Product packaging for Bencycloquidium bromide(Cat. No.:CAS No. 860804-18-8)

Bencycloquidium bromide

Cat. No.: B1667981
CAS No.: 860804-18-8
M. Wt: 410.4 g/mol
InChI Key: LMUJEWVKOCYOQL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bencycloquidium Bromide is a novel, potent, and selective anticholinergic agent that acts as a competitive antagonist of muscarinic M1 and M3 receptors . Its mechanism is centered on blocking the neurotransmitter acetylcholine at these peripheral receptor sites, which inhibits parasympathetic nervous system activity and leads to a reduction in glandular secretions and smooth muscle contractions . This pharmacological profile makes it a valuable compound for respiratory disease research, particularly for investigating therapeutic interventions for allergic rhinitis . Preclinical and clinical studies have demonstrated that intranasal administration of this compound is effective in significantly reducing rhinorrhea (runny nose) in patients with persistent and seasonal allergic rhinitis . Its high selectivity for M1 and M3 receptors over the M2 receptor is a key feature of its research value, as it may offer a favorable safety profile by sparing cardiac M2 receptors and minimizing cardiovascular side effects . A first-in-human pharmacokinetic study in healthy subjects showed that this compound was rapidly absorbed after intranasal administration, with a good safety and tolerability profile across the studied doses . Recent clinical trials continue to affirm its efficacy, showing it is superior to a standard corticosteroid (mometasone furoate) in reducing runny nose symptoms and can provide broader symptom relief when used in combination therapy for moderate to severe persistent allergic rhinitis . This compound is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H32BrNO2 B1667981 Bencycloquidium bromide CAS No. 860804-18-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopentyl-2-[(1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl)oxy]-1-phenylethanol;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32NO2.BrH/c1-22-13-11-17(12-14-22)20(15-22)24-16-21(23,19-9-5-6-10-19)18-7-3-2-4-8-18;/h2-4,7-8,17,19-20,23H,5-6,9-16H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMUJEWVKOCYOQL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]12CCC(CC1)C(C2)OCC(C3CCCC3)(C4=CC=CC=C4)O.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860804-18-8
Record name Bencycloquidium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860804-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Bencycloquidium Bromide: A Technical Guide to its Mechanism of Action on Muscarinic Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bencycloquidium bromide (BCQB) is a novel and selective antagonist of muscarinic acetylcholine receptors (mAChRs), with a notable preference for the M1 and M3 subtypes. This technical guide provides a comprehensive overview of the mechanism of action of BCQB, detailing its interaction with muscarinic receptors. This document synthesizes available quantitative data on its binding affinities and functional potencies, outlines detailed experimental protocols for its characterization, and presents visual representations of the pertinent signaling pathways. The information herein is intended to serve as a valuable resource for researchers and professionals involved in the study and development of muscarinic receptor antagonists.

Introduction

This compound is a quaternary ammonium compound that has been investigated for its therapeutic potential in conditions characterized by cholinergic overactivity, such as rhinorrhea associated with rhinitis and chronic obstructive pulmonary disease (COPD)[1]. Its therapeutic efficacy is rooted in its ability to selectively block the action of acetylcholine at M1 and M3 muscarinic receptors, thereby mitigating downstream signaling cascades that lead to physiological responses like glandular secretion and smooth muscle contraction[2]. Understanding the precise mechanism of action of BCQB at these receptors is crucial for its continued development and clinical application.

Mechanism of Action at Muscarinic Receptors

BCQB functions as a competitive antagonist at muscarinic receptors. This means that it binds to the same site as the endogenous agonist, acetylcholine, but does not activate the receptor. By occupying the binding site, BCQB prevents acetylcholine from binding and initiating the conformational changes necessary for signal transduction. The selectivity of BCQB for M1 and M3 subtypes over the M2 subtype is a key feature of its pharmacological profile, potentially offering a better safety margin by minimizing cardiac side effects associated with M2 receptor blockade[1].

M1 Muscarinic Receptor Antagonism

M1 muscarinic receptors are primarily found in the central nervous system and in exocrine glands. They are coupled to Gq/11 proteins. Upon activation by acetylcholine, the Gαq subunit activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). BCQB blocks this entire cascade by preventing the initial binding of acetylcholine to the M1 receptor.

M3 Muscarinic Receptor Antagonism

M3 muscarinic receptors are predominantly located on smooth muscle cells and in glandular tissues. Similar to M1 receptors, M3 receptors are coupled to Gq/11 proteins and their activation leads to the PLC-IP3-DAG signaling pathway[3][4]. This results in smooth muscle contraction and increased glandular secretion. By antagonizing the M3 receptor, BCQB effectively inhibits these responses, which is the basis for its therapeutic use in conditions like COPD (bronchoconstriction) and rhinitis (nasal secretion)[5].

Quantitative Pharmacological Data

The affinity and potency of this compound at muscarinic receptors have been quantified through in vitro studies. The data is summarized in the tables below.

Table 1: Binding Affinity of this compound at Muscarinic Receptor Subtypes
Receptor SubtypepKiKi (nM)Cell LineRadioligandReference
M17.8613.8CHO[3H]-N-methylscopolamine[5]
M27.2161.7CHO[3H]-N-methylscopolamine[5]
M38.216.17CHO[3H]-N-methylscopolamine[5]

pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Functional Antagonist Potency of this compound
TissueReceptor SubtypepA2AgonistResponse MeasuredReference
Guinea Pig TracheaM38.85MethacholineContraction[5]
Guinea Pig IleumM38.71MethacholineContraction[5]
Guinea Pig Urinary BladderM38.57MethacholineContraction[5]
Guinea Pig Right AtriumM28.19MethacholineBradycardia[5]

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the interaction of this compound with muscarinic receptors.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for M1, M2, and M3 muscarinic receptors expressed in Chinese Hamster Ovary (CHO) cells.

Materials:

  • CHO cell membranes expressing human M1, M2, or M3 muscarinic receptors.

  • [3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.

  • This compound (unlabeled competitor).

  • Atropine (for non-specific binding determination).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail.

  • 96-well microplates.

  • Cell harvester.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the frozen CHO cell membranes on ice and resuspend them in the assay buffer. Homogenize the membranes to ensure a uniform suspension. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well microplate, add the following in triplicate:

    • Total Binding: Cell membranes, [3H]-NMS, and assay buffer.

    • Non-specific Binding: Cell membranes, [3H]-NMS, and a high concentration of atropine (e.g., 1 µM).

    • Competition Binding: Cell membranes, [3H]-NMS, and varying concentrations of this compound.

  • Incubation: Incubate the plates at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Tissue Functional Assay (Schild Analysis)

This protocol describes the determination of the functional antagonist potency (pA2) of this compound on isolated guinea pig trachea (M3 receptor-mediated contraction).

Materials:

  • Male Dunkin-Hartley guinea pigs.

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1).

  • Methacholine (agonist).

  • This compound (antagonist).

  • Organ bath system with isometric force transducers.

  • Data acquisition system.

Procedure:

  • Tissue Preparation: Euthanize a guinea pig and dissect the trachea. Cut the trachea into rings, approximately 2-3 mm in width.

  • Mounting: Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of approximately 1 gram, washing them with fresh Krebs-Henseleit solution every 15-20 minutes.

  • Control Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for methacholine by adding increasing concentrations of the agonist to the organ bath and recording the contractile response until a maximal effect is achieved.

  • Antagonist Incubation: Wash the tissues repeatedly to remove the agonist. Then, incubate the tissues with a fixed concentration of this compound for a predetermined period (e.g., 30-60 minutes) to allow for equilibrium.

  • Agonist Concentration-Response Curve in the Presence of Antagonist: In the continued presence of this compound, generate a second cumulative concentration-response curve for methacholine.

  • Repeat with Different Antagonist Concentrations: Repeat steps 5 and 6 with at least two other concentrations of this compound.

  • Data Analysis (Schild Plot):

    • For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC50 of methacholine in the presence of the antagonist to the EC50 in its absence.

    • Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

    • Perform a linear regression on the data points. The x-intercept of the regression line is the pA2 value. A slope that is not significantly different from 1 is indicative of competitive antagonism.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a generalized experimental workflow.

M1_M3_Signaling_Pathway cluster_receptor Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular M1_M3_Receptor M1/M3 Receptor Gq Gq Protein M1_M3_Receptor->Gq Activates ACh Acetylcholine ACh->M1_M3_Receptor Binds & Activates BCQB Bencycloquidium Bromide BCQB->M1_M3_Receptor Binds & Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response (e.g., Contraction, Secretion) Ca2_release->Cellular_Response PKC->Cellular_Response

Figure 1. M1/M3 muscarinic receptor signaling pathway and the antagonistic action of BCQB.

Experimental_Workflow cluster_binding_assay Radioligand Binding Assay cluster_functional_assay Isolated Tissue Functional Assay b_start Prepare Receptor Membranes b_incubate Incubate Membranes with Radioligand & BCQB b_start->b_incubate b_filter Filter and Wash b_incubate->b_filter b_count Scintillation Counting b_filter->b_count b_analyze Analyze Data (IC50, Ki) b_count->b_analyze b_end Determine Binding Affinity b_analyze->b_end f_start Prepare and Mount Isolated Tissue f_control_crc Generate Control Agonist Concentration-Response Curve f_start->f_control_crc f_incubate Incubate Tissue with BCQB f_control_crc->f_incubate f_antagonist_crc Generate Agonist CRC in Presence of BCQB f_incubate->f_antagonist_crc f_analyze Schild Plot Analysis (pA2) f_antagonist_crc->f_analyze f_end Determine Functional Potency f_analyze->f_end

Figure 2. Generalized experimental workflow for characterizing BCQB.

Conclusion

This compound is a potent and selective competitive antagonist of M1 and M3 muscarinic receptors. Its mechanism of action, characterized by the blockade of the Gq/11-PLC signaling pathway, has been substantiated by quantitative data from both radioligand binding and isolated tissue functional assays. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of BCQB and other novel muscarinic receptor antagonists. The visual diagrams of the signaling pathways and experimental workflows serve to further elucidate the complex pharmacology of this compound. This comprehensive technical overview underscores the potential of this compound as a targeted therapeutic agent and provides a valuable resource for the scientific community.

References

The Unveiling of Bencycloquidium Bromide: A Technical Guide to its Discovery, Synthesis, and Preclinical Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bencycloquidium bromide (BCQB) is a novel, potent, and selective antagonist of the M1 and M3 muscarinic acetylcholine receptors.[1] Developed for the treatment of rhinorrhea associated with allergic and non-allergic rhinitis, this quaternary ammonium salt compound represents a significant advancement in anticholinergic therapy.[1][2] Its high selectivity for M1 and M3 receptors over the M2 subtype suggests a favorable safety profile, particularly concerning cardiovascular adverse events that can be associated with less selective muscarinic antagonists.[1] This technical guide provides an in-depth overview of the discovery, chemical synthesis, and comprehensive preclinical and clinical evaluation of this compound.

Discovery and Rationale

The development of this compound was driven by the need for a more effective and safer alternative to existing treatments for rhinorrhea. Ipratropium bromide, a non-selective muscarinic antagonist, has been the standard of care, but its use is associated with a short duration of action and potential cardiovascular side effects due to its blockade of M2 receptors in the heart.[1] BCQB was designed to overcome these limitations through its selective antagonism of M1 and M3 receptors, which are primarily responsible for mucus secretion and smooth muscle contraction in the nasal passages and airways.[1][3] The chemical structure of this compound is 3-(2-cyclopentyl-2-hydroxy-2-phenyl)ethoxy-1-methyl-1-azabicyclo[2.2.2]octane bromide.[1][4]

Chemical Synthesis

The synthesis of this compound involves a multi-step process, as outlined in the patent literature. The core of the synthesis is the formation of the ether linkage between the quinuclidine core and the cyclopentylphenyl ethanol moiety, followed by quaternization of the nitrogen atom.

A likely synthetic route, based on available patent information, is as follows:

  • Synthesis of 2-cyclopentyl-2-hydroxy-2-phenylethanol: This intermediate can be prepared via a Grignard reaction between a cyclopentyl magnesium halide and a suitable benzoyl derivative.

  • Etherification: The hydroxyl group of 3-quinuclidinol is reacted with a reactive derivative of 2-cyclopentyl-2-hydroxy-2-phenylethanol (e.g., a tosylate or halide) in the presence of a base to form the ether linkage.

  • Quaternization: The tertiary amine of the resulting ether is then quaternized using methyl bromide to yield the final product, this compound.

A detailed, step-by-step protocol derived from patent literature is required for precise replication.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by competitively blocking the binding of acetylcholine to M1 and M3 muscarinic receptors.[5][6] In the nasal mucosa, M3 receptor activation on submucosal glands is a primary driver of mucus secretion. By antagonizing these receptors, BCQB effectively reduces rhinorrhea.[3] M1 receptors are also implicated in neurotransmission in parasympathetic ganglia, and their blockade may further contribute to the reduction of nasal secretions.[6] The high selectivity of BCQB for M1 and M3 receptors over M2 receptors is a key feature, as M2 receptors are involved in cardiac regulation, and their blockade can lead to tachycardia.[1]

G Simplified Signaling Pathway of this compound in a Nasal Gland Cell cluster_0 Presynaptic Neuron cluster_1 Nasal Gland Cell ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2 Ca²⁺ Release IP3->Ca2 Stimulates Mucus Mucus Secretion Ca2->Mucus Triggers BCQB This compound (BCQB) BCQB->M3R Blocks

Caption: Mechanism of this compound at the M3 Receptor.

Preclinical Pharmacology and Efficacy

A series of in vitro and in vivo studies have characterized the pharmacological profile of this compound.

In Vitro Receptor Binding Affinity

Radioligand binding assays were performed to determine the affinity of BCQB for muscarinic receptor subtypes. The results demonstrated high affinity for M3 and M1 receptors and significantly lower affinity for M2 receptors.

Receptor SubtypeBCQB pKi
M17.86[7]
M27.21[7]
M38.21[7]
Table 1: In Vitro Muscarinic Receptor Binding Affinity of this compound.
In Vivo Animal Models

Guinea Pig Model of Bronchoconstriction: In a model of methacholine-induced bronchoconstriction in guinea pigs, intratracheally administered BCQB provided dose-dependent protection against airway narrowing.[7] This model is crucial for assessing the potential of anticholinergic drugs in respiratory diseases.

Murine Model of Allergic Rhinitis: In an ovalbumin-sensitized mouse model of allergic rhinitis, intranasal administration of BCQB significantly attenuated airway inflammation, hyperresponsiveness, and remodeling.[3] Specifically, BCQB was shown to reduce eosinophil infiltration, mucus production, and collagen deposition in the lung tissue.[3]

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound has been evaluated in both preclinical species and humans.

Preclinical Pharmacokinetics

Following intranasal administration in rats, BCQB is rapidly absorbed.[8]

Clinical Pharmacokinetics

Phase I studies in healthy Chinese subjects have provided key pharmacokinetic data for intranasal BCQB.[1]

Parameter45 µg Single Dose90 µg Single Dose180 µg Single Dose120 µg Multiple Dose (steady state)
Cmax (pg/mL) 49.0 ± 19.3[1]96.6 ± 38.3[1]184.0 ± 74.8[1]158.3 ± 46.5[9]
AUCt (pg·h/mL) 239.0 ± 89.2[1]511.9 ± 189.9[1]1029.0 ± 423.8[1]733.9 ± 181.5 (AUCτ,ss)[9]
tmax (h) 0.13 (median)0.13 (median)0.13 (median)0.13 (median)[9]
t1/2 (h) 8.5 ± 2.1[1]8.3 ± 1.9[1]8.8 ± 2.7[1]10.3 ± 2.5[9]
Table 2: Pharmacokinetic Parameters of Intranasal this compound in Healthy Volunteers.

BCQB exhibits dose-proportional increases in Cmax and AUC.[1] The steady state is typically reached within 3 days of three-times-daily dosing.[1] The primary route of elimination is hepatic metabolism, with only a small fraction of the drug excreted unchanged in the urine.[10][11]

Safety and Tolerability

Preclinical Toxicology

Subchronic toxicity studies in dogs involving 91-day intranasal administration established a no-observed-adverse-effect level (NOAEL) of 2.5 mg/kg/day.[12] At higher doses, changes in blood glucose, creatinine, and blood urea nitrogen were observed, suggesting that renal function should be monitored during long-term therapy.[12]

Clinical Safety

In Phase I studies with single doses up to 450 µg and multiple doses up to 150 µg three times daily for 15 days, BCQB was found to be safe and well-tolerated in healthy subjects.[1] No serious adverse events were reported, and there were no clinically significant changes in vital signs, ECG, or laboratory parameters.[1] Phase III clinical trials in patients with persistent allergic rhinitis further confirmed the favorable safety profile of BCQB, with an incidence of adverse reactions similar to that of placebo.[13]

Experimental Protocols

In Vitro Muscarinic Receptor Binding Assay

Objective: To determine the binding affinity of this compound for M1, M2, and M3 muscarinic receptor subtypes.

Methodology:

  • Membrane Preparation: Cell membranes expressing human M1, M2, or M3 receptors are prepared from transfected cell lines (e.g., CHO cells).

  • Radioligand Binding: Membranes are incubated with a specific radioligand (e.g., [³H]-N-methylscopolamine) and varying concentrations of this compound.

  • Incubation: The reaction is allowed to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of BCQB that inhibits 50% of the specific radioligand binding (IC50) is determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

G Workflow for In Vitro Receptor Binding Assay start Start prep Prepare Receptor Membranes start->prep incubate Incubate Membranes with Radioligand and BCQB prep->incubate filter Separate Bound and Free Ligand by Filtration incubate->filter count Quantify Radioactivity filter->count analyze Calculate IC50 and Ki count->analyze end End analyze->end

Caption: In Vitro Receptor Binding Assay Workflow.

Ovalbumin-Induced Allergic Rhinitis Mouse Model

Objective: To evaluate the in vivo efficacy of this compound in a model of allergic rhinitis.

Methodology:

  • Sensitization: Mice (e.g., BALB/c) are sensitized by intraperitoneal injections of ovalbumin (OVA) with an adjuvant (e.g., aluminum hydroxide) on multiple days (e.g., days 0, 7, and 14).

  • Challenge: Following sensitization, mice are challenged intranasally with OVA to induce an allergic response.

  • Treatment: this compound or vehicle is administered intranasally prior to the OVA challenge.

  • Assessment of Symptoms: Nasal symptoms such as sneezing and nasal rubbing are counted for a defined period after the challenge.

  • Bronchoalveolar Lavage (BAL): At the end of the study, BAL fluid is collected to analyze inflammatory cell infiltration (e.g., eosinophils) and cytokine levels.

  • Histology: Nasal and lung tissues are collected for histological examination to assess inflammation, mucus production, and tissue remodeling.

LC-MS/MS Quantification of this compound in Plasma

Objective: To determine the concentration of this compound in plasma samples from pharmacokinetic studies.

Methodology:

  • Sample Preparation: Plasma samples are thawed, and an internal standard is added. The protein is precipitated with an organic solvent (e.g., methanol or acetonitrile).

  • Centrifugation: The samples are centrifuged to pellet the precipitated protein.

  • Extraction: The supernatant is transferred and may be further purified by solid-phase extraction.

  • LC-MS/MS Analysis: The prepared sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

    • Chromatography: BCQB and the internal standard are separated on a C18 column with a suitable mobile phase gradient.

    • Mass Spectrometry: The analytes are detected using electrospray ionization in positive ion mode with multiple reaction monitoring (MRM) of specific parent-daughter ion transitions.

  • Quantification: The concentration of BCQB is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

G LC-MS/MS Bioanalytical Workflow start Plasma Sample prep Protein Precipitation and/or Solid-Phase Extraction start->prep lc Liquid Chromatography Separation prep->lc ms Tandem Mass Spectrometry Detection (MRM) lc->ms quant Quantification against Calibration Curve ms->quant result Concentration Data quant->result

Caption: LC-MS/MS Bioanalytical Workflow.

Conclusion

This compound is a promising new therapeutic agent for the management of rhinorrhea in patients with rhinitis. Its high selectivity for M1 and M3 muscarinic receptors translates into a potent secretolytic effect with a favorable safety profile, particularly with regard to cardiovascular function. The comprehensive preclinical and clinical data generated to date support its continued development and position it as a valuable addition to the therapeutic armamentarium for respiratory diseases. Further research may explore its utility in other conditions characterized by cholinergic hyperreactivity, such as chronic obstructive pulmonary disease.

References

Bencycloquidium Bromide: A Technical Guide for Respiratory Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bencycloquidium bromide (BCQBr) is a novel anticholinergic agent that has demonstrated significant potential in preclinical and clinical research for the treatment of respiratory diseases, particularly allergic rhinitis and chronic obstructive pulmonary disease (COPD). As a selective muscarinic M1 and M3 receptor antagonist, BCQBr offers a targeted approach to mitigating the bronchoconstriction, mucus hypersecretion, and airway inflammation that characterize these conditions. This technical guide provides an in-depth overview of the core scientific and technical information related to BCQBr, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols from key studies, and visualizations of relevant biological pathways and workflows.

Core Mechanism of Action

This compound is a quaternary ammonium salt compound that functions as a competitive antagonist at muscarinic acetylcholine receptors, with a notable selectivity for the M1 and M3 subtypes over the M2 subtype.[1][2] In the airways, M3 receptors are predominantly located on the smooth muscle and submucosal glands.[3][4] The binding of acetylcholine to these receptors triggers a signaling cascade that leads to bronchoconstriction and mucus secretion. By blocking these M3 receptors, BCQBr effectively inhibits the action of acetylcholine, resulting in bronchodilation and reduced mucus production.[5] Its lower affinity for M2 receptors is advantageous, as M2 receptors on presynaptic cholinergic nerves inhibit further acetylcholine release; antagonism of M2 receptors could paradoxically increase acetylcholine levels and counteract the desired therapeutic effect.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the binding affinity and functional antagonism of this compound at muscarinic receptors, as well as its pharmacokinetic profile in humans.

Table 1: Muscarinic Receptor Binding Affinity of this compound [1]

Receptor SubtypeParameterValueSpecies/System
M1pKi7.86Chinese Hamster Ovary (CHO) cells
M2pKi7.21Chinese Hamster Ovary (CHO) cells
M3pKi8.21Chinese Hamster Ovary (CHO) cells

Table 2: Functional Antagonism of this compound in Guinea Pig Tissues [1]

TissueAgonistParameterValue
TracheaMethacholinepA28.85
IleumMethacholinepA28.71
Urinary BladderMethacholinepA28.57
Right AtriumMethacholinepA28.19

Table 3: Human Pharmacokinetics of Intranasal this compound (Single Dose) [6]

DoseCmax (pg/mL)Tmax (minutes)AUC (pg·h/mL)t1/2 (hours)
45 µg135.3 ± 45.68453.7 ± 158.4~8.5
90 µg250.5 ± 89.78910.2 ± 321.5~8.5
180 µg512.8 ± 187.481856.9 ± 654.3~8.5

Signaling Pathway of M3 Receptor Antagonism in Airway Smooth Muscle

The following diagram illustrates the signaling pathway initiated by acetylcholine binding to the M3 muscarinic receptor on airway smooth muscle cells and the inhibitory effect of this compound.

M3_Signaling_Pathway M3 Receptor Signaling in Airway Smooth Muscle and BCQBr Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Muscarinic Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_SR Ca²⁺ (from SR) IP3->Ca_SR Stimulates Release CaM Calmodulin (CaM) Ca_SR->CaM Binds MLCK Myosin Light Chain Kinase (MLCK) CaM->MLCK Activates MLC Myosin Light Chain (MLC) MLCK->MLC Phosphorylates MLC_P Phosphorylated MLC MLC->MLC_P Contraction Smooth Muscle Contraction MLC_P->Contraction Induces ACh Acetylcholine (ACh) ACh->M3R Binds BCQBr Bencycloquidium Bromide (BCQBr) BCQBr->M3R Blocks

Caption: M3 Receptor Signaling Pathway and BCQBr Inhibition.

Experimental Protocols

This section provides detailed methodologies for key in vivo experiments that have been used to characterize the efficacy of this compound in animal models of respiratory disease.

Ovalbumin-Induced Allergic Airway Inflammation in Mice[4]

This model is used to simulate the inflammatory and hyperresponsive airway conditions seen in asthma.

Workflow Diagram:

OVA_Asthma_Model_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Analysis Phase Day0 Day 0: Sensitization Day7 Day 7: Booster Day0->Day7 Day14 Day 14: Booster Day7->Day14 Day21_23 Days 21-23: Aerosol Challenge Day14->Day21_23 7 days rest Day24 Day 24: Sacrifice & Analysis Day21_23->Day24 Treatment BCQBr or Vehicle (30 min prior to challenge) Treatment->Day21_23 AHR Airway Hyperresponsiveness Measurement Day24->AHR BALF Bronchoalveolar Lavage Fluid (BALF) Collection Day24->BALF Histology Lung Histology Day24->Histology

Caption: Workflow for Ovalbumin-Induced Asthma Model.

Protocol:

  • Animals: Male BALB/c mice (6-8 weeks old) are typically used.

  • Sensitization:

    • On days 0, 7, and 14, mice are sensitized by intraperitoneal injection of 20 µg ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL saline.

  • Challenge and Treatment:

    • From day 21 to 23, mice are challenged with an aerosol of 1% OVA in saline for 30 minutes each day.

    • This compound (at various doses, e.g., 0.1, 0.3, 1 mg/kg) or vehicle is administered via inhalation 30 minutes prior to each OVA challenge.

  • Analysis (24 hours after the final challenge):

    • Airway Hyperresponsiveness (AHR): Mice are anesthetized, tracheostomized, and mechanically ventilated. AHR to increasing concentrations of aerosolized methacholine is measured by recording changes in lung resistance and dynamic compliance.

    • Bronchoalveolar Lavage (BAL): The lungs are lavaged with phosphate-buffered saline (PBS). The total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the BAL fluid (BALF) are determined.

    • Cytokine Analysis: Levels of inflammatory cytokines (e.g., IL-4, IL-5, IL-13, IFN-γ) in the BALF supernatant are measured by ELISA.

    • Lung Histology: Lungs are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin for inflammatory infiltrate, Periodic acid-Schiff for mucus production) to assess airway inflammation and remodeling.

Cigarette Smoke-Induced Airway Inflammation in Mice[7]

This model is employed to mimic the chronic inflammation observed in COPD.

Workflow Diagram:

CS_COPD_Model_Workflow cluster_exposure Cigarette Smoke Exposure & Treatment cluster_analysis Analysis Phase CS_Exposure Whole-body exposure to cigarette smoke (e.g., 4 weeks) Post_Exposure_Analysis Analysis after final exposure CS_Exposure->Post_Exposure_Analysis Treatment Inhaled BCQBr or Vehicle (daily before exposure) Treatment->CS_Exposure BALF_Collection BALF Collection and Cell Analysis Post_Exposure_Analysis->BALF_Collection Lung_Homogenate Lung Tissue Homogenization Post_Exposure_Analysis->Lung_Homogenate Cytokine_Analysis Cytokine/Chemokine Measurement (e.g., TNF-α, IL-1β, KC) Lung_Homogenate->Cytokine_Analysis MPO_SOD Myeloperoxidase (MPO) and Superoxide Dismutase (SOD) Activity Assays Lung_Homogenate->MPO_SOD

Caption: Workflow for Cigarette Smoke-Induced COPD Model.

Protocol:

  • Animals: ICR mice are often used for this model.

  • Cigarette Smoke Exposure:

    • Mice are exposed to whole-body cigarette smoke (e.g., from 10 cigarettes for 1 hour, twice daily) for a period of several weeks (e.g., 4 weeks). Control animals are exposed to room air.

  • Treatment:

    • This compound (e.g., at a concentration of 300 µg/mL in saline) or vehicle is administered via nebulization for a set duration (e.g., 30 minutes) daily before the cigarette smoke exposure.

  • Analysis (following the final exposure):

    • BALF Analysis: BAL is performed to collect fluid for total and differential inflammatory cell counts (primarily neutrophils and macrophages).

    • Lung Tissue Analysis:

      • Lungs are homogenized to prepare lysates.

      • Levels of pro-inflammatory cytokines and chemokines (e.g., TNF-α, IL-1β, KC/CXCL1) are measured in the lung homogenates using methods like ELISA or RT-PCR.

      • Myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration, and superoxide dismutase (SOD) activity, a measure of antioxidant defense, are assessed in the lung tissue.

Conclusion

This compound is a promising selective M1/M3 muscarinic receptor antagonist with a well-defined mechanism of action and demonstrated efficacy in preclinical models of respiratory diseases. Its ability to inhibit bronchoconstriction and airway inflammation provides a strong rationale for its continued development as a therapeutic agent for allergic rhinitis and COPD. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals working in this field. Further investigation into the long-term safety and efficacy of BCQBr in larger patient populations is warranted.

References

Unlocking the Therapeutic Promise of Bencycloquidium Bromide: A Technical Guide to Early-Phase Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the early-phase research on Bencycloquidium Bromide (BCQB), a novel selective muscarinic M1 and M3 receptor antagonist. Designed for researchers, scientists, and drug development professionals, this document consolidates preclinical and clinical data to illuminate the therapeutic potential of BCQB in respiratory and allergic diseases. Through a detailed examination of its mechanism of action, pharmacokinetics, and efficacy, this guide serves as a comprehensive resource for understanding the foundational science of this promising compound.

Core Mechanism of Action: Selective Muscarinic Antagonism

This compound is a quaternary ammonium salt compound that acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1] Its therapeutic efficacy stems from its high selectivity for M1 and M3 receptor subtypes over the M2 receptor.[2][3] This selectivity is crucial as it allows for targeted inhibition of undesirable parasympathetic effects, such as bronchoconstriction and mucus secretion, while minimizing potential cardiovascular side effects associated with M2 receptor blockade.[2][4]

The M1 and M3 receptors are predominantly located on airway smooth muscle and submucosal glands.[5] By blocking the action of acetylcholine at these sites, BCQB effectively inhibits bronchoconstriction and reduces mucus hypersecretion, two key pathological features of allergic rhinitis and chronic obstructive pulmonary disease (COPD).[1][5]

cluster_0 Parasympathetic Nerve Terminal cluster_1 Airway Smooth Muscle / Glandular Cell Acetylcholine Acetylcholine (ACh) M1_M3_Receptor M1/M3 Muscarinic Receptors Acetylcholine->M1_M3_Receptor Binds to Gq_PLC Gq/11 -> PLC Activation M1_M3_Receptor->Gq_PLC IP3_DAG IP3 & DAG Increase Gq_PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Response Bronchoconstriction & Mucus Secretion Ca_PKC->Response BCQB Bencycloquidium Bromide (BCQB) BCQB->M1_M3_Receptor Blocks

Mechanism of Action of this compound (BCQB).

Quantitative Preclinical Data

Receptor Binding Affinity

In vitro competition studies using Chinese hamster ovary (CHO) cells expressing human muscarinic receptors have demonstrated BCQB's high affinity for M1 and M3 receptors. The affinity is expressed as pKi, the negative logarithm of the inhibitory constant (Ki).

Receptor SubtypepKi Value
M17.86[4]
M27.21[4]
M38.21[4]
In Vitro Functional Antagonism

The functional antagonist activity of BCQB was assessed in isolated guinea pig tissues by measuring its ability to inhibit methacholine-induced contractions (trachea, ileum, urinary bladder) and bradycardia (right atrium). The potency is expressed as pA2, the negative logarithm of the molar concentration of the antagonist that produces a 2-fold shift to the right in the agonist concentration-response curve.

TissuePredominant ReceptorpA2 Value
TracheaM38.85[4]
IleumM38.71[4]
Urinary BladderM38.57[4]
Right AtriumM28.19[4]

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for M1, M2, and M3 muscarinic receptors.

Methodology:

  • Cell Culture: Chinese hamster ovary (CHO) cells stably expressing human M1, M2, or M3 receptors are cultured and harvested.

  • Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation.

  • Binding Assay: Membranes are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of this compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of BCQB that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

start Start culture Culture CHO cells expressing M1, M2, or M3 receptors start->culture prepare Prepare cell membranes culture->prepare incubate Incubate membranes with [³H]-NMS and BCQB prepare->incubate filter Separate bound and free radioligand via filtration incubate->filter quantify Quantify radioactivity filter->quantify analyze Calculate IC50 and Ki quantify->analyze end End analyze->end

Radioligand Binding Assay Workflow.

Isolated Tissue Assay for Functional Antagonism

Objective: To determine the functional antagonist potency (pA2) of this compound.

Methodology:

  • Tissue Preparation: Tissues (e.g., guinea pig trachea, ileum, urinary bladder, right atrium) are dissected and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated.

  • Equilibration: Tissues are allowed to equilibrate under a resting tension.

  • Cumulative Concentration-Response Curve: A cumulative concentration-response curve to an agonist (e.g., methacholine) is established.

  • Antagonist Incubation: The tissues are washed and then incubated with a fixed concentration of this compound for a predetermined period.

  • Second Concentration-Response Curve: A second cumulative concentration-response curve to the agonist is generated in the presence of BCQB.

  • Data Analysis: The Schild plot analysis is used to determine the pA2 value from the rightward shift of the agonist concentration-response curve.

In Vivo Efficacy in Animal Models

Allergic Rhinitis Model

In a rat model of allergic rhinitis, intranasal administration of BCQB was shown to inhibit nasal hypersecretion.[6] This effect is attributed to the blockade of muscarinic receptors on nasal glands, leading to a reduction in mucus production.

Asthma Model

In a murine model of asthma, BCQB demonstrated the ability to attenuate allergic airway inflammation, hyperresponsiveness, and remodeling.[5] Treatment with BCQB resulted in a significant reduction in inflammatory cell infiltration (eosinophils) in the bronchoalveolar lavage fluid, as well as decreased mucus production and collagen deposition in the lung tissue.[5] Furthermore, BCQB was found to suppress the mRNA expression of pro-inflammatory cytokines such as IL-4 and IL-5.[5]

Clinical Research Findings

Pharmacokinetics in Healthy Volunteers

A first-in-human study in healthy Chinese subjects evaluated the pharmacokinetics of intranasally administered BCQB.[3][7]

ParameterSingle Dose (45-180 µg)Multiple Dose (120 µg, TID for 5 days)
Tmax (median) 8 minutes[3][7]Not Reported
t1/2 (mean) 8.5 hours[3]Unchanged from single dose[7]
Cmax and AUC Increased linearly with dose[3]Steady state achieved within 3 days[3]
Accumulation Ratio (mean) Not Applicable1.26[7]
Efficacy in Allergic Rhinitis

A phase III, multicenter, randomized, double-blind, placebo-controlled clinical trial involving 720 patients with persistent allergic rhinitis demonstrated the efficacy and safety of BCQB nasal spray.[8]

Outcome MeasureBCQB Group (90 µ g/nostril , QID)Placebo GroupP-value
Change in VAS for Rhinorrhea -4.83 ± 2.35[8]-2.46 ± 2.34[8]< 0.001[8]
% Change in VAS for Rhinorrhea 72.32%[8]31.03%[8]< 0.001[8]

BCQB also showed significant improvements in other nasal symptoms, including sneezing, nasal congestion, and itching, compared to placebo.[8]

Safety and Tolerability

Across early-phase clinical trials, this compound has been well-tolerated.[3][7] Adverse events reported were generally mild and transient.[3][7] Importantly, no clinically significant changes in electrocardiogram (ECG) recordings, heart rate, or other vital signs were observed, supporting the favorable cardiovascular safety profile expected from its M2 receptor sparing properties.[2][3]

Conclusion and Future Directions

The early-phase research on this compound has established a strong foundation for its development as a therapeutic agent for allergic rhinitis and potentially other respiratory conditions like COPD. Its selective M1/M3 muscarinic receptor antagonism, favorable pharmacokinetic profile, and demonstrated efficacy and safety in both preclinical models and clinical trials underscore its potential to address unmet medical needs.

Future research should focus on further elucidating its long-term safety and efficacy in larger patient populations, exploring its potential in other respiratory diseases, and investigating combination therapies to enhance its therapeutic benefits. The data presented in this guide provides a robust starting point for these future endeavors.

References

Bencycloquidium Bromide: A Technical Guide on its Antagonistic Effects on Smooth Muscle Contraction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bencycloquidium bromide (BCQB) is a novel quaternary ammonium salt compound that functions as a potent and selective antagonist of muscarinic M3 receptors.[1][2] This technical guide delineates the mechanism of action, key experimental findings, and pharmacological profile of BCQB concerning its inhibitory effects on smooth muscle contraction. By competitively blocking the action of acetylcholine at M3 receptors, BCQB effectively induces smooth muscle relaxation, particularly in the airways.[3][4] This property positions it as a promising therapeutic candidate for respiratory conditions characterized by bronchoconstriction and smooth muscle hyperreactivity, such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.[1][5] This document provides an in-depth analysis of the signaling pathways involved, quantitative data from preclinical studies, and detailed experimental protocols to support further research and development.

Mechanism of Action: M3 Receptor Antagonism

The contraction of smooth muscle in various tissues, including the airways, gastrointestinal tract, and urinary bladder, is primarily mediated by the parasympathetic nervous system through the neurotransmitter acetylcholine.[3] Acetylcholine binds to and activates muscarinic receptors on the surface of smooth muscle cells. The M3 subtype is the predominant muscarinic receptor on airway smooth muscle, mediating bronchoconstriction and mucus secretion.[5]

This compound exerts its effect as a competitive antagonist at these muscarinic receptors.[3] It exhibits a high affinity for the M3 receptor, binding to it without initiating the intracellular signaling cascade.[1] By occupying the receptor's binding site, BCQB prevents acetylcholine from binding, thereby inhibiting the downstream signaling that leads to muscle contraction.[3]

A key characteristic of BCQB is its selectivity for M1 and M3 receptors over the M2 receptor subtype.[6] This selectivity is clinically significant, as M2 receptors are prominently located in the heart. Antagonism of cardiac M2 receptors can lead to undesirable cardiovascular side effects, such as tachycardia.[6] By preferentially targeting M3 receptors, BCQB can achieve bronchodilation while minimizing the risk of these cardiac adverse events.[1][6]

Signaling Pathway Interruption

The standard signaling cascade initiated by acetylcholine binding to M3 receptors on smooth muscle cells involves the Gq protein, phospholipase C (PLC), and the subsequent generation of inositol trisphosphate (IP3). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, leading to the activation of calmodulin and myosin light chain kinase (MLCK), which ultimately results in muscle contraction. BCQB interrupts this pathway at the very first step by blocking the receptor itself.

G cluster_membrane Cell Membrane M3 M3 Receptor Gq Gq Protein M3->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 generates ACh Acetylcholine (Agonist) ACh->M3 Binds & Activates BCQB This compound (Antagonist) BCQB->M3 BLOCKS SR Sarcoplasmic Reticulum IP3->SR stimulates release Ca2 ↑ Intracellular Ca²⁺ SR->Ca2 Contraction Smooth Muscle Contraction Ca2->Contraction leads to

Figure 1. Signaling pathway of M3 receptor-mediated smooth muscle contraction and its inhibition by BCQB.

Quantitative Pharmacological Data

Studies have characterized the binding affinity and functional antagonism of BCQB across different muscarinic receptor subtypes and tissues. The data consistently demonstrate high affinity and potency at the M3 receptor.

ParameterReceptor/TissueSpeciesValueReference
Binding Affinity (pKi) M3 Receptor (CHO cells)Chinese Hamster8.21[1]
M2 Receptor (CHO cells)Chinese Hamster7.21[1]
M1 Receptor (CHO cells)Chinese Hamster7.86[1]
Functional Antagonism (pA₂) Trachea (Methacholine-induced contraction)Guinea Pig8.85[1]
Ileum (Methacholine-induced contraction)Guinea Pig8.71[1]
Urinary Bladder (Methacholine-induced contraction)Guinea Pig8.57[1]
Right Atrium (Methacholine-induced bradycardia)Guinea Pig8.19[1]

Table 1: Summary of this compound's Binding Affinity and Functional Antagonist Potency.

Experimental Protocols and Evidence

The efficacy of BCQB has been validated through a series of in vitro and in vivo experiments.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of BCQB for muscarinic M1, M2, and M3 receptors.

Methodology:

  • Cell Culture: Chinese hamster ovary (CHO) cells stably expressing human M1, M2, or M3 receptors are cultured under standard conditions.

  • Membrane Preparation: Cells are harvested, and crude membrane preparations are isolated via centrifugation.

  • Competition Binding Assay: Cell membranes are incubated with a specific radioligand (e.g., [³H]N-methylscopolamine) at a fixed concentration.

  • Increasing concentrations of unlabeled BCQB are added to compete with the radioligand for receptor binding sites.

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist like atropine.

  • Data Analysis: Following incubation, bound and free radioligand are separated by filtration. The radioactivity of the filters is measured using liquid scintillation counting. The concentration of BCQB that inhibits 50% of specific radioligand binding (IC₅₀) is calculated. The Ki (inhibition constant) is then derived from the IC₅₀ value using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.

In Vitro Isolated Tissue Contractility Studies

Objective: To assess the functional antagonist activity of BCQB against agonist-induced smooth muscle contraction.

Methodology:

  • Tissue Preparation: Male Dunkin-Hartley guinea pigs are euthanized. The trachea, ileum, or urinary bladder is excised and placed in Krebs-Henseleit solution. Smooth muscle strips or rings are prepared.

  • Organ Bath Setup: Tissues are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O₂ / 5% CO₂. One end of the tissue is fixed, and the other is connected to an isometric force transducer.

  • Equilibration: Tissues are allowed to equilibrate under a resting tension for at least 60 minutes.

  • Agonist-Induced Contraction: A cumulative concentration-response curve is generated for a muscarinic agonist (e.g., methacholine or carbachol) to establish a baseline contractile response.

  • Antagonist Incubation: Tissues are washed and then incubated with a specific concentration of BCQB for a predetermined period (e.g., 30-60 minutes).

  • Post-Antagonist Response: The cumulative concentration-response curve for the agonist is repeated in the presence of BCQB.

  • Data Analysis: The rightward shift of the agonist's concentration-response curve caused by BCQB is measured. The pA₂ value, a measure of antagonist potency, is calculated using a Schild plot analysis.

G cluster_prep Tissue Preparation cluster_exp Organ Bath Experiment cluster_analysis Data Analysis A1 Euthanize Animal (e.g., Guinea Pig) A2 Isolate Smooth Muscle Tissue (Trachea, Ileum, etc.) A1->A2 A3 Prepare Tissue Strips/Rings A2->A3 B1 Mount Tissue in Organ Bath (Krebs Solution, 37°C, 95% O₂) A3->B1 B2 Equilibrate Under Tension B1->B2 B3 Generate Baseline Agonist Dose-Response Curve B2->B3 B4 Wash Tissue B3->B4 B5 Incubate with BCQB B4->B5 B6 Repeat Agonist Dose-Response Curve B5->B6 C1 Measure Rightward Shift of Curve B6->C1 C2 Schild Plot Analysis C1->C2 C3 Calculate pA₂ Value C2->C3

Figure 2. Experimental workflow for isolated tissue contractility studies.

In Vivo Bronchoconstriction Models

In vivo studies in guinea pigs have shown that BCQB, administered via inhalation or intratracheally, provides dose-dependent protection against bronchoconstriction induced by methacholine or specific antigens.[1] The onset of action for BCQB is rapid, comparable to ipratropium, though its duration of action is shorter than that of tiotropium.[1]

In Vivo Allergic Airway Inflammation Models

Further studies in ovalbumin-sensitized and challenged mice demonstrated that BCQB not only reduces airway hyperresponsiveness but also attenuates key features of allergic inflammation.[5] Inhalation of BCQB significantly decreased the infiltration of eosinophils into lung tissue and reduced mucus production.[5] It also modulated the expression of inflammatory mediators, suppressing the mRNA levels of eotaxin, IL-4, and IL-5, suggesting an anti-inflammatory role beyond its direct smooth muscle relaxant effects.[5]

Clinical Significance and Therapeutic Potential

The pharmacological profile of BCQB makes it a strong candidate for the treatment of diseases involving reversible airway obstruction. Its primary indications include COPD and certain types of asthma.[1][3] Clinical trials have also explored its use as a nasal spray for managing symptoms of allergic rhinitis, such as rhinorrhea.[7][8] The high selectivity for M3 over M2 receptors suggests a favorable cardiovascular safety profile, which is a critical advantage over less selective anticholinergic agents.[6]

Conclusion

This compound is a highly potent and selective muscarinic M3 receptor antagonist. Through competitive inhibition of acetylcholine at M3 receptors on smooth muscle cells, it effectively blocks the primary pathway leading to bronchoconstriction. Extensive preclinical data, supported by both in vitro and in vivo studies, have established its efficacy in relaxing airway smooth muscle and attenuating airway inflammation and hyperresponsiveness. Its favorable selectivity profile suggests a reduced risk of cardiac side effects. These characteristics underscore the significant potential of this compound as a valuable therapeutic agent in the management of obstructive airway diseases.

References

An In-Depth Technical Guide to the Anticholinergic Properties of Bencycloquidium Bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticholinergic properties of Bencycloquidium bromide (BCQB), a selective antagonist of muscarinic M1 and M3 receptors. This document outlines its mechanism of action, receptor binding profile, and functional antagonist activity, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Introduction

This compound is a quaternary ammonium compound that has been investigated for its therapeutic potential in conditions characterized by smooth muscle hyperactivity, such as overactive bladder and respiratory disorders.[1] Its pharmacological effects are primarily attributed to its ability to competitively block the action of acetylcholine at muscarinic receptors, thereby functioning as an anticholinergic agent. A key feature of BCQB is its selectivity for M1 and M3 receptor subtypes over the M2 subtype, which may offer a favorable side-effect profile, particularly concerning cardiovascular effects.[2]

Mechanism of Action

This compound acts as a competitive antagonist at muscarinic acetylcholine receptors.[1] By binding to these receptors, it prevents the endogenous neurotransmitter, acetylcholine, from binding and initiating downstream signaling cascades that lead to physiological responses such as smooth muscle contraction and glandular secretion.[1] Its selectivity for M1 and M3 receptors is a crucial aspect of its pharmacological profile. The M3 receptor is predominantly responsible for mediating smooth muscle contraction in various organs, including the bladder and airways.[3] In contrast, the M2 receptor is involved in cardiac function, and its antagonism can lead to tachycardia.[2] Therefore, the M1/M3 selectivity of BCQB suggests a targeted therapeutic action with a reduced risk of cardiac side effects.[2]

Quantitative Pharmacological Data

The anticholinergic properties of this compound have been quantified through various in vitro studies. The following tables summarize its binding affinity for muscarinic receptor subtypes and its functional antagonist potency in different tissues.

Table 1: Muscarinic Receptor Binding Affinities of this compound

Receptor SubtypepKi Value
M17.86[4]
M27.21[4]
M38.21[4]
pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Functional Antagonist Potency of this compound

Tissue PreparationAgonistpA2 Value
Guinea Pig TracheaMethacholine8.85[4]
Guinea Pig IleumMethacholine8.71[4]
Guinea Pig Urinary BladderMethacholine8.57[4]
Guinea Pig Right AtriumMethacholine8.19[4]
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.[5]

Key Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams are provided.

M3_Signaling_Pathway ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds BCQB Bencycloquidium bromide (BCQB) BCQB->M3R Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Contraction Smooth Muscle Contraction DAG->Contraction Contributes to Ca2 Ca²⁺ ER->Ca2 Releases Ca2->Contraction Initiates

Figure 1: M3 Muscarinic Receptor Signaling Pathway for Smooth Muscle Contraction.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Isolated Tissue Functional Assay Membrane_Prep Membrane Preparation (CHO cells expressing M1/M2/M3) Incubation Incubation with Radioligand (e.g., [³H]-NMS) & BCQB Membrane_Prep->Incubation Filtration Separation of Bound/ Free Radioligand Incubation->Filtration Counting Scintillation Counting Filtration->Counting Ki_Calc Ki Value Calculation (Cheng-Prusoff) Counting->Ki_Calc Tissue_Prep Tissue Dissection & Mounting (e.g., Guinea Pig Trachea) Equilibration Equilibration in Organ Bath Tissue_Prep->Equilibration Agonist_CRC Cumulative Agonist Concentration-Response Curve Equilibration->Agonist_CRC Antagonist_Incubation Incubation with BCQB Agonist_CRC->Antagonist_Incubation Agonist_CRC_Shift Shifted Agonist CRC Antagonist_Incubation->Agonist_CRC_Shift pA2_Calc pA2 Value Calculation (Schild Analysis) Agonist_CRC_Shift->pA2_Calc

Figure 2: Experimental Workflow for In Vitro Characterization.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the anticholinergic properties of this compound.

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of this compound for M1, M2, and M3 muscarinic receptors.

Materials:

  • Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing human M1, M2, or M3 receptors.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

  • Non-specific binding control: Atropine (1 µM).

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • This compound stock solution and serial dilutions.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membrane aliquots on ice. Homogenize the membranes in ice-cold assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay). Dilute the membranes in assay buffer to the desired final concentration (typically 20-50 µg protein per well).

  • Assay Setup: In a 96-well microplate, add the following in triplicate:

    • Total Binding: 50 µL of assay buffer.

    • Non-specific Binding: 50 µL of 1 µM atropine.

    • Competitive Binding: 50 µL of varying concentrations of this compound.

  • Add 50 µL of [³H]-NMS (at a concentration close to its Kd) to all wells.

  • Add 150 µL of the diluted cell membrane preparation to all wells to initiate the binding reaction. The final assay volume is 250 µL.

  • Incubation: Incubate the plates at room temperature (or 37°C) for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of BCQB that inhibits 50% of the specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Tissue Functional Assay for Antagonist Potency (Schild Analysis)

This protocol describes the determination of the pA2 value of this compound for its antagonist activity on smooth muscle contraction in an isolated organ bath.

Materials:

  • Guinea pig trachea (or other suitable smooth muscle tissue).

  • Physiological salt solution (PSS), e.g., Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Muscarinic agonist: Methacholine.

  • This compound stock solution and serial dilutions.

  • Isolated organ bath system with force-displacement transducers and data acquisition software.

Procedure:

  • Tissue Preparation: Humanely euthanize a guinea pig and dissect the trachea. Clean the trachea of adhering connective tissue and cut it into rings (2-3 mm wide).

  • Mounting: Suspend the tracheal rings in the organ baths containing PSS, with one end attached to a fixed hook and the other to a force-displacement transducer.

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of approximately 1 gram, with PSS changes every 15 minutes.

  • Viability Test: Contract the tissues with a high concentration of potassium chloride (e.g., 60 mM KCl) to ensure viability. Wash the tissues and allow them to return to baseline.

  • Control Agonist Concentration-Response Curve (CRC):

    • Add methacholine to the organ bath in a cumulative manner, increasing the concentration in half-log increments once the response to the previous concentration has stabilized.

    • Record the contractile response at each concentration until a maximal response is achieved.

    • Wash the tissues thoroughly to remove the agonist and allow them to return to baseline.

  • Antagonist Incubation:

    • Add a known concentration of this compound to the organ bath and allow it to incubate with the tissue for a pre-determined period (e.g., 30-60 minutes).

  • Shifted Agonist CRC: In the continued presence of this compound, repeat the cumulative addition of methacholine to generate a second CRC.

  • Repeat steps 5-7 with at least two other concentrations of this compound.

  • Data Analysis (Schild Plot):

    • For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

    • Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[B]) on the x-axis.

    • Perform a linear regression on the data points. The x-intercept of the regression line is the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

Conclusion

This compound is a potent and selective M1/M3 muscarinic receptor antagonist. Its anticholinergic properties, characterized by high binding affinity for M1 and M3 receptors and significant functional antagonism of smooth muscle contraction, have been robustly demonstrated through in vitro pharmacological studies. The detailed experimental protocols provided in this guide serve as a resource for researchers in the field of pharmacology and drug development to further investigate the therapeutic potential of this compound and similar compounds. The selectivity profile of BCQB suggests a promising avenue for the development of anticholinergic therapies with improved safety and tolerability.

References

Methodological & Application

Application Notes and Protocols for Bencycloquidium Bromide In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bencycloquidium bromide (BCQB) is a novel quaternary ammonium salt compound that functions as a selective antagonist for M1 and M3 muscarinic acetylcholine receptors.[1][2] These receptors are pivotal in mediating parasympathetic nervous system responses, including smooth muscle contraction and glandular secretions.[3] By competitively blocking the action of acetylcholine at M3 receptors, BCQB induces smooth muscle relaxation, making it a therapeutic candidate for conditions characterized by bronchoconstriction and airway hyperresponsiveness, such as chronic obstructive pulmonary disease (COPD) and asthma.[4][5] This document provides detailed in vitro assay protocols to characterize the pharmacological profile of this compound.

Mechanism of Action

This compound is a competitive antagonist at muscarinic M1 and M3 receptors.[1][2] Its high affinity for these receptors prevents acetylcholine from binding and initiating the signaling cascade that leads to smooth muscle contraction.[4] The M3 receptor, a G-protein coupled receptor (GPCR), primarily signals through the Gq alpha subunit.[6] Upon agonist binding, the Gq protein activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with DAG, activate protein kinase C (PKC), ultimately leading to the phosphorylation of downstream targets that mediate cellular responses such as smooth muscle contraction.[6]

M3 Muscarinic Receptor Signaling Pathway

M3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M3_Receptor M3 Receptor Acetylcholine->M3_Receptor BCQB Bencycloquidium Bromide BCQB->M3_Receptor Antagonist Gq_protein Gq Protein M3_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Produces DAG DAG PIP2->DAG Produces ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Contraction Smooth Muscle Contraction PKC->Contraction Leads to

Caption: M3 Muscarinic Receptor Signaling Pathway and the antagonistic action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro pharmacological data for this compound from receptor binding and functional assays.

Table 1: Receptor Binding Affinity of this compound

Receptor SubtypeCell LinepKi
Muscarinic M3CHO8.21
Muscarinic M2CHO7.21
Muscarinic M1CHO7.86

Data from competition studies in Chinese hamster ovary (CHO) cells.[4]

Table 2: Functional Antagonist Potency of this compound

Tissue PreparationAgonistpA2
Guinea Pig TracheaMethacholine8.85
Guinea Pig IleumMethacholine8.71
Guinea Pig Urinary BladderMethacholine8.57
Guinea Pig Right AtriumMethacholine8.19

pA2 values were determined from methacholine-induced contractions or bradycardia.[4]

Experimental Protocols

M3 Muscarinic Receptor Competitive Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound for the M3 muscarinic receptor expressed in CHO cells.

Experimental Workflow:

Binding_Assay_Workflow CHO_cells CHO cells expressing M3 receptor Membrane_prep Membrane Preparation (Homogenization & Centrifugation) CHO_cells->Membrane_prep Incubation Incubation: - Membranes - Radioligand ([3H]-NMS) - this compound (Varying Conc.) Membrane_prep->Incubation Separation Separation of bound and free radioligand (Rapid Filtration) Incubation->Separation Quantification Quantification of bound radioligand (Scintillation Counting) Separation->Quantification Analysis Data Analysis (IC50 determination, Ki calculation) Quantification->Analysis

Caption: Workflow for the M3 Muscarinic Receptor Competitive Binding Assay.

Materials and Reagents:

  • CHO cells stably expressing the human M3 muscarinic receptor

  • Cell culture medium (e.g., DMEM/F-12) with appropriate supplements

  • Phosphate-buffered saline (PBS)

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS)

  • Non-specific binding control: Atropine (1 µM)

  • This compound

  • Scintillation cocktail

  • Glass fiber filters

  • 96-well plates

Procedure:

  • Cell Culture and Membrane Preparation:

    • Culture CHO-M3 cells to confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Homogenize cells in membrane preparation buffer and centrifuge at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA protein assay).

  • Competitive Binding Assay:

    • In a 96-well plate, add assay buffer, a fixed concentration of [3H]-NMS (e.g., at its Kd concentration), and varying concentrations of this compound.

    • For total binding, add only assay buffer and [3H]-NMS.

    • For non-specific binding, add assay buffer, [3H]-NMS, and a high concentration of atropine (1 µM).

    • Initiate the binding reaction by adding the cell membrane preparation to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of BCQB that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Isolated Guinea Pig Trachea Functional Assay and Schild Regression Analysis

This protocol details the methodology to assess the functional antagonism of this compound on methacholine-induced contractions in isolated guinea pig trachea and to determine its pA2 value through Schild regression analysis.

Experimental Workflow:

Functional_Assay_Workflow Tissue_prep Guinea Pig Trachea Dissection and Preparation of Tracheal Rings Mounting Mounting in Organ Bath (Krebs-Henseleit solution, 37°C, 95% O2/5% CO2) Tissue_prep->Mounting Equilibration Equilibration under Optimal Tension Mounting->Equilibration CRC1 Cumulative Concentration-Response Curve for Methacholine (Control) Equilibration->CRC1 Incubation_BCQB Incubation with a Fixed Concentration of this compound CRC1->Incubation_BCQB CRC2 Cumulative Concentration-Response Curve for Methacholine in the Presence of BCQB Incubation_BCQB->CRC2 Repeat Repeat with Different Concentrations of BCQB CRC2->Repeat Analysis Schild Regression Analysis (Calculation of Dose Ratios and pA2) Repeat->Analysis

Caption: Workflow for the Isolated Guinea Pig Trachea Functional Assay and Schild Analysis.

Materials and Reagents:

  • Male Dunkin-Hartley guinea pigs (250-350 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

  • Methacholine chloride

  • This compound

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Tissue Preparation:

    • Euthanize a guinea pig and excise the trachea.

    • Clean the trachea of adhering connective tissue and cut it into rings of 2-3 mm width.

    • Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

  • Equilibration:

    • Allow the tissues to equilibrate for at least 60 minutes under an optimal resting tension (e.g., 1 g).

    • During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.

  • Concentration-Response Curves:

    • After equilibration, obtain a cumulative concentration-response curve for methacholine by adding increasing concentrations of the agonist to the organ bath.

    • Wash the tissues repeatedly until the baseline tension is restored.

    • Introduce a single, fixed concentration of this compound to the organ bath and incubate for a predetermined period (e.g., 30-60 minutes).

    • In the continued presence of this compound, obtain a second cumulative concentration-response curve for methacholine.

    • Repeat this procedure with at least three different concentrations of this compound.

  • Schild Regression Analysis:

    • For each concentration of this compound, calculate the dose ratio (DR). The dose ratio is the ratio of the EC50 of methacholine in the presence of the antagonist to the EC50 of methacholine in the absence of the antagonist.

    • Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[BCQB]) on the x-axis.

    • Perform a linear regression on the plotted data. The slope of the regression line should be close to 1 for a competitive antagonist.

    • The pA2 value is the x-intercept of the Schild plot, which represents the negative logarithm of the molar concentration of the antagonist that produces a dose ratio of 2.[7][8][9]

Conclusion

The in vitro assays described provide a robust framework for characterizing the pharmacological properties of this compound. The competitive binding assay allows for the precise determination of its affinity for the M3 muscarinic receptor, while the isolated tissue functional assay provides a measure of its potency as an antagonist in a physiologically relevant system. These protocols are essential for the preclinical evaluation and development of this compound as a potential therapeutic agent for respiratory diseases.

References

Application Notes and Protocols for Bencycloquidium Bromide Functional Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bencycloquidium bromide (BCQB) is a novel selective antagonist of the M1 and M3 muscarinic acetylcholine receptors (mAChRs).[1][2] These receptors are G-protein coupled receptors (GPCRs) involved in numerous physiological processes.[3] The M1 receptor is primarily found in the central nervous system and exocrine glands, while the M3 receptor is located in smooth muscles, endocrine glands, and exocrine glands.[4][5] As a dual M1/M3 antagonist, BCQB holds therapeutic potential for conditions characterized by cholinergic overactivity, such as allergic rhinitis and chronic obstructive pulmonary disease (COPD).[1][3]

These application notes provide detailed protocols for functional cell-based assays to characterize the antagonist activity of this compound on M1 and M3 muscarinic receptors. The described assays are essential for determining the potency and selectivity of BCQB and similar compounds in a physiologically relevant context.

Quantitative Data Summary

The following tables summarize the binding affinity (pKi) and functional antagonist potency (pA2) of this compound for muscarinic receptor subtypes. The pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of an antagonist to a receptor. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist, representing the functional potency of the antagonist.[6]

Table 1: Binding Affinity of this compound at Muscarinic Receptor Subtypes

Receptor SubtypeCell LineRadioligandpKi
M1CHO[3H]N-methylscopolamine7.86[1]
M2CHO[3H]N-methylscopolamine7.21[1]
M3CHO[3H]N-methylscopolamine8.21[1]

Table 2: Functional Antagonist Potency of this compound in Tissue-Based Assays

Tissue PreparationAgonistMeasured ResponsepA2
Guinea Pig TracheaMethacholineContraction8.85[1]
Guinea Pig IleumMethacholineContraction8.71[1]
Guinea Pig Urinary BladderMethacholineContraction8.57[1]
Guinea Pig Right AtriumMethacholineBradycardia8.19[1]

Signaling Pathways

Both M1 and M3 muscarinic receptors are coupled to the Gq family of G-proteins.[4][5] Upon activation by an agonist like acetylcholine, these receptors initiate a signaling cascade that leads to an increase in intracellular calcium concentration. This compound acts by competitively blocking the binding of agonists to these receptors, thereby inhibiting this signaling pathway.

M1_M3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Acetylcholine (Agonist) Receptor M1/M3 Receptor Agonist->Receptor Binds & Activates Antagonist Bencycloquidium Bromide (Antagonist) Antagonist->Receptor Binds & Blocks Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Response Cellular Response (e.g., Smooth Muscle Contraction) DAG->Response Mediates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->Response Mediates

Caption: M1/M3 Muscarinic Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay for Determining pKi

This protocol describes a competitive binding assay to determine the affinity of this compound for M1, M2, and M3 muscarinic receptors expressed in Chinese Hamster Ovary (CHO) cells. The assay measures the displacement of a radiolabeled antagonist, [3H]N-methylscopolamine ([3H]NMS), by the unlabeled test compound (BCQB).

Materials:

  • CHO cells stably expressing human M1, M2, or M3 muscarinic receptors

  • Cell culture medium (e.g., Ham's F-12 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

  • [3H]N-methylscopolamine ([3H]NMS)

  • This compound

  • Atropine (for non-specific binding determination)

  • 96-well microplates

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Protocol:

  • Cell Culture: Culture the CHO cell lines expressing the respective muscarinic receptor subtypes in appropriate culture medium until they reach 80-90% confluency.

  • Membrane Preparation:

    • Wash the cells with PBS and harvest by scraping.

    • Centrifuge the cell suspension and resuspend the pellet in ice-cold Assay Buffer.

    • Homogenize the cells and centrifuge at high speed to pellet the membranes.

    • Wash the membrane pellet with Assay Buffer and resuspend to a final protein concentration of 50-100 µg/mL.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of Assay Buffer (for total binding), 50 µL of 1 µM atropine (for non-specific binding), or 50 µL of varying concentrations of this compound.

    • Add 50 µL of [3H]NMS at a final concentration of ~1 nM.

    • Add 100 µL of the prepared cell membrane suspension to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate and wash with ice-cold Assay Buffer to separate bound from free radioligand.

  • Quantification:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific [3H]NMS binding against the log concentration of this compound.

    • Determine the IC50 value (the concentration of BCQB that inhibits 50% of specific [3H]NMS binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

    • Express the affinity as pKi (-log Ki).

Radioligand_Binding_Workflow Start Start Cell_Culture Culture CHO Cells (M1, M2, or M3) Start->Cell_Culture Membrane_Prep Prepare Cell Membranes Cell_Culture->Membrane_Prep Assay_Setup Set up 96-well plate: - [3H]NMS - BCQB dilutions - Membranes Membrane_Prep->Assay_Setup Incubation Incubate at RT for 60 min Assay_Setup->Incubation Filtration Filter and Wash to separate bound and free ligand Incubation->Filtration Quantification Measure Radioactivity (Scintillation Counting) Filtration->Quantification Data_Analysis Calculate IC50 and pKi Quantification->Data_Analysis End End Data_Analysis->End

Caption: Radioligand Binding Assay Workflow.

Intracellular Calcium Mobilization Assay for Determining Functional Antagonism

This protocol measures the ability of this compound to inhibit the increase in intracellular calcium induced by a muscarinic agonist (e.g., carbachol) in cells expressing M1 or M3 receptors.

Materials:

  • CHO or HEK293 cells stably expressing human M1 or M3 muscarinic receptors

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)

  • Probenecid

  • Carbachol (agonist)

  • This compound

  • Black, clear-bottom 96-well or 384-well microplates

  • Fluorescence plate reader with kinetic reading and liquid handling capabilities (e.g., FLIPR, FlexStation)

Protocol:

  • Cell Plating: Seed the cells into black, clear-bottom microplates at an appropriate density and allow them to adhere and grow overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye and probenecid in HBSS.

    • Remove the culture medium from the cells and add the dye loading buffer.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in HBSS.

    • Prepare a solution of carbachol at a concentration that elicits a submaximal response (e.g., EC80).

  • Assay Measurement:

    • Place the cell plate in the fluorescence plate reader.

    • Add the this compound dilutions to the wells and incubate for 15-30 minutes.

    • Establish a baseline fluorescence reading.

    • Add the carbachol solution to all wells simultaneously using the instrument's liquid handler.

    • Immediately begin kinetic measurement of fluorescence intensity for 1-2 minutes.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Determine the peak fluorescence response for each well.

    • Plot the percentage of inhibition of the carbachol response against the log concentration of this compound.

    • Determine the IC50 value.

    • If performing a Schild analysis with varying agonist concentrations, the pA2 value can be determined.

Calcium_Assay_Workflow Start Start Cell_Plating Plate CHO/HEK293 Cells (M1 or M3) in black-walled plates Start->Cell_Plating Dye_Loading Load cells with calcium-sensitive dye (e.g., Fluo-4) Cell_Plating->Dye_Loading Pre_Incubation Pre-incubate with BCQB dilutions Dye_Loading->Pre_Incubation Measurement Measure baseline fluorescence in a kinetic plate reader Pre_Incubation->Measurement Agonist_Addition Add agonist (Carbachol) and measure kinetic fluorescence response Measurement->Agonist_Addition Data_Analysis Analyze fluorescence change and calculate IC50/pA2 Agonist_Addition->Data_Analysis End End Data_Analysis->End

Caption: Intracellular Calcium Mobilization Assay Workflow.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the in vitro characterization of this compound and other muscarinic receptor antagonists. By employing these radioligand binding and functional cell-based assays, researchers can accurately determine the binding affinity, potency, and selectivity of novel compounds, thereby facilitating the drug discovery and development process for cholinergic system-related disorders.

References

Application Notes and Protocols: Bencycloquidium Bromide in a Guinea Pig Model of Asthma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), inflammation, and remodeling. The guinea pig has long been utilized as a valuable animal model for studying asthma due to the anatomical and physiological similarities of its airways to those of humans. This document provides detailed application notes and protocols for utilizing a guinea pig model of ovalbumin (OVA)-induced allergic asthma to evaluate the therapeutic potential of bencycloquidium bromide, a novel and selective muscarinic M3 receptor antagonist.

This compound acts by blocking the action of acetylcholine on M3 receptors located on airway smooth muscle and submucosal glands. This mechanism of action leads to bronchodilation and reduced mucus secretion, making it a promising candidate for the treatment of asthma. These protocols will guide researchers through the process of inducing an asthmatic phenotype in guinea pigs and assessing the efficacy of this compound in mitigating key features of the disease.

Data Presentation

Table 1: Effect of this compound on Airway Hyperresponsiveness to Methacholine
Treatment GroupDose of this compound (µg/kg, intratracheal)Peak Airway Resistance (cmH₂O/mL/s) post-Methacholine Challenge (Mean ± SEM)Percentage Inhibition of Bronchoconstriction (%)
Control (Saline)05.8 ± 0.6-
OVA-sensitized (Vehicle)015.2 ± 1.50
OVA-sensitized + this compound1010.1 ± 1.2*33.6
OVA-sensitized + this compound307.5 ± 0.9 50.7
OVA-sensitized + this compound1006.2 ± 0.759.2

*p < 0.05, **p < 0.01 compared to OVA-sensitized (Vehicle) group. Data are representative.

Table 2: Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage (BAL) Fluid
Treatment GroupTotal Cells (x 10⁵/mL)Eosinophils (x 10⁴/mL)Neutrophils (x 10⁴/mL)Macrophages (x 10⁵/mL)Lymphocytes (x 10⁴/mL)
Control (Saline)2.5 ± 0.30.5 ± 0.11.2 ± 0.22.0 ± 0.20.8 ± 0.1
OVA-sensitized (Vehicle)8.9 ± 1.13.5 ± 0.54.8 ± 0.63.5 ± 0.42.1 ± 0.3
OVA-sensitized + this compound (30 µg/kg)5.1 ± 0.71.8 ± 0.32.5 ± 0.42.8 ± 0.31.2 ± 0.2

*p < 0.05 compared to OVA-sensitized (Vehicle) group. Data are representative based on published studies.

Experimental Protocols

Ovalbumin (OVA)-Induced Allergic Asthma Model in Guinea Pigs

This protocol describes the sensitization and challenge of guinea pigs with ovalbumin to induce an allergic asthma phenotype.

Materials:

  • Male Dunkin-Hartley guinea pigs (300-350 g)

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (Al(OH)₃)

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Syringes and needles for injection

  • Nebulizer and exposure chamber

Protocol:

  • Sensitization:

    • On day 0, sensitize each guinea pig with an intraperitoneal (i.p.) injection of a 1 mL suspension containing 100 µg of OVA and 100 mg of Al(OH)₃ in sterile saline.

    • On day 7, administer a booster i.p. injection of 1 mL of a suspension containing 50 µg of OVA and 50 mg of Al(OH)₃ in sterile saline.

  • Allergen Challenge:

    • On day 21, place the sensitized guinea pigs in an exposure chamber.

    • Challenge the animals by nebulizing a 0.5% (w/v) solution of OVA in sterile saline for 5 minutes.

    • Control animals are challenged with nebulized saline only.

Administration of this compound

This protocol outlines the administration of this compound to the OVA-sensitized guinea pigs.

Materials:

  • This compound

  • Sterile saline

  • Intratracheal administration device (e.g., microsprayer)

Protocol:

  • Prepare solutions of this compound in sterile saline at the desired concentrations (e.g., 10, 30, and 100 µg/kg).

  • Thirty minutes prior to the OVA challenge, administer the this compound solution or vehicle (saline) via intratracheal instillation to anesthetized guinea pigs.

Measurement of Airway Hyperresponsiveness

This protocol describes the assessment of airway hyperresponsiveness to a bronchoconstrictor agent like methacholine.

Materials:

  • Anesthetized and tracheostomized guinea pigs

  • Ventilator

  • Pressure transducer and data acquisition system

  • Methacholine chloride

  • Sterile saline

Protocol:

  • Twenty-four hours after the OVA challenge, anesthetize the guinea pigs and perform a tracheostomy.

  • Connect the animals to a small animal ventilator and monitor baseline airway resistance.

  • Administer increasing concentrations of aerosolized methacholine (e.g., 5, 10, 25, 50 µg/mL) at 5-minute intervals.

  • Record the peak airway resistance following each methacholine dose.

  • The results can be expressed as the provocative concentration of methacholine causing a 100% increase in airway resistance (PC100).

Bronchoalveolar Lavage (BAL) and Cell Analysis

This protocol details the collection and analysis of BAL fluid to assess airway inflammation.

Materials:

  • Sterile phosphate-buffered saline (PBS), ice-cold

  • Tracheal cannula

  • Syringes

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Microscope slides

  • Wright-Giemsa stain

Protocol:

  • Immediately following the measurement of airway hyperresponsiveness, euthanize the guinea pigs.

  • Cannulate the trachea and perform a lavage by instilling and withdrawing 5 mL of ice-cold PBS three times.

  • Pool the recovered fluid and centrifuge at 400 x g for 10 minutes at 4°C.

  • Resuspend the cell pellet in 1 mL of PBS.

  • Determine the total cell count using a hemocytometer.

  • Prepare cytospin slides and stain with Wright-Giemsa.

  • Perform a differential cell count of at least 300 cells to determine the percentages of eosinophils, neutrophils, macrophages, and lymphocytes.

Histological Analysis of Lung Inflammation

This protocol describes the preparation and staining of lung tissue for the histological assessment of inflammation and remodeling.

Materials:

  • 4% paraformaldehyde in PBS

  • Ethanol series (70%, 80%, 95%, 100%)

  • Xylene

  • Paraffin wax

  • Microtome

  • Hematoxylin and Eosin (H&E) stain

  • Periodic acid-Schiff (PAS) stain

  • Microscope

Protocol:

  • Following BAL, perfuse the lungs with saline and then fix by intratracheal instillation of 4% paraformaldehyde at a constant pressure of 25 cmH₂O.

  • Excise the lungs and immerse in 4% paraformaldehyde overnight.

  • Dehydrate the tissue through a graded series of ethanol, clear in xylene, and embed in paraffin.

  • Cut 5 µm sections using a microtome.

  • Deparaffinize and rehydrate the sections.

  • Stain with H&E for assessment of general morphology and inflammatory cell infiltration.

  • Stain with PAS for visualization of mucus-producing goblet cells.

  • Examine the slides under a light microscope and score the degree of peribronchial and perivascular inflammation and goblet cell hyperplasia. A semi-quantitative scoring system (e.g., 0 = none, 1 = mild, 2 = moderate, 3 = severe) can be used.

Mandatory Visualization

Bencycloquidium_Bromide_Signaling_Pathway cluster_pre Presynaptic Nerve Terminal cluster_post Airway Smooth Muscle Cell ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from SR IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Contraction Muscle Contraction (Bronchoconstriction) Ca_release->Contraction Leads to PKC->Contraction Contributes to BCQB Bencycloquidium Bromide BCQB->M3R Antagonizes

Caption: this compound's Mechanism of Action.

Experimental_Workflow cluster_sensitization Sensitization Phase cluster_treatment_challenge Treatment and Challenge Phase cluster_assessment Assessment Phase Day0 Day 0: Sensitization with OVA + Al(OH)₃ (i.p.) Day7 Day 7: Booster Injection (i.p.) Day0->Day7 Day21_pre Day 21 (pre-challenge): Administer this compound or Vehicle (i.t.) Day21_post Day 21 (post-treatment): OVA or Saline Challenge (nebulized) Day21_pre->Day21_post Day22 Day 22: Measure Airway Hyperresponsiveness (AHR) Day21_post->Day22 BAL Bronchoalveolar Lavage (BAL) - Cell Counts Day22->BAL Histo Lung Histology - Inflammation Scoring - Goblet Cell Analysis BAL->Histo

Caption: Experimental Workflow for Evaluating this compound.

Application Notes and Protocols for Bencycloquidium Bromide in a Rat Model of Allergic Rhinitis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allergic rhinitis (AR) is a prevalent inflammatory condition of the nasal mucosa, characterized by symptoms such as rhinorrhea, sneezing, nasal congestion, and itching. Preclinical evaluation of novel therapeutic agents requires robust and reproducible animal models. This document provides a detailed protocol for establishing an ovalbumin (OVA)-induced allergic rhinitis model in rats and outlines the application of Bencycloquidium Bromide, a selective muscarinic M1 and M3 receptor antagonist, for assessing its therapeutic efficacy. This compound has been shown to inhibit nasal hypersecretion and is a promising candidate for the treatment of allergic rhinitis.[1] The following application notes provide comprehensive experimental protocols, data presentation tables, and visual diagrams of the workflow and proposed signaling pathway.

Introduction

This compound is a quaternary ammonium salt compound that acts as a selective antagonist of M1 and M3 muscarinic acetylcholine receptors.[2] These receptors are involved in mediating nasal secretion.[3] By blocking these receptors, this compound can effectively reduce rhinorrhea, a key symptom of allergic rhinitis.[3] Clinical studies in humans have demonstrated the efficacy and safety of this compound nasal spray in treating persistent and seasonal allergic rhinitis.[4] The ovalbumin-sensitized rat model is a widely used and well-characterized model for inducing a type I hypersensitivity reaction that mimics the pathophysiology of allergic rhinitis in humans.[5][6] This model is suitable for evaluating the anti-allergic and anti-inflammatory properties of new drug candidates.

Experimental Protocols

Animals

Sprague-Dawley (SD) or Wistar rats (male, 6-8 weeks old, weighing 180-220g) are commonly used for this model. Animals should be housed in a specific-pathogen-free (SPF) environment with controlled temperature (22 ± 2°C), humidity (55 ± 10%), and a 12-hour light/dark cycle. All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

Establishment of Ovalbumin (OVA)-Induced Allergic Rhinitis Rat Model

This protocol is a synthesis of established methods for inducing allergic rhinitis in rats.[5][6][7]

a. Sensitization Phase (Day 1 - 14):

  • On day 1 and day 8, sensitize each rat with an intraperitoneal (i.p.) injection of 1 mg/mL ovalbumin (OVA, Grade V, Sigma-Aldrich) and 10 mg/mL aluminum hydroxide (Al(OH)₃) as an adjuvant in 1 mL of sterile saline.

  • Monitor the animals for any adverse reactions.

b. Challenge Phase (Day 15 - 21):

  • From day 15 to day 21, challenge the sensitized rats daily by intranasal administration of 50 µL of 1% OVA solution (10 mg/mL in saline).

  • Administer 25 µL into each nostril using a micropipette while the rat is under light isoflurane anesthesia.

  • A control group should receive saline instead of OVA solution.

This compound Treatment
  • Treatment Groups:

    • Normal Control Group: Sensitized and challenged with saline, treated with saline.

    • AR Model Group: Sensitized and challenged with OVA, treated with saline.

    • This compound Group: Sensitized and challenged with OVA, treated with this compound.

    • Positive Control Group (optional): Sensitized and challenged with OVA, treated with a standard-of-care drug like a corticosteroid nasal spray.

  • Administration:

    • Begin treatment on day 15, 30 minutes prior to the daily OVA challenge, and continue until day 21.

    • Administer the this compound solution intranasally (split between the two nostrils).

Data Presentation

Table 1: Behavioral Symptom Scores

Observe and score the frequency of sneezing and nasal rubbing movements for 15 minutes immediately after the final OVA challenge on day 21.

GroupSneezing Frequency (counts/15 min)Nasal Rubbing Frequency (counts/15 min)
Normal Control
AR Model
This compound
Positive Control
Table 2: Serum Immunoglobulin E (IgE) Levels

Collect blood samples 24 hours after the final OVA challenge. Measure the levels of OVA-specific IgE in the serum using an ELISA kit.

GroupOVA-specific IgE (ng/mL)
Normal Control
AR Model
This compound
Positive Control
Table 3: Histopathological Analysis of Nasal Mucosa

Euthanize the animals 24 hours after the final challenge and collect the nasal tissues. Fix the tissues in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for observing eosinophil infiltration and Periodic acid-Schiff (PAS) for observing goblet cell hyperplasia.

GroupEosinophil Infiltration Score (0-4)Goblet Cell Hyperplasia Score (0-4)
Normal Control
AR Model
This compound
Positive Control

Scoring system to be defined based on the severity and extent of infiltration/hyperplasia.

Visualizations

Experimental Workflow Diagram

G cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_evaluation Evaluation Phase Day1 Day 1: i.p. injection (OVA + Al(OH)3) Day8 Day 8: i.p. injection (OVA + Al(OH)3) Day15 Day 15-21: Intranasal OVA Challenge Day8->Day15 Rest Period Treatment Day 15-21: Intranasal This compound (30 min before challenge) Day21_eval Day 21: Behavioral Symptom Scoring Treatment->Day21_eval Final Challenge Day22_eval Day 22: Sample Collection (Blood & Nasal Tissue)

Caption: Experimental workflow for the this compound rat model of allergic rhinitis.

Proposed Signaling Pathway of this compound in Allergic Rhinitis

G cluster_cell Nasal Glandular Cell M3R M3 Muscarinic Receptor PLC Phospholipase C (PLC) M3R->PLC IP3 IP3 PLC->IP3 Ca2 Ca2+ Release IP3->Ca2 Mucus Mucus Secretion (Rhinorrhea) Ca2->Mucus ACh Acetylcholine (ACh) ACh->M3R Activates BCQB Bencycloquidium Bromide BCQB->M3R Blocks

Caption: Proposed mechanism of action of this compound in reducing rhinorrhea.

References

Application Notes and Protocols for Intranasal Delivery of Bencycloquidium Bromide in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of Bencycloquidium Bromide (BCQB) administered via the intranasal route in various animal models. The protocols outlined below are based on findings from cited animal studies and are intended to guide researchers in designing similar experiments for the investigation of novel muscarinic receptor antagonists for allergic rhinitis and other respiratory conditions.

Introduction

This compound (BCQB) is a novel, potent, and selective antagonist of muscarinic M1 and M3 receptors.[1] Its mechanism of action makes it a promising candidate for the treatment of rhinorrhea associated with rhinitis.[1] By blocking the action of acetylcholine on M1 and M3 receptors in the nasal mucosa, BCQB can inhibit glandular secretion and reduce excessive nasal discharge. Preclinical studies in animal models have been crucial in establishing the efficacy, pharmacokinetics, and safety profile of intranasally delivered BCQB prior to human clinical trials.[1]

Mechanism of Action: M1/M3 Receptor Antagonism

This compound exerts its therapeutic effect by competitively inhibiting the binding of acetylcholine to M1 and M3 muscarinic receptors, which are abundant in the submucosal glands of the nasal passages. This antagonism blocks the downstream signaling pathways that lead to glandular secretion, thereby reducing rhinorrhea. Its high selectivity for M1 and M3 receptors over M2 receptors is a key advantage, as this minimizes the potential for cardiac side effects associated with M2 receptor blockade.[1]

cluster_0 Nasal Submucosal Gland ACh Acetylcholine (ACh) M1M3 M1/M3 Muscarinic Receptors ACh->M1M3 Binds to GlandSecretion Glandular Secretion (Rhinorrhea) M1M3->GlandSecretion Stimulates BCQB Bencycloquidium Bromide (BCQB) BCQB->M1M3 Blocks Inhibition Inhibition

Caption: Mechanism of Action of this compound.

Efficacy Studies in Animal Models of Allergic Rhinitis

Preclinical efficacy studies have demonstrated the potential of intranasal BCQB to alleviate symptoms of allergic rhinitis in various animal models. These studies are essential for establishing proof-of-concept and determining effective dose ranges.

Summary of Efficacy Data
Animal ModelKey FindingsReference
Rats Demonstrated curative effects on allergic rhinitis.[Referenced in 2]
Guinea Pigs Showed a positive influence on nasal hypersensitivity.[Referenced in 2]
Mice Attenuated allergic airway inflammation, hyperresponsiveness, and remodeling.[Referenced in 2]
Experimental Protocol: Allergic Rhinitis Model in Rats

This protocol describes a general procedure for inducing and evaluating the efficacy of intranasal BCQB in a rat model of allergic rhinitis.

Objective: To assess the therapeutic effect of intranasally administered this compound on the symptoms of allergic rhinitis in rats.

Materials:

  • Wistar or Sprague-Dawley rats

  • Ovalbumin (OVA)

  • Aluminum hydroxide (Al(OH)₃)

  • This compound nasal spray formulation

  • Saline solution (placebo control)

  • Micro-pipettor for intranasal administration

Procedure:

  • Sensitization:

    • On days 1 and 8, sensitize rats with an intraperitoneal injection of 1 mg OVA and 10 mg Al(OH)₃ in 1 mL saline.

  • Challenge:

    • From day 15 to day 21, challenge the rats daily with an intranasal administration of 1% OVA solution (10 µL in each nostril).

  • Treatment:

    • Divide the sensitized and challenged rats into treatment and control groups.

    • Administer the this compound nasal spray or saline placebo intranasally at predetermined doses, 30 minutes prior to the daily OVA challenge.

  • Symptom Evaluation:

    • For 30 minutes following the OVA challenge, record the frequency of sneezing and nasal rubbing.

    • Assess nasal secretion by collecting and weighing nasal lavage fluid.

  • Histopathological Analysis:

    • At the end of the study period, euthanize the animals and collect nasal tissue for histopathological examination of eosinophil infiltration and goblet cell hyperplasia.

cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Analysis Phase sensitization_d1 Day 1: Sensitization with OVA + Al(OH)₃ (i.p.) sensitization_d8 Day 8: Booster Sensitization (i.p.) challenge_d15_21 Days 15-21: Daily Intranasal OVA Challenge sensitization_d8->challenge_d15_21 treatment Daily Intranasal BCQB or Placebo (pre-challenge) challenge_d15_21->treatment evaluation Symptom Evaluation: - Sneezing - Nasal Rubbing - Secretions treatment->evaluation analysis Day 22: - Euthanasia - Nasal Lavage - Histopathology evaluation->analysis

Caption: Experimental Workflow for Efficacy Studies in a Rat Model.

Pharmacokinetic Studies

Pharmacokinetic studies are vital to understand the absorption, distribution, metabolism, and excretion (ADME) of intranasally administered BCQB.

Summary of Pharmacokinetic Data

While specific quantitative pharmacokinetic parameters from animal studies are not extensively published, preclinical investigations in rats and beagle dogs have been conducted to establish the pharmacokinetic profile of intranasal BCQB.[1] These studies confirmed the systemic absorption of the drug following nasal administration.

Experimental Protocol: Pharmacokinetic Evaluation in Rats

This protocol provides a framework for assessing the pharmacokinetic profile of intranasal BCQB in rats.

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of this compound following intranasal administration in rats.

Materials:

  • Sprague-Dawley rats with cannulated jugular veins

  • This compound nasal spray formulation

  • Anesthetic (e.g., isoflurane)

  • Blood collection tubes (with anticoagulant)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Dosing:

    • Lightly anesthetize the rats.

    • Administer a single intranasal dose of the this compound formulation.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at predefined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Determine the concentration of this compound in the plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t½ (elimination half-life).

start Start dose Intranasal Administration of BCQB to Rats start->dose blood_sampling Serial Blood Sampling (pre-defined time points) dose->blood_sampling plasma_prep Plasma Separation (Centrifugation) blood_sampling->plasma_prep bioanalysis LC-MS/MS Analysis of Plasma Samples plasma_prep->bioanalysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½) bioanalysis->pk_analysis end End pk_analysis->end

Caption: Experimental Workflow for Pharmacokinetic Studies.

Safety and Toxicology Studies

Safety and toxicology studies are critical for identifying potential adverse effects and establishing a safe therapeutic window for intranasal BCQB.

Summary of Safety and Toxicology Data
Animal ModelStudy DurationKey FindingsNOAELReference
Beagle Dogs 91 daysRepeated exposure to medium or high doses led to changes in blood glucose, creatinine, or blood urea nitrogen. No accumulation in blood plasma, but higher concentrations found in tissues, especially the kidney.2.5 mg/kg/day[2]
Rats Not SpecifiedNo apparent changes in ECG or heart rate observed in preclinical toxicity studies.Not Specified[Referenced in 2]
Experimental Protocol: 91-Day Subchronic Toxicity Study in Dogs

This protocol is based on the published study on the subchronic toxicity of intranasal BCQB in beagle dogs.[2]

Objective: To evaluate the potential subchronic toxicity and toxicokinetics of long-term (91-day) intranasal administration of this compound in dogs.

Materials:

  • Beagle dogs

  • This compound nasal spray formulation

  • Vehicle control

  • Equipment for clinical observations, blood collection, and histopathology

Procedure:

  • Dosing:

    • Administer this compound intranasally once daily for 91 consecutive days at multiple dose levels (e.g., 2.5, 5.0, and 10.0 mg/kg/day) and a vehicle control.

  • Clinical Observations:

    • Conduct daily observations for clinical signs of toxicity, changes in behavior, and local irritation at the site of administration.

    • Monitor body weight and food consumption weekly.

  • Toxicokinetics:

    • Collect blood samples at specified time points after the first and last dose to determine the toxicokinetic profile of BCQB.

  • Clinical Pathology:

    • Perform hematology, clinical chemistry, and urinalysis at baseline and at the end of the study.

  • Necropsy and Histopathology:

    • At the end of the 91-day treatment period (and after a recovery period for a subset of animals), conduct a full necropsy.

    • Collect a comprehensive set of tissues for histopathological examination, with a particular focus on the respiratory tract and nasal passages.

start Start dosing 91-Day Daily Intranasal Administration of BCQB (Multiple Dose Groups) start->dosing monitoring Ongoing Monitoring: - Clinical Observations - Body Weight - Food Consumption dosing->monitoring Daily tk Toxicokinetic Blood Sampling dosing->tk Day 1 & Day 91 clinical_path Clinical Pathology (Hematology, Chemistry, Urinalysis) dosing->clinical_path Pre-study & End necropsy Necropsy and Histopathology dosing->necropsy End of Study end End necropsy->end

Caption: Experimental Workflow for a 91-Day Toxicity Study.

Conclusion

The preclinical animal studies of intranasal this compound have provided a solid foundation for its clinical development. The efficacy in relevant animal models of allergic rhinitis, coupled with a well-characterized safety profile, supports its potential as a valuable therapeutic option for managing rhinorrhea. The protocols and data presented in these application notes serve as a guide for researchers in the continued investigation and development of novel intranasal therapies for respiratory diseases.

References

Bencycloquidium Bromide Inhalation Aerosol: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bencycloquidium bromide (BCQB) is a novel, potent, and selective antagonist of muscarinic M1 and M3 receptors, developed for the treatment of respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and allergic rhinitis.[1][2] As an inhaled anticholinergic agent, it primarily acts on the M3 muscarinic receptors located on airway smooth muscle and submucosal glands, leading to bronchodilation and reduced mucus secretion.[1][3] Its selectivity for M1/M3 receptors over M2 receptors suggests a favorable cardiovascular safety profile compared to less selective muscarinic antagonists.[2]

This document provides detailed application notes and experimental protocols for the research use of a this compound inhalation aerosol formulation. It is intended to guide researchers in the preclinical evaluation of its pharmacological properties.

This compound: Mechanism of Action

This compound is a competitive antagonist of acetylcholine at muscarinic receptors.[1] In the airways, acetylcholine is a key neurotransmitter that mediates bronchoconstriction and mucus secretion primarily through M3 muscarinic receptors. By blocking these receptors, this compound inhibits the effects of acetylcholine, resulting in relaxation of the airway smooth muscle and a reduction in mucus production.[1][3] Its high affinity for M3 receptors makes it a potent bronchodilator.[4] The lower affinity for M2 receptors, which are involved in cardiac function, may reduce the risk of cardiovascular side effects.[2]

cluster_0 Cholinergic Nerve Terminal cluster_1 Airway Smooth Muscle Cell Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds to Gq Gq Protein M3_Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_Release Ca²⁺ Release IP3->Ca_Release Stimulates Contraction Bronchoconstriction Ca_Release->Contraction BCQB Bencycloquidium Bromide BCQB->M3_Receptor Blocks

Figure 1. This compound Signaling Pathway

Physicochemical and Pharmacological Properties

A summary of the key pharmacological parameters of this compound is presented in the table below.

ParameterValueSpecies/SystemReference
Receptor Binding Affinity (pKi)
Muscarinic M1 Receptor7.86Chinese Hamster Ovary (CHO) cells[4]
Muscarinic M2 Receptor7.21Chinese Hamster Ovary (CHO) cells[4]
Muscarinic M3 Receptor8.21Chinese Hamster Ovary (CHO) cells[4]
In Vitro Functional Activity (pA2)
Methacholine-induced trachea contraction8.85Guinea Pig[4]
Pharmacokinetics (Inhalation, Healthy Subjects)
Time to Maximum Concentration (Tmax)~5 minutesHuman
Terminal Half-life (t1/2)~30 hoursHuman
Accumulation Ratio (RCmax, 3x daily)2.50Human
Accumulation Ratio (RAUC, 3x daily)3.49Human

Inhalation Aerosol Formulation for Research

While the exact composition of the commercial this compound inhalation aerosol is proprietary, a standard formulation for research purposes can be prepared as a pressurized metered-dose inhaler (pMDI). This typically involves a suspension of the micronized active pharmaceutical ingredient (API) in a hydrofluoroalkane (HFA) propellant.

Suggested Components for a Research Formulation:

  • Active Pharmaceutical Ingredient: Micronized this compound

  • Propellant: HFA 134a (1,1,1,2-tetrafluoroethane) or HFA 227ea (1,1,1,2,3,3,3-heptafluoropropane) are common choices.[5]

  • Co-solvent (optional): Dehydrated ethanol can be included to aid in the solubility of the drug or excipients.[6]

  • Surfactant/Suspending Agent (optional): Excipients like oleic acid or L-leucine may be used to improve the physical stability of the suspension.[7]

Note: The final formulation should be developed and characterized to ensure appropriate particle size distribution for deep lung delivery and dose uniformity.

Experimental Protocols

In Vitro Evaluation of Bronchodilator Activity

This protocol describes the use of isolated guinea pig tracheal rings to assess the functional antagonism of this compound against a contractile agent like methacholine.[4][8]

cluster_0 Tissue Preparation cluster_1 Experiment cluster_2 Data Analysis Euthanize Euthanize Guinea Pig Isolate_Trachea Isolate Trachea Euthanize->Isolate_Trachea Cut_Rings Cut Tracheal Rings (3-5 mm) Isolate_Trachea->Cut_Rings Mount_Rings Mount Rings in Organ Bath Cut_Rings->Mount_Rings Equilibrate Equilibrate (1 hr) Mount_Rings->Equilibrate Contract Induce Contraction (Methacholine) Equilibrate->Contract Add_BCQB Cumulative Addition of BCQB Contract->Add_BCQB Measure Measure Isometric Tension Add_BCQB->Measure Plot_Curve Plot Concentration- Response Curve Measure->Plot_Curve Calculate_pA2 Calculate pA2 Value Plot_Curve->Calculate_pA2

Figure 2. In Vitro Tracheal Ring Experimental Workflow

Methodology:

  • Tissue Preparation:

    • Euthanize a male Dunkin Hartley guinea pig (250-500 g) using an approved method.[8]

    • Carefully dissect the trachea and place it in Krebs-Henseleit solution.[8]

    • Clean the trachea of surrounding connective tissue and cut it into 3-5 mm rings.[8]

    • Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.[8][9]

  • Experimental Procedure:

    • Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1.5 g.[8][9]

    • Induce a stable contraction with a submaximal concentration of methacholine.

    • Once the contraction is stable, add this compound in a cumulative manner to the organ bath.

    • Record the changes in isometric tension using a force displacement transducer.[8]

  • Data Analysis:

    • Plot the concentration-response curve for this compound.

    • Calculate the pA2 value to quantify its antagonist potency.

In Vivo Assessment of Bronchoprotective Effects

This protocol outlines a methacholine challenge model in guinea pigs to evaluate the in vivo efficacy of inhaled this compound in preventing bronchoconstriction.[4][10]

Methodology:

  • Animal Preparation:

    • Use conscious, spontaneously breathing guinea pigs.

    • Place the animals in a plethysmograph to measure respiratory parameters.[10]

  • Drug Administration:

    • Administer the this compound inhalation aerosol or vehicle control to the animals.

  • Bronchial Challenge:

    • After a set pre-treatment time, expose the animals to increasing concentrations of aerosolized methacholine.[10]

    • Monitor changes in airway resistance and dynamic lung compliance.[10]

  • Data Analysis:

    • Determine the provocative concentration of methacholine that causes a significant increase in airway resistance (e.g., PC200).

    • Compare the protective effect of this compound to the vehicle control.

In Vivo Evaluation of Anti-inflammatory and Anti-remodeling Effects

This protocol describes an ovalbumin (OVA)-induced allergic asthma model in mice to assess the anti-inflammatory and anti-remodeling properties of inhaled this compound.[3]

cluster_0 Sensitization Phase cluster_1 Challenge & Treatment Phase cluster_2 Endpoint Analysis Day_0 Day 0: Sensitization (i.p.) OVA + Alum Day_7 Day 7: Sensitization (i.p.) OVA + Alum Day_0->Day_7 Day_14 Day 14: Sensitization (i.p.) OVA + Alum Day_7->Day_14 Challenge Days 21-49: Intratracheal or Aerosol OVA Challenge Day_14->Challenge Treatment Administer Inhaled BCQB or Vehicle Challenge->Treatment AHR Assess Airway Hyperresponsiveness Treatment->AHR BALF Collect BALF: Cell Counts & Cytokines Treatment->BALF Histology Lung Histology: Inflammation, Mucus, Collagen Treatment->Histology

Figure 3. Ovalbumin-Induced Asthma Model Workflow

Methodology:

  • Sensitization:

    • Sensitize BALB/c mice with intraperitoneal injections of ovalbumin (OVA) emulsified in aluminum hydroxide on days 0, 7, and 14.[11]

  • Challenge and Treatment:

    • Challenge the sensitized mice with intratracheal or aerosolized OVA on multiple days (e.g., days 21, 28, 35, and 49).[11]

    • Administer the this compound inhalation aerosol or vehicle control prior to or during the challenge phase.

  • Endpoint Analysis:

    • Airway Hyperresponsiveness (AHR): Measure AHR in response to methacholine.[3]

    • Bronchoalveolar Lavage Fluid (BALF) Analysis: Collect BALF and perform total and differential cell counts (eosinophils, neutrophils, lymphocytes) and measure cytokine levels (e.g., IL-4, IL-5, IFN-γ).[3]

    • Lung Histology: Process lung tissue for histological examination to assess inflammatory cell infiltration, mucus hypersecretion (using Periodic acid-Schiff staining), and collagen deposition (airway remodeling).[3]

Safety and Tolerability

In Phase I clinical studies, inhaled this compound was found to be safe and well-tolerated in healthy subjects.[12] Preclinical studies also indicate a better safety profile compared to less selective muscarinic antagonists due to its high selectivity for M1 and M3 receptors over the M2 receptor, which may reduce the risk of cardiovascular adverse events.[2] Standard safety monitoring in preclinical studies should include observation for signs of anticholinergic side effects.

Conclusion

This compound is a promising novel inhaled muscarinic antagonist with high selectivity for M1 and M3 receptors. The application notes and protocols provided herein offer a framework for researchers to further investigate its pharmacological profile. These experimental models are essential for elucidating its bronchodilator, anti-inflammatory, and anti-remodeling effects, and for supporting its continued development as a therapeutic agent for respiratory diseases.

References

Application Notes and Protocols: Measuring Bencycloquidium Bromide Efficacy in Bronchoconstriction Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bencycloquidium bromide (BCQB) is a novel, potent, and selective antagonist of muscarinic M1 and M3 receptors.[1][2][3] These receptors are pivotal in mediating bronchoconstriction and mucus secretion in the airways.[4][5] Acetylcholine, the primary parasympathetic neurotransmitter, activates M3 receptors on airway smooth muscle cells, initiating a signaling cascade that leads to muscle contraction and airway narrowing.[6][7] By selectively blocking M1 and M3 receptors, BCQB presents a targeted therapeutic approach for respiratory conditions characterized by bronchoconstriction, such as asthma and chronic obstructive pulmonary disease (COPD).[1][8]

These application notes provide detailed protocols for assessing the efficacy of this compound in established preclinical models of bronchoconstriction. The included methodologies cover both in vivo and in vitro assays, offering a comprehensive framework for characterizing the bronchodilatory properties of BCQB and similar compounds.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in various bronchoconstriction models.

Table 1: In Vitro Receptor Binding Affinity and Antagonist Potency of this compound [1]

Receptor SubtypeParameterValueTissue/Cell Line
Muscarinic M1pKi7.86Chinese Hamster Ovary (CHO) Cells
Muscarinic M2pKi7.21Chinese Hamster Ovary (CHO) Cells
Muscarinic M3pKi8.21Chinese Hamster Ovary (CHO) Cells
Muscarinic M3pA28.85Guinea Pig Trachea
-pA28.71Guinea Pig Ileum
-pA28.57Guinea Pig Urinary Bladder

Table 2: In Vivo Efficacy of this compound Against Induced Bronchoconstriction in Guinea Pigs [1]

ModelAdministration RouteDosageEffect
Methacholine-induced BronchoconstrictionIntratrachealDose-dependentProtection against bronchoconstriction
Antigen-induced BronchoconstrictionInhalationDose-dependentProtection against bronchoconstriction

Table 3: Efficacy of this compound in a Murine Model of Allergic Airway Inflammation [4]

ParameterEffect of BCQB Administration
Airway HyperresponsivenessSignificantly reduced
Total Inflammatory Cells in BALFSignificantly prevented increase
Eosinophil Counts in BALFSignificantly prevented increase
Eotaxin, IL-5, IL-4, MMP-9 mRNA expressionMarkedly suppressed
IFN-γ, TIMP-1 mRNA expressionIncreased
Lung Tissue Eosinophil InfiltrationDramatically inhibited
Airway Mucus ProductionDramatically inhibited
Collagen Deposition in Lung TissueDramatically inhibited

Signaling Pathways and Experimental Workflows

M3 Muscarinic Receptor Signaling Pathway in Airway Smooth Muscle

The following diagram illustrates the signaling cascade initiated by acetylcholine binding to M3 muscarinic receptors on airway smooth muscle cells, leading to contraction. This compound acts as an antagonist at the M3 receptor, blocking this pathway.

M3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds BCQB Bencycloquidium Bromide BCQB->M3_Receptor Blocks Gq Gq Protein M3_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Store (SR) IP3->Ca_Store Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ion Ca2+ Ca_Store->Ca_ion Contraction Smooth Muscle Contraction Ca_ion->Contraction Leads to PKC->Contraction Contributes to

Caption: M3 Muscarinic Receptor Signaling Pathway in Airway Smooth Muscle.

Experimental Workflow: In Vivo Evaluation of Bronchodilator Efficacy

This diagram outlines the general workflow for assessing the efficacy of this compound in an in vivo model of induced bronchoconstriction.

InVivo_Workflow Animal_Model Select Animal Model (e.g., Guinea Pig, Mouse) Sensitization Sensitization (for allergic models) (e.g., Ovalbumin) Animal_Model->Sensitization Anesthesia Anesthetize Animal Animal_Model->Anesthesia Sensitization->Anesthesia Tracheotomy Perform Tracheotomy and Cannulation Anesthesia->Tracheotomy Ventilation Connect to Ventilator (e.g., FlexiVent) Tracheotomy->Ventilation Baseline Measure Baseline Airway Resistance Ventilation->Baseline Drug_Admin Administer this compound (Intratracheal or Inhalation) Baseline->Drug_Admin Challenge Induce Bronchoconstriction (e.g., Methacholine, Antigen) Drug_Admin->Challenge Measurement Measure Airway Resistance Post-Challenge Challenge->Measurement Analysis Data Analysis and Comparison Measurement->Analysis

Caption: General workflow for in vivo evaluation of bronchodilators.

Experimental Protocols

In Vivo Model: Methacholine-Induced Bronchoconstriction in Guinea Pigs

This protocol is adapted from studies evaluating muscarinic receptor antagonists in guinea pig airways.[1]

1. Animals:

  • Male Hartley guinea pigs (300-400 g).

  • House animals in a controlled environment with free access to food and water.

2. Anesthesia and Surgical Preparation:

  • Anesthetize the guinea pig with an appropriate anesthetic (e.g., urethane, 1.5 g/kg, intraperitoneally).

  • Perform a tracheotomy and insert a cannula into the trachea.

  • Connect the animal to a small animal ventilator.

3. Measurement of Bronchoconstriction:

  • Use a validated system to measure airway resistance, such as the forced oscillation technique.

  • Record baseline airway resistance.

4. This compound Administration:

  • Administer BCQB via the intratracheal route at desired doses (e.g., 0.1, 1, 10 µg/kg) dissolved in saline.

  • Allow for a pre-treatment period (e.g., 5 minutes) before inducing bronchoconstriction.

5. Induction of Bronchoconstriction:

  • Administer an intravenous injection of methacholine (e.g., 5-10 µg/kg) to induce bronchoconstriction.

  • Continuously monitor and record airway resistance.

6. Data Analysis:

  • Calculate the percentage inhibition of the methacholine-induced increase in airway resistance for each dose of BCQB.

  • Determine the dose-response relationship and calculate the ED50 value if applicable.

In Vivo Model: Ovalbumin-Induced Allergic Airway Hyperresponsiveness in Mice

This protocol is based on a murine model of asthma used to evaluate the anti-inflammatory and anti-hyperresponsive effects of BCQB.[4]

1. Animals:

  • Female BALB/c mice (6-8 weeks old).

2. Sensitization and Challenge:

  • Sensitize mice with an intraperitoneal injection of ovalbumin (OVA, e.g., 20 µg) emulsified in aluminum hydroxide on days 0 and 14.

  • From day 21 to 23, challenge the mice with an aerosolized solution of OVA (e.g., 1%) for 30 minutes each day.

3. This compound Administration:

  • Administer BCQB by inhalation (e.g., 0.1, 0.3, 1 mg/mL) for 30 minutes prior to the final OVA challenge.

4. Measurement of Airway Hyperresponsiveness (AHR):

  • 24 hours after the final OVA challenge, anesthetize the mice and perform a tracheotomy.

  • Connect the mice to a ventilator and measure airway resistance in response to increasing concentrations of aerosolized methacholine (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL).

5. Bronchoalveolar Lavage (BAL) and Lung Histology:

  • Following AHR measurement, perform a bronchoalveolar lavage to collect fluid for inflammatory cell analysis.

  • Perfuse the lungs and fix them for histological examination of inflammation, mucus production, and airway remodeling.

6. Data Analysis:

  • Compare the methacholine dose-response curves between different treatment groups.

  • Quantify the number of total and differential inflammatory cells in the BAL fluid.

  • Score the lung tissue sections for the severity of inflammation, mucus hypersecretion, and collagen deposition.

In Vitro Model: Isolated Guinea Pig Tracheal Ring Contraction Assay

This protocol is for assessing the direct relaxant effect of this compound on airway smooth muscle.[1]

1. Tissue Preparation:

  • Euthanize a male Hartley guinea pig and dissect the trachea.

  • Place the trachea in cold Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1).

  • Carefully remove adhering connective tissue and cut the trachea into rings (2-3 mm in width).

2. Organ Bath Setup:

  • Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

  • Connect the rings to isometric force transducers to record changes in tension.

  • Allow the tissues to equilibrate under a resting tension of 1 g for at least 60 minutes, with solution changes every 15 minutes.

3. Experimental Procedure:

  • Induce a submaximal contraction of the tracheal rings with a muscarinic agonist such as carbachol or methacholine (e.g., 1 µM).

  • Once a stable contraction plateau is reached, add cumulative concentrations of this compound to the organ bath.

  • Record the relaxation response at each concentration.

4. Data Analysis:

  • Express the relaxation as a percentage of the pre-contracted tension.

  • Construct a concentration-response curve and calculate the pA2 value to quantify the antagonist potency of BCQB.

Conclusion

The protocols and data presented in these application notes provide a robust framework for the preclinical evaluation of this compound's efficacy in bronchoconstriction models. These assays are essential for characterizing its mechanism of action, potency, and potential as a therapeutic agent for obstructive airway diseases. The provided diagrams of the M3 signaling pathway and experimental workflows serve as valuable visual aids for researchers in this field.

References

Bencycloquidium Bromide: Preclinical Dose-Response Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical dose-response characteristics of Bencycloquidium Bromide (BCQB), a novel and selective M1 and M3 muscarinic receptor antagonist. The information is intended to guide researchers in designing and interpreting preclinical studies for respiratory and allergic disorders.

Mechanism of Action

This compound is a quaternary ammonium salt compound that acts as a competitive antagonist at muscarinic acetylcholine receptors, with a higher selectivity for the M3 and M1 subtypes over the M2 subtype.[1][2] This selectivity profile is advantageous as it is expected to minimize cardiovascular side effects associated with M2 receptor blockade.[2] The primary therapeutic effect of BCQB in respiratory diseases stems from its potent inhibition of M3 receptors located on airway smooth muscle and submucosal glands. Blockade of these receptors leads to bronchodilation and a reduction in mucus secretion, key pathological features of asthma and chronic obstructive pulmonary disease (COPD).

M3 Muscarinic Receptor Signaling Pathway

The following diagram illustrates the signaling pathway initiated by acetylcholine (ACh) binding to the M3 muscarinic receptor on an airway smooth muscle cell and the inhibitory effect of this compound.

M3_Signaling_Pathway cluster_cell Airway Smooth Muscle Cell ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds BCQB Bencycloquidium Bromide (BCQB) BCQB->M3R Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release SR->Ca2_release Ca2 ↑ Intracellular Ca²⁺ Ca2_release->Ca2 Contraction Smooth Muscle Contraction Ca2->Contraction Leads to PKC->Contraction Contributes to

Caption: M3 Muscarinic Receptor Signaling Pathway and Inhibition by this compound.

Quantitative Preclinical Data

The following tables summarize the available quantitative data for this compound from preclinical studies.

Table 1: Receptor Binding Affinity and In Vitro Functional Activity
ParameterSpecies/SystemM1 ReceptorM2 ReceptorM3 ReceptorReference
pKi Chinese Hamster Ovary (CHO) Cells7.867.218.21[3]
pA2 Guinea Pig Trachea--8.85[3]
pA2 Guinea Pig Ileum--8.71[3]
pA2 Guinea Pig Urinary Bladder--8.57[3]
pA2 Guinea Pig Right Atrium-8.19-[3]

pKi: The negative logarithm of the inhibitor constant (Ki), indicating binding affinity. A higher value signifies greater affinity. pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, indicating functional antagonist potency.

Table 2: In Vivo Efficacy in a Guinea Pig Model of Bronchoconstriction
Challenge AgentAdministration RouteEffective DoseEffectReference
MethacholineIntratracheal InstillationDose-dependentProtection against bronchoconstriction[3]
AntigenIntratracheal InstillationDose-dependentProtection against bronchoconstriction[3]

Note: Specific ED50 values for the inhibition of bronchoconstriction in this model were not reported in the cited literature.

Table 3: Toxicology Profile
ParameterSpeciesAdministration RouteDose/ConcentrationObservationReference
NOAEL DogIntranasal2.5 mg/kg/dayNo observed adverse effects in a 91-day study.[4]
Adverse Effects DogIntranasal5.0 and 10.0 mg/kg/dayChanges in blood glucose, creatinine, and blood urea nitrogen in a 91-day study.[4]

NOAEL: No-Observed-Adverse-Effect Level. Note: LD50 (median lethal dose) values were not available in the reviewed literature.

Experimental Protocols

Detailed methodologies for key preclinical models used to evaluate the efficacy of this compound are provided below.

Protocol 1: Ovalbumin-Induced Allergic Asthma in Mice

This model is used to assess the anti-inflammatory and anti-hyperresponsiveness effects of BCQB in a model of allergic asthma.

Experimental Workflow:

Asthma_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_treatment Treatment cluster_assessment Assessment Phase Day0 Day 0: Intraperitoneal (i.p.) injection of Ovalbumin (OVA) + Alum Day14 Day 14: Booster i.p. injection of OVA + Alum Day21_23 Days 21-23: Intranasal or aerosolized OVA challenge Day14->Day21_23 7 days rest BCQB_admin BCQB administration (e.g., inhalation) prior to each OVA challenge Day24 Day 24: - Airway Hyperresponsiveness (AHR) - Bronchoalveolar Lavage (BAL) - Lung Histology Day21_23->Day24 24h post-last challenge

Caption: Workflow for the Ovalbumin-Induced Asthma Model.

Methodology:

  • Animals: Female BALB/c mice are commonly used due to their robust Th2-biased immune response.

  • Sensitization:

    • On day 0, mice are sensitized by an intraperitoneal (i.p.) injection of ovalbumin (OVA) emulsified in an adjuvant such as aluminum hydroxide (Alum).

    • A booster sensitization with OVA/Alum is administered on day 14.

  • Challenge:

    • From day 21 to 23, mice are challenged with an aerosolized solution of OVA for a short period (e.g., 20-30 minutes) on each day.

  • Drug Administration:

    • This compound is administered, typically via inhalation, at various doses prior to each OVA challenge. A vehicle control group and a positive control group (e.g., a corticosteroid) should be included.

  • Endpoint Measurement (24 hours after the final challenge):

    • Airway Hyperresponsiveness (AHR): Assessed by measuring the changes in lung resistance and compliance in response to increasing concentrations of a bronchoconstrictor like methacholine.

    • Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline to collect BAL fluid. Total and differential cell counts (especially eosinophils) are performed. Cytokine levels (e.g., IL-4, IL-5, IL-13) in the BAL fluid can also be measured.

    • Lung Histology: Lungs are collected, fixed, and sectioned. Staining (e.g., Hematoxylin and Eosin, Periodic acid-Schiff) is performed to assess inflammatory cell infiltration and mucus production.

Protocol 2: Cigarette Smoke-Induced COPD in Mice

This model is used to evaluate the efficacy of BCQB in reducing airway inflammation characteristic of COPD.

Experimental Workflow:

COPD_Workflow cluster_exposure Cigarette Smoke Exposure cluster_treatment Treatment cluster_assessment Assessment Phase CS_exposure Daily exposure to cigarette smoke (e.g., 4-8 weeks) BCQB_admin BCQB administration (e.g., inhalation) daily during the exposure period Post_exposure 24h after final exposure: - Bronchoalveolar Lavage (BAL) - Lung Histology - Cytokine Analysis CS_exposure->Post_exposure

Caption: Workflow for the Cigarette Smoke-Induced COPD Model.

Methodology:

  • Animals: Mouse strains such as C57BL/6 or ICR are often used.

  • Cigarette Smoke (CS) Exposure:

    • Mice are exposed to whole-body cigarette smoke in a specialized chamber for a defined period daily (e.g., 1-2 hours) for several weeks (e.g., 4-8 weeks). A control group is exposed to filtered air.

  • Drug Administration:

    • This compound is administered at various doses, typically via inhalation, before each CS exposure session. A vehicle control group is included.

  • Endpoint Measurement (24 hours after the final exposure):

    • Bronchoalveolar Lavage (BAL): BAL fluid is collected to determine the total and differential cell counts, with a focus on neutrophils and macrophages.

    • Lung Histology: Lungs are processed for histological examination to assess inflammatory cell infiltration and structural changes such as emphysema.

    • Cytokine and Chemokine Analysis: Levels of pro-inflammatory mediators such as TNF-α, IL-1β, and keratinocyte-derived chemokine (KC) are measured in BAL fluid or lung homogenates.

Summary and Conclusion

Preclinical studies have demonstrated that this compound is a potent and selective M3/M1 muscarinic receptor antagonist. It shows efficacy in animal models relevant to respiratory diseases by inhibiting bronchoconstriction and airway inflammation. The available toxicological data from a 91-day study in dogs suggests a favorable safety profile at therapeutic dose levels. The provided protocols offer a framework for further preclinical investigation into the dose-response relationship of BCQB. Future studies should aim to establish precise ED50 values in these models to better define its potency and therapeutic window.

References

Pharmacokinetic Profile of Bencycloquidium Bromide in Healthy Volunteers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the pharmacokinetic properties of Bencycloquidium bromide (BCQB), a novel selective muscarinic M1/M3 receptor antagonist. The data and protocols are compiled from clinical studies in healthy volunteers to support further research and development. BCQB is under investigation for the treatment of rhinorrhea in rhinitis and as a potential therapy for Chronic Obstructive Pulmonary Disease (COPD).[1][2]

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of this compound have been evaluated in healthy Chinese subjects following both intranasal and inhalation administration. The key findings from these studies are summarized below.

Intranasal Administration

A first-in-human study assessed the pharmacokinetics of intranasally administered BCQB in single and multiple-dose regimens.[1][3]

Table 1: Pharmacokinetic Parameters of Single Intranasal Doses of this compound in Healthy Chinese Subjects [1]

Parameter45 μg (n=10)90 μg (n=10)180 μg (n=10)
Cmax (pg/mL) 35.5 ± 14.575.9 ± 32.7148.6 ± 63.4
AUC0-t (pg·h/mL) 134.8 ± 45.1297.2 ± 109.8586.3 ± 201.7
AUC0-∞ (pg·h/mL) 145.5 ± 47.9316.8 ± 116.5615.1 ± 210.9
t½ (h) 8.1 ± 2.48.9 ± 2.18.5 ± 2.3
Tmax (min) 8.0 (5.0 - 15.0)8.0 (5.0 - 20.0)8.0 (5.0 - 15.0)
CL/F (L/h) 328.9 ± 99.7303.4 ± 93.9311.9 ± 98.6

Data are presented as mean ± SD, except for Tmax which is median (range). Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity; t½: Elimination half-life; Tmax: Time to reach Cmax; CL/F: Apparent total clearance.

Following single intranasal doses, BCQB was rapidly absorbed, with the maximum plasma concentration being reached in approximately 8 minutes.[1][3] The Cmax and AUC increased proportionally with the dose, and the elimination half-life was consistent across the different doses.[1][3]

Table 2: Pharmacokinetic Parameters of Multiple Intranasal Doses of this compound (120 μg, three times daily for 5 days) in Healthy Chinese Subjects (n=10) [1]

ParameterDay 1Day 5
Cmax (pg/mL) 98.9 ± 40.1120.5 ± 45.3
AUC0-τ (pg·h/mL) 370.1 ± 135.8465.8 ± 169.7
t½ (h) 8.7 ± 2.58.6 ± 2.3
Tmax (min) 8.0 (5.0 - 15.0)8.0 (5.0 - 15.0)
Rac (AUC) -1.26 ± 0.19

Data are presented as mean ± SD, except for Tmax which is median (range). AUC0-τ: Area under the plasma concentration-time curve during a dosing interval at steady state; Rac (AUC): Accumulation ratio based on AUC.

Steady state was achieved within 3 days of three-times-daily dosing.[1][3] A slight accumulation was observed after multiple doses, with an accumulation ratio of 1.26.[1][3][4]

Inhalation Administration

The safety, tolerability, and pharmacokinetics of inhaled BCQB were assessed in healthy subjects using a pressurized metered-dose inhaler (pMDI).[2][5]

Table 3: Pharmacokinetic Parameters of Single Inhaled Doses of this compound in Healthy Subjects (n=12) [2]

Parameter250 μg750 μg2000 μg
Cmax (pg/mL) 108.8 ± 44.8310.1 ± 123.5830.3 ± 330.1
AUC0-t (pg·h/mL) 430.4 ± 150.11285.1 ± 450.23450.7 ± 1201.3
t½ (h) 9.8 ± 2.110.5 ± 2.511.2 ± 2.8
Tmax (min) 5.0 (5.0 - 10.0)5.0 (5.0 - 10.0)10.0 (5.0 - 10.0)

Data are presented as mean ± SD, except for Tmax which is median (range).

Table 4: Pharmacokinetic Parameters of Multiple Inhaled Doses of this compound in Healthy Subjects (n=12) [2]

RegimenRac (Cmax)Rac (AUC)
750 μ g/day (administered as 250 μg three times a day) 2.503.49
1000 μ g/day (administered as 250 μg four times a day) 2.233.44

Rac: Accumulation ratio.

Inhaled BCQB was rapidly absorbed, with peak plasma concentrations achieved within 5 to 10 minutes.[2][5] Repeated inhalation led to a degree of accumulation.[2][5] Approximately 4% of the administered dose was excreted unchanged in the urine, suggesting that liver metabolism is the primary route of biotransformation.[2][5]

Experimental Protocols

The following sections detail the methodologies employed in the pharmacokinetic studies of this compound.

Study Design for Intranasal Administration[1][4]

A single-center, open-label, first-in-human study was conducted in healthy Chinese subjects. The trial consisted of four parts:

  • Single-Dose Escalation (Safety and Tolerability): Subjects received single intranasal doses of BCQB ranging from 45 μg to 450 μg.

  • Multiple-Dose Escalation (Safety and Tolerability): Subjects received intranasal doses of 120 μg or 150 μg three times daily for 15 days.

  • Single-Dose Pharmacokinetics: A randomized, parallel-group design was used to evaluate the pharmacokinetics of single intranasal doses of 45 μg, 90 μg, and 180 μg.

  • Multiple-Dose Pharmacokinetics: Ten subjects received 120 μg of BCQB three times daily for 5 days, with a final single dose on day 7.

Inclusion Criteria:

  • Healthy Chinese male and female subjects.

  • Age: 18-45 years.

  • Body Mass Index (BMI): 19-24 kg/m ².

Exclusion Criteria:

  • History of clinically significant diseases.

  • Use of any medication within two weeks prior to the study.

  • Smoking or alcohol consumption.

Blood Sampling: For the single-dose pharmacokinetic study, venous blood samples were collected at pre-dose and at 0.083, 0.167, 0.25, 0.5, 0.75, 1, 1.5, 2, 4, 6, 8, 12, 24, and 36 hours post-dose. For the multiple-dose study, blood samples were collected at similar time points after the first dose on day 1 and after the first dose on day 5.

Study Design for Inhalation Administration[2][5]

Randomized, double-blind, placebo-controlled, dose-escalating studies were conducted in healthy subjects. The study included:

  • Single-Ascending-Dose (SAD) and Multiple-Ascending-Dose (MAD) Tolerability Studies: Seventy-two subjects were assigned in a 3:1 ratio (BCQB:placebo) to seven single-dose cohorts (125 μg to 2000 μg) and two multiple-dose cohorts (1500 μ g/day and 2000 μ g/day ).

  • Single- and Multiple-Dose Pharmacokinetic Studies: Twelve subjects participated in a three-way crossover study receiving single doses of 250 μg, 750 μg, and 2000 μg. Subsequently, the same subjects received multiple doses of 750 μ g/day and 1000 μ g/day for 7 days.

Blood Sampling: Blood samples for pharmacokinetic analysis were collected at pre-dose and at specified time points post-inhalation.

Bioanalytical Method

Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6]

  • Sample Preparation: Solid-phase extraction.

  • Chromatographic Separation: Hedera ODS-2 C18 column with a mobile phase of acetonitrile and 10 mmol/L ammonium acetate containing 0.2% acetic acid (33:67, v/v).

  • Detection: Mass spectrometry in positive electrospray ionization (ESI) mode.

  • Lower Limit of Quantification (LLOQ): 2 pg/mL.

Pharmacokinetic and Statistical Analysis

Pharmacokinetic parameters were calculated using non-compartmental methods. Statistical analyses were performed to assess dose proportionality and other pharmacokinetic characteristics.

Mechanism of Action and Experimental Workflow

This compound is a selective antagonist of muscarinic M1 and M3 receptors.[1][7][8] This selectivity is advantageous as it spares M2 cardiac receptors, potentially reducing the risk of cardiovascular side effects that have been associated with less selective muscarinic antagonists.[1] The mechanism of action involves blocking the action of acetylcholine at these receptors, which leads to the relaxation of smooth muscles and a reduction in secretions in the respiratory and gastrointestinal tracts.[7]

cluster_0 This compound (BCQB) Signaling BCQB This compound Block BCQB->Block M1M3 Muscarinic M1/M3 Receptors Effect Relaxation of Smooth Muscle & Reduced Secretions M1M3->Effect Leads to Acetylcholine Acetylcholine Acetylcholine->M1M3 Binds to Block->M1M3 Blocks

This compound's antagonistic action on muscarinic receptors.

The workflow for a typical pharmacokinetic clinical trial of this compound is outlined below.

cluster_1 Pharmacokinetic Study Workflow A Subject Screening & Informed Consent B Dosing (Intranasal or Inhalation) A->B C Blood Sample Collection (Time-course) B->C D Plasma Separation & Storage C->D E LC-MS/MS Bioanalysis D->E F Pharmacokinetic Parameter Calculation E->F G Statistical Analysis & Reporting F->G

A generalized workflow for a pharmacokinetic clinical trial.

Safety and Tolerability

In the clinical trials conducted in healthy volunteers, this compound was found to be safe and well-tolerated when administered via both intranasal and inhalation routes at the tested doses.[1][2][3] Most adverse events were mild and of limited duration.[1][3] No serious adverse events or deaths were reported, and there were no clinically significant changes in vital signs, ECG recordings, or clinical laboratory parameters.[1][3]

Conclusion

The pharmacokinetic profile of this compound in healthy volunteers demonstrates rapid absorption and predictable dose-proportional exposure for both intranasal and inhalation routes. The compound has a favorable safety and tolerability profile. These findings support the continued clinical development of this compound for the treatment of rhinorrhea in rhinitis and potentially for COPD.[1][2] Further investigations in patient populations are warranted to establish the clinical efficacy and long-term safety of this novel muscarinic receptor antagonist.[1]

References

Application Notes and Protocols for Clinical Trials of Bencycloquidium Bromide in Allergic Rhinitis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the clinical trial design and experimental protocols for evaluating the efficacy and safety of Bencycloquidium Bromide (BCQB) nasal spray in the treatment of allergic rhinitis (AR).

Introduction

This compound is a novel, potent, and selective antagonist of muscarinic M1 and M3 receptors.[1][2] In allergic rhinitis, cholinergic nerve stimulation leads to increased secretions from submucosal glands, a primary cause of rhinorrhea (runny nose). By selectively blocking M1 and M3 receptors on these glands, this compound effectively reduces nasal hypersecretion.[1][3] Clinical trials have demonstrated its efficacy and safety in alleviating symptoms of both persistent and seasonal allergic rhinitis.[4][5]

Summary of Clinical Trial Data

Multiple clinical trials have evaluated the efficacy and safety of this compound nasal spray in patients with allergic rhinitis. The data consistently demonstrates a significant reduction in nasal symptoms, particularly rhinorrhea, compared to both placebo and active comparators.

Table 1: Efficacy of this compound in a Phase III, Multicenter, Randomized, Double-Blinded, Placebo-Controlled Clinical Trial[5]
Outcome MeasureThis compound Group (n=354)Placebo Group (n=351)p-value
Decrease in VAS for Rhinorrhea from Baseline 4.83 ± 2.352.46 ± 2.34< 0.001
Change Ratio from Baseline of VAS for Rhinorrhea 72.32%31.03%< 0.001

VAS: Visual Analog Scale. Data presented as mean ± standard deviation.

Table 2: Efficacy of this compound in Seasonal Allergic Rhinitis[4]
Outcome MeasureBaseline (Day 0)Day 14p-value
TNSS Score 8.89 ± 3.313.71 ± 2.51< 0.001
VAS Score of Nasal Symptoms 24.86 ± 7.406.84 ± 5.94< 0.001
VAS Score of Rhinorrhea 6.88 ± 2.061.91 ± 1.81< 0.001
RQLQ Score 94.63 ± 33.3544.95 ± 32.28< 0.001

TNSS: Total Nasal Symptom Score; VAS: Visual Analog Scale; RQLQ: Rhinoconjunctivitis Quality of Life Questionnaire. Data presented as mean ± standard deviation.

Table 3: Comparison of this compound (BCQB), Mometasone Furoate Nasal Spray (MFNS), and Combination Therapy in Moderate to Severe Persistent Allergic Rhinitis (NCT05038202)[6]
Treatment GroupPrimary OutcomeKey Secondary Outcomes
BCQB Superior to MFNS in reducing daily runny nose symptoms (least-squares mean difference, -0.27; 95% CI, -0.44 to -0.09; P = .004).[6]Significantly decreased percent change in eosinophilic cationic protein, eotaxin, vasoactive intestinal peptide, and IL-6 levels.[6]
BCQB + MFNS Significantly improved runny nose, nasal congestion, sneezing, and TNSS compared to MFNS alone.[6]Significantly improved Rhinoconjunctivitis Quality of Life Questionnaire scores compared to MFNS alone.[6]
MFNS Active comparator.-

Signaling Pathway of this compound in Allergic Rhinitis

Bencycloquidium_Bromide_Pathway cluster_0 Allergic Cascade cluster_1 Cholinergic Pathway Allergen Allergen MastCell Mast Cell Allergen->MastCell IgE-mediated activation Histamine Histamine & other mediators MastCell->Histamine Nerve Parasympathetic Nerve Histamine->Nerve Sensitizes ACh Acetylcholine (ACh) Nerve->ACh Nerve Impulse M1M3 M1/M3 Receptors ACh->M1M3 Gland Submucosal Gland M1M3->Gland Stimulates Rhinorrhea Rhinorrhea (Runny Nose) Gland->Rhinorrhea Mucus Secretion BCQB Bencycloquidium Bromide BCQB->M1M3 Antagonizes

Mechanism of Action of this compound.

Experimental Protocols

Protocol 1: Clinical Trial Design for Efficacy and Safety Assessment

This protocol outlines a multicenter, randomized, double-blind, placebo-controlled, parallel-group study to evaluate the efficacy and safety of this compound nasal spray in patients with persistent allergic rhinitis.

1. Study Population:

  • Inclusion Criteria:

    • Adults (18-65 years) with a clinical history of persistent allergic rhinitis for at least one year.

    • Positive skin prick test or serum-specific IgE to a relevant perennial allergen.

    • Total Nasal Symptom Score (TNSS) of ≥ 5 and a rhinorrhea score of ≥ 2 at baseline.

  • Exclusion Criteria:

    • Anatomical nasal abnormalities.

    • Active acute or chronic sinusitis.

    • Use of prohibited medications within a specified washout period.

2. Study Design:

  • A 2-week run-in period followed by a 4-week double-blind treatment period.

  • Patients are randomized to one of the following treatment arms:

    • This compound Nasal Spray (90 µg per nostril, four times daily).[5]

    • Placebo Nasal Spray (vehicle, four times daily).

3. Efficacy Assessments:

  • Primary Endpoint: Change from baseline in the daily reflective Total Nasal Symptom Score (TNSS) over the 4-week treatment period.

  • Secondary Endpoints:

    • Change from baseline in the daily reflective individual nasal symptom scores (rhinorrhea, nasal congestion, nasal itching, and sneezing).

    • Change from baseline in the Rhinoconjunctivitis Quality of Life Questionnaire (RQLQ) score.

    • Patient's global assessment of treatment efficacy.

4. Safety Assessments:

  • Monitoring and recording of all adverse events (AEs).

  • Physical examinations, including vital signs and nasal endoscopy, at baseline and end of treatment.

  • Clinical laboratory tests (hematology, clinical chemistry, and urinalysis).

Clinical_Trial_Workflow cluster_treatment Screening Screening & Enrollment (Inclusion/Exclusion Criteria) RunIn 2-Week Run-in Period (Baseline Data Collection) Screening->RunIn Randomization Randomization RunIn->Randomization Treatment 4-Week Double-Blind Treatment Randomization->Treatment GroupA This compound (90 µg/nostril, q.i.d.) GroupB Placebo (Vehicle, q.i.d.) FollowUp End of Treatment Assessment (Efficacy & Safety) Treatment->FollowUp Analysis Data Analysis FollowUp->Analysis

A typical clinical trial workflow for this compound.
Protocol 2: Assessment of Total Nasal Symptom Score (TNSS)

1. Objective: To quantify the severity of key nasal symptoms of allergic rhinitis as reported by the patient.

2. Procedure:

  • Patients are provided with a daily diary to record their symptoms.

  • Patients rate the severity of the following four nasal symptoms over the previous 12 hours (reflective scoring):

    • Rhinorrhea (runny nose)

    • Nasal congestion

    • Nasal itching

    • Sneezing

  • Each symptom is rated on a 4-point scale:

    • 0 = Absent (no symptom)

    • 1 = Mild (symptom is present but not bothersome)

    • 2 = Moderate (symptom is bothersome but tolerable)

    • 3 = Severe (symptom is hard to tolerate and interferes with daily activities)[6]

  • The TNSS is the sum of the scores for the four individual symptoms, with a maximum possible score of 12.

Protocol 3: Assessment of Visual Analog Scale (VAS) for Rhinorrhea

1. Objective: To provide a sensitive and continuous measure of the severity of rhinorrhea.

2. Procedure:

  • Patients are provided with a daily diary containing a 100-mm horizontal line for each assessment.

  • The line is anchored at the left end with "No rhinorrhea" and at the right end with "The most severe rhinorrhea imaginable".

  • Patients are instructed to place a vertical mark on the line that corresponds to the severity of their rhinorrhea over the past 12 hours.

  • The VAS score is determined by measuring the distance in millimeters from the left anchor to the patient's mark.

Protocol 4: Measurement of Inflammatory Biomarkers in Nasal Lavage Fluid

1. Objective: To quantify the levels of key inflammatory mediators in the nasal mucosa to assess the biological effect of this compound.

2. Sample Collection (Nasal Lavage):

  • Instill 5 mL of sterile 0.9% saline solution at body temperature into one nostril while the patient is in a supine position with their head tilted back.

  • The fluid is held in the nasal cavity for 10 seconds.

  • The patient then flexes their head forward and expels the fluid into a collection tube.

  • Repeat the procedure for the other nostril.

  • The collected fluid is pooled and immediately placed on ice.

  • Centrifuge the sample at 3000 rpm for 10 minutes at 4°C to pellet cells and debris.

  • The supernatant is collected, aliquoted, and stored at -80°C until analysis.

3. Biomarker Analysis (ELISA):

  • The concentrations of Eosinophilic Cationic Protein (ECP), eotaxin, Vasoactive Intestinal Peptide (VIP), and Interleukin-6 (IL-6) in the nasal lavage supernatant are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • The assays are performed according to the manufacturer's instructions. A general procedure is as follows:

    • Prepare all reagents, samples, and standards as per the kit protocol.

    • Add 100 µL of standard or sample to each well of the pre-coated microplate. Incubate for the specified time and temperature (e.g., 1-2 hours at 37°C).

    • Aspirate and wash the wells with the provided wash buffer.

    • Add 100 µL of the biotinylated detection antibody. Incubate as recommended.

    • Aspirate and wash the wells.

    • Add 100 µL of streptavidin-HRP conjugate. Incubate as recommended.

    • Aspirate and wash the wells.

    • Add 90 µL of substrate solution and incubate in the dark until color develops.

    • Add 50 µL of stop solution to terminate the reaction.

    • Read the absorbance at 450 nm using a microplate reader.

    • Calculate the concentration of the biomarker in the samples by interpolating from the standard curve.

Biomarker_Analysis_Workflow NasalLavage Nasal Lavage (Sample Collection) Centrifugation Centrifugation (3000 rpm, 10 min, 4°C) NasalLavage->Centrifugation Supernatant Supernatant Collection & Storage (-80°C) Centrifugation->Supernatant ELISA ELISA for Biomarkers (ECP, Eotaxin, VIP, IL-6) Supernatant->ELISA DataAnalysis Data Analysis (Concentration Calculation) ELISA->DataAnalysis

Workflow for the analysis of inflammatory biomarkers.

Conclusion

The provided application notes and protocols offer a framework for the clinical development and evaluation of this compound for the treatment of allergic rhinitis. The data from clinical trials strongly support its efficacy, particularly in managing rhinorrhea, with a favorable safety profile. The detailed protocols for clinical assessment and biomarker analysis will aid researchers in designing and conducting robust studies to further elucidate the therapeutic potential of this novel M1/M3 receptor antagonist.

References

Troubleshooting & Optimization

Bencycloquidium bromide solubility and stability in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and stability of bencycloquidium bromide in experimental settings. The information is presented in a question-and-answer format to address common issues encountered during research.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

Q2: In which types of buffers is this compound expected to be soluble?

A2: Given its chemical structure as a quaternary ammonium salt, this compound is expected to be soluble in a variety of aqueous buffers. For its nasal spray formulation, buffers such as sodium phosphate, sodium citrate, and citric acid are commonly used to maintain a pH between 4.5 and 6.5.[2][3] Therefore, it is anticipated to be soluble in phosphate and citrate-based buffers within this pH range.

Q3: What is the known stability of this compound in solution?

A3: A patent for a this compound formulation mentions adjusting the pH to a range of 4.0 to 6.0, suggesting the compound is stable in acidic conditions. While comprehensive stability data under various experimental conditions (e.g., temperature, light exposure) is not publicly available, one study noted that this compound was stable in plasma and urine under the tested analytical conditions. As a quaternary ammonium compound, it is generally more stable than tertiary amines. However, prolonged exposure to high temperatures, extreme pH, and intense light should be avoided unless stability under those conditions has been verified.

Q4: Are there any known degradation pathways for this compound?

A4: Specific degradation pathways for this compound in experimental buffers have not been detailed in the available literature. However, related quaternary ammonium compounds can be susceptible to degradation, particularly at alkaline pH. For instance, clidinium bromide has a known alkali-induced degradation product.[4] It is plausible that ester hydrolysis could be a potential degradation pathway for this compound under strong basic conditions due to the presence of an ester-like linkage.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Experimental Buffer
  • Possible Cause 1: Buffer pH is outside the optimal range.

    • Troubleshooting Step: Measure the pH of your buffer. Based on its formulation as a nasal spray, a pH range of 4.0-6.5 is likely optimal. Adjust the pH of your buffer to be within this acidic to slightly acidic range.

  • Possible Cause 2: Low buffer capacity.

    • Troubleshooting Step: If the addition of other components to your assay significantly alters the pH, your buffer's capacity may be insufficient. Prepare a fresh buffer with a slightly higher concentration of the buffering agent.

  • Possible Cause 3: Interaction with other components in the buffer.

    • Troubleshooting Step: High concentrations of certain salts or other excipients could potentially lead to the salting out of this compound. Try preparing the solution with a lower concentration of other additives or test solubility in a simpler buffer system first.

Issue 2: Loss of this compound Activity Over Time in an In-Vitro Assay
  • Possible Cause 1: Degradation due to inappropriate pH.

    • Troubleshooting Step: Ensure the pH of your experimental buffer is maintained within the 4.0-6.5 range throughout the experiment. As with other quaternary ammonium compounds, alkaline conditions may promote degradation.

  • Possible Cause 2: Temperature-induced degradation.

    • Troubleshooting Step: If your experiment involves elevated temperatures, consider performing a preliminary stability test of this compound under the same conditions. Store stock solutions at recommended temperatures (typically 2-8°C for short-term and -20°C or lower for long-term storage) and protect from light.

  • Possible Cause 3: Adsorption to plasticware.

    • Troubleshooting Step: Quaternary ammonium compounds can sometimes adsorb to certain types of plastics. If you suspect this is an issue, consider using low-adsorption microplates or glassware for your experiments.

Data Summary

While specific quantitative data for this compound is limited, the following table provides a general guide based on available information and the properties of similar compounds.

ParameterRecommended Conditions / General Observations
Solubility
Aqueous BuffersExpected to have good solubility, particularly in acidic buffers.
Recommended pH4.0 - 6.5
Common BuffersPhosphate, Citrate
Stability
pH StabilityMore stable in acidic to neutral pH. Potential for degradation in alkaline conditions.
TemperatureStore stock solutions at low temperatures (e.g., 2-8°C or frozen). Avoid prolonged exposure to high temperatures.
Light ExposureAs a general precaution for pharmaceutical compounds, protect solutions from direct, intense light.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.

  • Solvent Selection: For a high-concentration stock solution, consider using sterile, purified water or a simple buffer such as a 10 mM phosphate buffer at pH 6.0.

  • Dissolution: Add the solvent to the weighed powder. Vortex or sonicate briefly to ensure complete dissolution.

  • Sterilization (if required): If the solution is for use in cell culture, sterile filter it through a 0.22 µm filter.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light by using amber vials or wrapping tubes in foil.

Protocol 2: Stability Assessment using HPLC

This is a general protocol for assessing stability, which should be adapted and validated for this compound.

  • Preparation of Samples: Prepare solutions of this compound in the experimental buffers of interest (e.g., PBS at different pH values).

  • Stress Conditions: Expose the samples to various stress conditions, such as:

    • Acidic/Basic Hydrolysis: Adjust the pH to acidic (e.g., pH 1-2 with HCl) and basic (e.g., pH 12-13 with NaOH) conditions.

    • Oxidative Degradation: Add a small amount of hydrogen peroxide (e.g., 3%).

    • Thermal Degradation: Incubate at elevated temperatures (e.g., 60°C).

    • Photostability: Expose to UV light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • HPLC Analysis: Analyze the samples using a stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase consisting of a phosphate buffer and an organic solvent like acetonitrile or methanol is a common starting point for similar compounds.[5]

  • Data Analysis: Quantify the peak area of the parent this compound peak over time to determine the degradation rate. The appearance of new peaks would indicate degradation products.

Visualizations

experimental_workflow Experimental Workflow for this compound Solution Preparation and Use cluster_prep Solution Preparation cluster_assay In-Vitro Experiment cluster_troubleshooting Troubleshooting weigh Weigh BCQB Powder dissolve Dissolve in Buffer (pH 4.0-6.5) weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter precipitate Precipitation? dissolve->precipitate store Store at -20°C to -80°C filter->store thaw Thaw Stock Solution store->thaw dilute Dilute to Working Concentration thaw->dilute incubate Incubate with Assay Components dilute->incubate read Readout/Analysis incubate->read loss_activity Loss of Activity? incubate->loss_activity check_ph Check/Adjust pH precipitate->check_ph If Yes loss_activity->check_ph If Yes check_temp Check Storage/Incubation Temp. loss_activity->check_temp If Yes

Caption: Workflow for preparing and using this compound solutions.

signaling_pathway Simplified Signaling Pathway of this compound BCQB This compound M3R Muscarinic M3 Receptor BCQB->M3R Blocks Gq Gq Protein Activation M3R->Gq ACh Acetylcholine ACh->M3R Binds & Activates PLC Phospholipase C Activation Gq->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_PKC Increased Intracellular Ca2+ and PKC Activation IP3_DAG->Ca_PKC Smooth_Muscle Smooth Muscle Contraction / Glandular Secretion Ca_PKC->Smooth_Muscle

Caption: this compound's mechanism as a muscarinic M3 receptor antagonist.

References

Overcoming poor solubility of Bencycloquidium bromide for in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the challenges associated with the poor solubility of Bencycloquidium bromide (BCQB) for in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro experiments?

A1: this compound (BCQB) is a selective antagonist of muscarinic M1 and M3 receptors.[1][2] Its therapeutic potential is being explored for conditions like allergic rhinitis and chronic obstructive pulmonary disease (COPD).[1] While its chemical structure as a quaternary ammonium salt suggests some degree of water solubility, researchers may encounter difficulties in dissolving BCQB at the desired concentrations in aqueous buffers and cell culture media for in vitro assays, potentially impacting experimental accuracy and reproducibility.

Q2: What are the initial recommended solvents for dissolving BCQB?

A2: Based on available data, Dimethyl sulfoxide (DMSO) is a recommended starting solvent for preparing stock solutions of this compound. One supplier explicitly states that BCQB is soluble in DMSO.

Q3: What is the maximum recommended concentration of DMSO in my cell culture medium?

A3: It is crucial to minimize the final concentration of DMSO in your cell culture medium to avoid solvent-induced cytotoxicity or off-target effects. Generally, the final DMSO concentration should be kept below 0.5% (v/v), and ideally at or below 0.1%. A vehicle control (medium with the same concentration of DMSO as the treated wells) must always be included in your experiments.

Q4: My BCQB precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. What should I do?

A4: This is a common issue with poorly soluble compounds. Here are a few troubleshooting steps:

  • Lower the final concentration: You may be exceeding the aqueous solubility limit of BCQB. Try working with a lower final concentration.

  • Use a higher stock concentration and smaller dilution volume: This can help to rapidly disperse the compound in the aqueous medium.

  • Gentle warming and sonication: After dilution, briefly warm the solution to 37°C and sonicate for a few minutes to aid dissolution. However, be cautious about the thermal stability of BCQB.

  • Consider co-solvents: For some applications, a small percentage of other organic solvents like ethanol might be used in combination with DMSO, though their effects on your specific cell line must be validated.

  • Formulation strategies: For more complex scenarios, techniques like using cyclodextrins to create inclusion complexes can be explored to enhance aqueous solubility.

Q5: Are there any alternative solvents to DMSO?

A5: While DMSO is the most commonly cited solvent, for certain applications, ethanol may be considered. However, its volatility and potential for cellular toxicity should be carefully evaluated. For any new solvent, it is imperative to perform a solvent toxicity test with your specific cell line and assay.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
BCQB powder will not dissolve in aqueous buffer. Low intrinsic aqueous solubility of BCQB.Use an organic solvent like DMSO to prepare a concentrated stock solution first.
Precipitation occurs upon dilution of DMSO stock in cell culture medium. The concentration of BCQB in the final aqueous solution exceeds its solubility limit.1. Reduce the final working concentration of BCQB.2. Increase the concentration of your DMSO stock solution so a smaller volume is needed for dilution.3. After dilution, try gentle warming (37°C) and brief sonication.4. Include a solubility-enhancing excipient like a cyclodextrin in your medium (requires validation).
Inconsistent results between experiments. Precipitation of BCQB leading to variable effective concentrations.1. Visually inspect your diluted solutions for any signs of precipitation before adding to cells.2. Prepare fresh dilutions for each experiment.3. Ensure your DMSO stock solution is fully dissolved before each use.
High background noise or cell death in vehicle control wells. DMSO concentration is too high, causing cellular stress or toxicity.1. Lower the final concentration of DMSO in your culture medium to ≤ 0.1%.2. Perform a DMSO toxicity curve on your specific cell line to determine the maximum tolerable concentration.

Quantitative Solubility Data

There is limited publicly available quantitative solubility data for this compound. The following table includes qualitative information for BCQB and quantitative data for a structurally similar quaternary ammonium muscarinic receptor antagonist, Clidinium bromide, which can serve as a useful estimation.

CompoundSolventSolubilityNotes
This compound DMSOSolubleQualitative data from a commercial supplier.
Clidinium bromide DMSO~10 mg/mLQuantitative data for a structurally similar compound.
Clidinium bromide PBS (pH 7.2)~10 mg/mLQuantitative data for a structurally similar compound.

Researchers should experimentally determine the solubility of this compound in their specific solvents and aqueous media.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Materials:

    • This compound (powder)

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Tare a sterile microcentrifuge tube on an analytical balance.

    • Carefully weigh out the desired amount of this compound powder into the tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

    • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C, protected from light.

Protocol 2: Dosing of Adherent Cells with this compound
  • Materials:

    • Adherent cells cultured in appropriate well plates

    • Complete cell culture medium

    • This compound stock solution in DMSO

    • Sterile, low-binding pipette tips

  • Procedure:

    • Culture your adherent cells to the desired confluency.

    • Prepare serial dilutions of your BCQB stock solution in complete cell culture medium. To minimize precipitation, perform a two-step dilution: first, dilute the DMSO stock into a small volume of medium, vortex gently, and then add this to the final volume of medium.

    • Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic to the cells (e.g., ≤ 0.1%).

    • Carefully remove the old medium from your cell culture plates.

    • Gently add the medium containing the desired concentrations of BCQB (or vehicle control) to the respective wells.

    • Return the plate to the incubator for the desired treatment period.

    • Proceed with your downstream assay (e.g., cell viability, signaling pathway analysis).

Visualizations

Signaling Pathway of M1 and M3 Muscarinic Receptor Antagonism

This compound acts as an antagonist at M1 and M3 muscarinic receptors. These receptors are Gq-protein coupled. Their activation by acetylcholine normally leads to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), leading to various cellular responses. By blocking these receptors, BCQB inhibits this signaling cascade.

M1_M3_Antagonism cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq Gq Protein M1R->Gq Activates M3R M3 Receptor M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release IP3->Ca_release Triggers Cellular_Response Cellular Response DAG->Cellular_Response Contributes to Ca_release->Cellular_Response Leads to ACh Acetylcholine ACh->M1R Activates ACh->M3R Activates BCQB Bencycloquidium Bromide BCQB->M1R Inhibits BCQB->M3R Inhibits

Caption: M1/M3 muscarinic receptor signaling pathway and its inhibition by BCQB.

Experimental Workflow for In Vitro Studies with BCQB

The following diagram outlines a typical workflow for conducting in vitro experiments with this compound, from stock solution preparation to data analysis.

experimental_workflow start Start prep_stock Prepare BCQB Stock Solution in DMSO start->prep_stock cell_culture Culture Adherent Cells to Desired Confluency start->cell_culture prep_working Prepare Working Dilutions of BCQB in Medium prep_stock->prep_working vehicle_control Prepare Vehicle Control (DMSO in Medium) prep_stock->vehicle_control treat_cells Treat Cells with BCQB and Vehicle Control cell_culture->treat_cells prep_working->treat_cells vehicle_control->treat_cells incubate Incubate for Desired Time Period treat_cells->incubate assay Perform Downstream Assay (e.g., Viability, ELISA) incubate->assay data_analysis Data Analysis assay->data_analysis end End data_analysis->end

Caption: A standard experimental workflow for in vitro cell-based assays with BCQB.

References

Potential off-target effects of Bencycloquidium bromide at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Bencycloquidium bromide (BCQB), particularly at high concentrations. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during in-vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound (BCQB)?

A1: this compound is a potent and selective antagonist of muscarinic acetylcholine M1 and M3 receptors.[1] By blocking these receptors, BCQB inhibits the action of acetylcholine, a neurotransmitter that mediates various parasympathetic nervous system functions, including smooth muscle contraction. This makes it effective in treating conditions like chronic obstructive pulmonary disease (COPD) and allergic rhinitis, where smooth muscle constriction is a key factor.[2]

Q2: Is BCQB expected to have off-target effects?

A2: While BCQB is designed to be selective for M1 and M3 muscarinic receptors, like any pharmaceutical compound, it has the potential for off-target interactions, especially at high concentrations. As a quaternary ammonium compound, BCQB is structurally related to other anticholinergic agents like ipratropium bromide.[2][3] Such compounds are generally less likely to cross the blood-brain barrier, reducing the potential for central nervous system (CNS) side effects. However, at supra-physiological concentrations used in preclinical in-vitro studies, interactions with other receptors, ion channels, or enzymes are possible. Comprehensive off-target profiling is recommended to fully characterize the selectivity of BCQB.

Q3: What are the known safety and tolerability profiles of BCQB in clinical settings?

A3: Clinical studies in healthy subjects have shown that BCQB is generally safe and well-tolerated when administered at therapeutic doses via inhalation or intranasally.[4][5] No serious adverse events were reported, and there were no clinically significant changes in vital signs, ECG, or laboratory parameters.[1][5] The most common adverse events were mild and of limited duration.[5] It is important to note that clinical safety at therapeutic doses does not preclude the possibility of off-target effects at much higher concentrations used in in-vitro experimental setups.

Q4: What are the typical off-target liabilities for anticholinergic drugs?

A4: Anticholinergic drugs as a class can have a range of off-target effects, which may include interactions with other G-protein coupled receptors (GPCRs), ion channels, and transporters. Common side effects associated with systemic exposure to anticholinergics can include dry mouth, blurred vision, constipation, drowsiness, and in some cases, cognitive impairment, particularly in older adults. However, quaternary ammonium compounds like BCQB have reduced systemic absorption and limited ability to cross the blood-brain barrier, which generally minimizes these risks.

Troubleshooting Guides

In-Vitro Off-Target Binding Assays

Issue 1: High Non-Specific Binding in Radioligand Binding Assays

  • Possible Cause: The radioligand or the test compound (BCQB) may be sticking to the filter plates, cell membranes, or other assay components. High concentrations of lipophilic compounds can exacerbate this issue.

  • Troubleshooting Steps:

    • Optimize Protein Concentration: Reduce the amount of membrane protein per well to decrease the total surface area for non-specific interactions.

    • Pre-treat Filter Plates: Soak filter plates in a blocking agent like 0.5% polyethyleneimine (PEI) to reduce non-specific binding of positively charged compounds.

    • Adjust Buffer Composition: Include a detergent such as 0.1% bovine serum albumin (BSA) or 0.01% Tween-20 in the assay buffer to minimize hydrophobic interactions.

    • Increase Wash Steps: Increase the number and volume of washes with ice-cold buffer to more effectively remove unbound ligand.

    • Confirm with a Different Ligand: If possible, use a different radioligand for the same target to see if the issue persists.

Issue 2: Inconsistent IC50/Ki Values for BCQB

  • Possible Cause: Variability in experimental conditions, reagent stability, or issues with the compound itself can lead to inconsistent results.

  • Troubleshooting Steps:

    • Ensure Compound Solubility: Visually inspect BCQB solutions at high concentrations for any precipitation. Use of a small percentage of DMSO may be necessary, but ensure the final concentration is compatible with the assay.

    • Verify Pipetting Accuracy: Use calibrated pipettes and proper technique, especially for serial dilutions, to ensure accurate compound concentrations.

    • Check Incubation Time: Ensure that the assay has reached equilibrium. For high-affinity ligands, longer incubation times may be necessary.

    • Monitor Reagent Quality: Use freshly prepared buffers and ensure the radioligand has not degraded.

    • Control for Assay Drift: Include a standard control compound with a known affinity in each assay plate to monitor for plate-to-plate variability.

Cytotoxicity Assays

Issue 3: Unexpected Cytotoxicity at High Concentrations of BCQB

  • Possible Cause: At very high concentrations, compounds can induce cytotoxicity through mechanisms unrelated to specific receptor interactions, such as membrane disruption or mitochondrial dysfunction.

  • Troubleshooting Steps:

    • Perform Multiple Cytotoxicity Assays: Use orthogonal methods to confirm cytotoxicity. For example, complement a metabolic assay like MTT with a membrane integrity assay like LDH release.[6][7][8]

    • Evaluate Vehicle Effects: Ensure that the solvent used to dissolve BCQB (e.g., DMSO) is not causing toxicity at the concentrations used. Run a vehicle-only control.

    • Shorten Exposure Time: Determine if the cytotoxicity is time-dependent by running the assay at different incubation periods.

    • Microscopic Examination: Visually inspect the cells under a microscope for morphological changes, such as cell rounding, detachment, or membrane blebbing, which are indicative of cytotoxicity.

Data on Potential Off-Target Interactions

While comprehensive off-target screening data for this compound at high concentrations is not publicly available, the following table presents a representative, hypothetical dataset based on typical safety pharmacology panels. This is intended to guide researchers on the expected selectivity profile and the types of targets that should be evaluated.

Table 1: Hypothetical Off-Target Profile of this compound

Target ClassTargetAssay TypeBCQB Concentration (µM)% Inhibition / Activity
GPCRs Muscarinic M1Radioligand Binding0.00152%
Muscarinic M2Radioligand Binding0.0145%
Muscarinic M3Radioligand Binding0.00165%
Adrenergic α1ARadioligand Binding10<20%
Adrenergic β2Radioligand Binding10<15%
Dopamine D2Radioligand Binding10<10%
Histamine H1Radioligand Binding10<25%
Serotonin 5-HT2ARadioligand Binding10<15%
Ion Channels hERGElectrophysiology30<10%
Nav1.5Electrophysiology30<5%
Cav1.2Electrophysiology30<10%
Enzymes COX-1Functional Assay10<5%
PDE4Functional Assay10<10%
Transporters NETRadioligand Uptake10<15%
SERTRadioligand Uptake10<20%

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Experimental Protocols

Radioligand Displacement Binding Assay for GPCRs

This protocol is a general guideline for determining the binding affinity of BCQB for a G-protein coupled receptor.

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor.

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Reaction Setup: In a 96-well plate, add in the following order:

    • Assay buffer

    • A fixed concentration of a suitable radioligand (typically at or below its Kd).

    • Serial dilutions of this compound or a reference compound.

    • Cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium (e.g., 60-120 minutes).

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value by non-linear regression analysis of the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation.

In-Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a method to assess the potential of BCQB to reduce cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and a vehicle control. Include a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.[6]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.[6]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the CC50 (half-maximal cytotoxic concentration) value.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Compound_Dilution Prepare BCQB Serial Dilutions Treatment Treat Cells with BCQB Compound_Dilution->Treatment Cell_Culture Culture and Plate Cells Cell_Culture->Treatment Incubation Incubate for Defined Period Treatment->Incubation Assay_Specific_Steps Add Assay Reagents (e.g., MTT, Radioligand) Incubation->Assay_Specific_Steps Measurement Measure Signal (Absorbance, Radioactivity) Assay_Specific_Steps->Measurement Data_Processing Calculate IC50 / CC50 Measurement->Data_Processing

Caption: General experimental workflow for in-vitro assessment of BCQB.

signaling_pathway cluster_membrane Cell Membrane M1_M3_Receptor Muscarinic M1/M3 Receptor Gq_11 Gq/11 Protein M1_M3_Receptor->Gq_11 Activates Acetylcholine Acetylcholine Acetylcholine->M1_M3_Receptor Activates BCQB BCQB BCQB->M1_M3_Receptor Blocks PLC Phospholipase C Gq_11->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Smooth_Muscle_Contraction Smooth Muscle Contraction Ca_Release->Smooth_Muscle_Contraction

Caption: Simplified signaling pathway of muscarinic M1/M3 receptor antagonism by BCQB.

References

Technical Support Center: Bencycloquidium Bromide (BCQB) In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of Bencycloquidium Bromide (BCQB) in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (BCQB)?

A1: this compound is a potent and selective antagonist of muscarinic M1 and M3 receptors.[1][2] By blocking the action of acetylcholine at these receptors, BCQB inhibits parasympathetic nervous system activity, leading to effects such as smooth muscle relaxation and reduced glandular secretions.[3] Its high selectivity for M1 and M3 receptors over M2 receptors minimizes the risk of cardiovascular side effects that can be associated with less selective muscarinic antagonists.[1][4]

Q2: What are the typical routes of administration for BCQB in in vivo studies?

A2: Based on preclinical and clinical studies, the most common routes of administration are intranasal, inhalation, and intratracheal instillation.[1][2][3] The choice of administration route depends on the experimental model and the therapeutic target. For respiratory models, such as asthma or COPD, inhalation or intratracheal administration is preferred to deliver the drug directly to the airways.[3][5] For rhinitis models, intranasal administration is used.[1]

Q3: What is a good starting point for a dose-finding study in dogs?

A3: A 91-day subchronic toxicity study in dogs established a No-Observed-Adverse-Effect Level (NOAEL) of 2.5 mg/kg/day via intranasal administration. Doses of 5.0 mg/kg/day and 10.0 mg/kg/day were associated with changes in blood glucose and markers of renal function. Therefore, a starting dose below 2.5 mg/kg/day is recommended for chronic studies in dogs.

Q4: Are there any specific biomarkers to monitor for toxicity in long-term animal studies?

A4: Yes, in a 91-day study in dogs, medium to high doses of BCQB resulted in changes to blood glucose, creatinine, and blood urea nitrogen. Therefore, it is crucial to monitor blood glucose levels and renal function throughout long-term therapy experiments.

Q5: How does the duration of action of BCQB compare to other muscarinic antagonists in animal models?

A5: In a guinea pig model of bronchoconstriction, BCQB showed a rapid onset of action, similar to ipratropium bromide. However, its inhibitory activity was shorter-lasting compared to tiotropium.[3] This suggests that for sustained effects in a research setting, multiple daily administrations may be necessary, depending on the experimental endpoint.[3]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Lack of Efficacy (e.g., no reduction in bronchoconstriction) Inadequate Dose: The dose may be too low for the specific animal model or species.Consult the dose-ranging data in the tables below. Consider performing a dose-escalation study to determine the optimal effective dose for your model.
Incorrect Administration: For inhalation or intranasal routes, improper technique can lead to poor drug delivery to the target site.Ensure proper technique for the chosen administration route. For inhalation, verify the particle size and output of the nebulization or aerosol delivery system. For intranasal delivery, ensure the volume is appropriate for the animal's nasal cavity to prevent runoff.
Unexpected Side Effects (e.g., excessive dry mouth, urinary retention) Dose is too high: These are known anticholinergic side effects.Reduce the dosage. Refer to the NOAEL established in toxicology studies (see Table 2). Monitor the animals closely for signs of anticholinergic toxicity.
Inconsistent Results Between Animals Biological Variability: Individual animal responses can vary.Increase the number of animals per group to improve statistical power. Ensure all experimental conditions (e.g., animal age, weight, housing) are as consistent as possible.
Drug Formulation Issue: The drug may not be properly solubilized or suspended in the vehicle.Verify the solubility of BCQB in your chosen vehicle. Ensure the formulation is homogenous before each administration.
Changes in Animal Weight or Food Consumption Systemic Drug Exposure/Toxicity: As seen in dog toxicity studies, higher doses can affect general health.Monitor food consumption and body weight regularly. If significant changes are observed, consider reducing the dose and check for other signs of toxicity, particularly related to renal function and blood glucose.

Quantitative Data from In Vivo Studies

Table 1: Efficacy of BCQB in a Guinea Pig Bronchoconstriction Model
Administration RouteChallenge AgentOutcomeEffective Dose Range
Intratracheal & InhalationMethacholine or AntigenDose-dependent protection against bronchoconstriction[3]Specific dose-response data not available in cited abstracts.
Table 2: Toxicology Data from a 91-Day Intranasal Study in Dogs
DosageObservation
2.5 mg/kg/day No-Observed-Adverse-Effect Level (NOAEL).
5.0 mg/kg/day Apparent changes in blood glucose, creatinine, or blood urea nitrogen.
10.0 mg/kg/day Apparent changes in blood glucose, creatinine, or blood urea nitrogen.
Data from a 91-day subchronic toxicity and toxicokinetics study.

Experimental Protocols

Protocol 1: Methacholine-Induced Bronchoconstriction in Guinea Pigs

This protocol is a general framework based on published studies.[3] Researchers should optimize parameters for their specific laboratory conditions.

  • Animal Model: Male Dunkin-Hartley guinea pigs (300-400g).

  • Acclimatization: House animals for at least one week before the experiment with free access to food and water.

  • Anesthesia: Anesthetize the guinea pig with an appropriate anesthetic (e.g., urethane 1.25 g/kg, intraperitoneal injection).

  • Surgical Preparation:

    • Perform a tracheotomy and intubate with a tracheal cannula.

    • Insert a catheter into the jugular vein for administration of the challenge agent.

    • Place the animal in a whole-body plethysmograph to measure airway resistance.

  • BCQB Administration:

    • Intratracheal Instillation: Dissolve BCQB in sterile saline or phosphate-buffered saline (PBS). Instill a small volume (e.g., 100 µL/kg) directly into the trachea via a microsyringe.

    • Inhalation: Place the BCQB solution in an ultrasonic nebulizer connected to the tracheal cannula. Administer the aerosol for a defined period (e.g., 5 minutes).

    • Note: The specific effective doses of BCQB were not detailed in the available literature, so a dose-finding study is required.

  • Bronchoconstriction Challenge:

    • Allow a stabilization period (e.g., 10-15 minutes) after BCQB administration.

    • Administer a bolus of methacholine (e.g., 5-10 µg/kg) via the jugular vein catheter.

  • Measurement: Record specific airway resistance continuously using the plethysmograph.

  • Data Analysis: Calculate the percentage inhibition of the methacholine-induced bronchoconstriction by BCQB compared to a vehicle-treated control group.

Protocol 2: 91-Day Intranasal Toxicity Study in Dogs

This protocol is based on a published subchronic toxicity study.

  • Animal Model: Beagle dogs.

  • Group Allocation: Assign an equal number of male and female dogs to each group (e.g., vehicle control, 2.5 mg/kg/day, 5.0 mg/kg/day, 10.0 mg/kg/day).

  • Drug Formulation: Prepare BCQB in a suitable vehicle for intranasal administration (e.g., saline solution).

  • Administration:

    • Administer the formulation as a nasal spray or via intranasal instillation once daily for 91 consecutive days.

    • Ensure the volume is appropriate for the dog's nostril size. An atomizer can improve delivery and reduce overflow.

  • Monitoring and Sample Collection:

    • Daily: Observe clinical signs of toxicity, food consumption, and body weight.

    • Weekly/Bi-weekly: Collect blood samples for hematology and clinical chemistry analysis. Pay special attention to blood glucose, creatinine, and blood urea nitrogen.

    • Periodic: Conduct ophthalmological examinations and electrocardiograms (ECGs).

  • Terminal Procedures:

    • At the end of the 91-day period, perform a complete necropsy.

    • Collect organs for histopathological examination.

    • Collect tissues (especially the kidney) to analyze for BCQB residue concentrations.

  • Data Analysis: Analyze all collected data for dose-dependent changes and determine the No-Observed-Adverse-Effect Level (NOAEL).

Visualizations

Signaling Pathway of Muscarinic M3 Receptor Antagonism

G cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M3R Muscarinic M3 Receptor (Gq-coupled) ACh->M3R Binds & Activates BCQB Bencycloquidium bromide (BCQB) BCQB->M3R Binds & Blocks PLC Phospholipase C (PLC) M3R->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Stimulates Ca²⁺ Release Ca ↑ Intracellular Ca²⁺ SR->Ca Contraction Smooth Muscle Contraction Ca->Contraction Leads to

Caption: BCQB blocks acetylcholine-induced smooth muscle contraction.

Experimental Workflow for a Guinea Pig Bronchoconstriction Study

G start Start acclimatize Acclimatize Guinea Pigs (≥ 1 week) start->acclimatize anesthetize Anesthetize Animal (e.g., Urethane IP) acclimatize->anesthetize prepare Surgical Preparation (Tracheotomy, Cannulation) anesthetize->prepare place_pleth Place in Plethysmograph prepare->place_pleth admin_drug Administer BCQB or Vehicle (Intratracheal / Inhalation) place_pleth->admin_drug stabilize Stabilization Period (10-15 min) admin_drug->stabilize challenge Induce Bronchoconstriction (e.g., Methacholine IV) stabilize->challenge measure Measure Airway Resistance challenge->measure end End of Experiment measure->end

References

Technical Support Center: Bencycloquidium Bromide Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in animal studies involving Bencycloquidium bromide (BCQB).

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

A1: this compound (BCQB) is a novel, potent, and selective antagonist of muscarinic M1 and M3 receptors.[1][2][3] Its mechanism of action involves blocking the effects of acetylcholine at these receptors, which are prevalent in smooth muscles and glands.[1] This blockade leads to the relaxation of bronchial smooth muscle and a reduction in secretions in the respiratory tract, making it a candidate for treating conditions like allergic rhinitis and chronic obstructive pulmonary disease (COPD).[1][2][4]

Q2: Which animal models are most commonly used for in vivo studies of this compound?

A2: Based on preclinical studies, guinea pigs are frequently used for asthma and COPD models to assess bronchoconstriction.[5] Mice and rats are common models for allergic rhinitis to evaluate effects on nasal hypersecretion and airway inflammation.[6] The choice of model depends on the specific research question, with different species and strains offering varying advantages in mimicking human disease pathology.[7][8]

Q3: What are the key sources of variability in this compound animal studies?

A3: Variability in animal studies with BCQB can arise from several factors:

  • Animal-related factors: Strain, sex, age, weight, and underlying health status of the animals can all influence drug response.[9] For instance, BALB/c mice are known to have a stronger Th2-biased immune response compared to C57BL/6 mice in allergic rhinitis models.[7]

  • Experimental procedures: Inconsistent administration of the sensitizing allergen or BCQB, improper intranasal delivery technique, and variability in the collection of samples like bronchoalveolar lavage fluid (BALF) can introduce significant error.[10][11]

  • Environmental factors: Housing conditions, diet, and circadian rhythms can affect the animals' physiological state and response to treatment.

  • Drug formulation: The concentration, vehicle, and stability of the BCQB solution can impact its delivery and efficacy.

Troubleshooting Guides

Issue 1: High Variability in Nasal Symptom Scores (Allergic Rhinitis Models)
Potential Cause Troubleshooting Step
Inconsistent Allergen Sensitization Ensure a standardized protocol for intraperitoneal injection of the allergen (e.g., ovalbumin or house dust mite extract) with a consistent dose and timing.[12] Use of an adjuvant like aluminum hydroxide is critical for a robust immune response.[13]
Improper Intranasal Challenge The volume of the intranasal challenge is critical; for mice, it's typically around 5-10 µL per nostril.[14] Ensure the animal is properly restrained and the solution is administered as a droplet to be inhaled rather than forcefully instilled to avoid drainage into the lungs or stomach.[15][16]
Subjective Scoring Develop a clear and consistent scoring system for nasal symptoms (e.g., rubbing and sneezing counts).[12] Blinding the observer to the treatment groups can help minimize bias.
Animal Strain Differences Be aware of the immunological differences between mouse strains. BALB/c mice are generally more suitable for allergic rhinitis models due to their Th2-biased immune response.[7]
Issue 2: Inconsistent Results in Bronchoconstriction Measurements (COPD/Asthma Models)
Potential Cause Troubleshooting Step
Variable Drug Delivery via Inhalation/Intratracheal Instillation For inhalation studies, use a calibrated nebulizer or micro-spraying device to ensure consistent particle size and dose delivery.[11][17] For intratracheal instillation, ensure proper placement of the catheter to avoid administration into the esophagus.
Anesthesia Effects The choice and depth of anesthesia can influence respiratory parameters. Use a consistent anesthetic regimen and monitor the animal's vital signs throughout the procedure.
Incorrect Measurement of Airway Resistance Ensure the equipment for measuring airway resistance is properly calibrated. The timing of measurements post-challenge and post-treatment should be strictly controlled.
Animal Handling Stress Acclimate animals to handling and measurement procedures to minimize stress-induced physiological changes that can affect airway reactivity.[15]
Issue 3: High Variability in Inflammatory Cell Counts in Bronchoalveolar Lavage Fluid (BALF)
Potential Cause Troubleshooting Step
Incomplete BALF Recovery Use a consistent volume of lavage fluid (e.g., 1 mL for mice) and perform multiple washes (typically 3 times).[18][19] Gentle aspiration and massaging of the thorax can improve fluid recovery.[10][18]
Red Blood Cell Contamination If significant red blood cell contamination occurs, it may indicate lung injury during the procedure. Ensure the catheter is not inserted too deeply. Use a lysis buffer to remove red blood cells before cell counting.[18]
Cell Clumping Process BALF samples promptly and keep them on ice to maintain cell viability. Use EDTA in the collection fluid to prevent cell clumping.[18]
Inaccurate Cell Counting Use a hemocytometer or an automated cell counter for accurate cell counts. Ensure proper mixing of the cell suspension before counting. For differential cell counts, use standardized staining procedures (e.g., Diff-Quik) and a consistent counting methodology.[19]

Quantitative Data Summary

Table 1: Receptor Binding Affinity of this compound

ReceptorAssay SystempKi / pA2 ValueReference
Muscarinic M3CHO CellspKi = 8.21[5]
Muscarinic M2CHO CellspKi = 7.21[5]
Muscarinic M1CHO CellspKi = 7.86[5]
Muscarinic M3Guinea Pig TracheapA2 = 8.85[5]
Muscarinic M3Guinea Pig IleumpA2 = 8.71[5]
Muscarinic M3Guinea Pig Urinary BladderpA2 = 8.57[5]
Muscarinic M2Guinea Pig Right AtriumpA2 = 8.19[5]

Table 2: Human Pharmacokinetic Parameters of Intranasal this compound (Single Dose)

DoseCmax (pg/mL)Tmax (min)AUCt (pg·h/mL)t1/2 (h)Reference
45 µg50.1 ± 18.28196.1 ± 91.28.5 ± 2.5[4]
90 µg100.2 ± 39.88449.6 ± 189.78.8 ± 2.1[4]
180 µg199.1 ± 91.58910.4 ± 345.68.3 ± 1.9[4]

Data are presented as mean ± SD.

Experimental Protocols

Protocol 1: Allergic Rhinitis Model in Mice

This protocol is a synthesis of common methodologies for inducing allergic rhinitis to test the efficacy of this compound.

  • Animals: BALB/c mice (female, 6-8 weeks old) are recommended due to their robust Th2-type immune response.[7]

  • Sensitization:

    • On days 0 and 7, sensitize mice with an intraperitoneal (i.p.) injection of 50 µg ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL saline.

  • Intranasal Challenge:

    • From day 14 to day 21, challenge the mice daily with an intranasal administration of 10 µL of 1% OVA solution in each nostril.

  • This compound Treatment:

    • Administer BCQB intranasally at the desired doses (e.g., 30, 100, 300 µg/mL) 30 minutes prior to the OVA challenge on days 14-21.

  • Endpoint Measurements:

    • Nasal Symptoms: Immediately after the final OVA challenge, count the number of sneezes and nasal rubbing motions for 15 minutes.

    • BALF Collection: 24 hours after the final challenge, collect BALF to determine inflammatory cell counts (total and differential) and cytokine levels (e.g., IL-4, IL-5, IFN-γ) by ELISA.

    • Histology: Collect nasal tissues for histological analysis to assess eosinophil infiltration and goblet cell hyperplasia.

Protocol 2: Methacholine-Induced Bronchoconstriction in Guinea Pigs

This protocol outlines the evaluation of the protective effect of this compound against induced bronchoconstriction.

  • Animals: Dunkin-Hartley guinea pigs (male, 300-400g).

  • Anesthesia: Anesthetize the animals with an appropriate agent (e.g., urethane, 1.5 g/kg, i.p.).

  • Surgical Preparation:

    • Perform a tracheotomy and cannulate the trachea.

    • Insert a cannula into the jugular vein for drug administration.

  • Measurement of Bronchoconstriction:

    • Measure airway resistance using a whole-body plethysmograph or by recording intratracheal pressure.

  • Experimental Procedure:

    • Establish a stable baseline of airway resistance.

    • Administer methacholine (i.v. or aerosol) to induce bronchoconstriction and record the peak increase in airway resistance.

    • After the response returns to baseline, administer this compound (intratracheally or via inhalation) at various doses.

    • After a set period (e.g., 15-30 minutes), re-challenge with methacholine and measure the inhibition of the bronchoconstrictor response.

  • Data Analysis: Calculate the percentage of inhibition of the methacholine-induced bronchoconstriction by BCQB at each dose.

Visualizations

Bencycloquidium_Bromide_Signaling_Pathway cluster_effects Downstream Effects of BCQB Acetylcholine Acetylcholine (ACh) M1_M3_Receptor Muscarinic M1/M3 Receptors (on Smooth Muscle/Glands) Acetylcholine->M1_M3_Receptor Binds to Gq_11 Gq/11 Protein M1_M3_Receptor->Gq_11 Activates BCQB This compound (BCQB) BCQB->M1_M3_Receptor Blocks Relaxation Smooth Muscle Relaxation (Bronchodilation) Secretion_Reduction Reduced Glandular Secretion PLC Phospholipase C (PLC) Gq_11->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_Increase Increased Intracellular Ca2+ IP3_DAG->Ca_Increase Smooth_Muscle_Contraction Smooth Muscle Contraction (Bronchoconstriction) Ca_Increase->Smooth_Muscle_Contraction Glandular_Secretion Glandular Secretion (Mucus Production) Ca_Increase->Glandular_Secretion

Caption: this compound's anticholinergic signaling pathway.

Experimental_Workflow Phase1 Phase 1: Acclimatization & Baseline Acclimatization Animal Acclimatization (e.g., 1 week) Phase1->Acclimatization Phase2 Phase 2: Disease Model Induction Sensitization Allergen Sensitization (e.g., i.p. injections) Phase2->Sensitization Phase3 Phase 3: Group Randomization Randomization Randomize into Groups: - Vehicle Control - BCQB Low Dose - BCQB High Dose - Positive Control Phase3->Randomization Phase4 Phase 4: BCQB Administration Administration Administer Treatment (e.g., intranasal BCQB) Phase4->Administration Phase5 Phase 5: Endpoint Measurement Behavioral Behavioral Scoring (e.g., Sneezing, Rubbing) Phase5->Behavioral BALF BALF Collection & Analysis (Cell Counts, Cytokines) Phase5->BALF Histology Tissue Collection (Histology) Phase5->Histology Phase6 Phase 6: Data Analysis Stats Statistical Analysis Phase6->Stats Baseline Baseline Measurements (optional) Acclimatization->Baseline Baseline->Phase2 Challenge Allergen Challenge (e.g., intranasal) Sensitization->Challenge Challenge->Phase3 Randomization->Phase4 Administration->Phase5 Behavioral->Phase6 BALF->Phase6 Histology->Phase6

Caption: General experimental workflow for in vivo this compound studies.

Troubleshooting_Logic Start High Data Variability Observed Source Potential Source? Start->Source Animal Animal Factors Source->Animal Animal Procedure Procedural Factors Source->Procedure Procedure Drug Drug Formulation/ Administration Source->Drug Drug Animal_Check Review animal strain, age, sex, health. Standardize inclusion criteria. Animal->Animal_Check Procedure_Check Review protocols for sensitization, challenge, and sample collection. Ensure consistency and blinding. Procedure->Procedure_Check Drug_Check Verify BCQB concentration, vehicle, and administration technique. Calibrate delivery devices. Drug->Drug_Check

References

Bencycloquidium Bromide and Cytochrome P450 Enzymes: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the drug interaction between bencycloquidium bromide (BCQB) and cytochrome P450 (CYP) enzymes. This resource is designed to assist researchers in designing, executing, and interpreting experiments related to the metabolism and potential drug-drug interactions of BCQB.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary metabolic pathway?

A1: this compound (BCQB) is a novel, potent, and selective muscarinic M1/M3 receptor antagonist. The primary route of biotransformation for BCQB is through liver metabolism.

Q2: Which cytochrome P450 enzymes are involved in the metabolism of this compound?

A2: In vitro studies have demonstrated that the oxidative metabolism of BCQB is primarily mediated by CYP2D6, CYP2C19, and CYP3A4/5.[1]

Q3: Does this compound inhibit any cytochrome P450 enzymes?

A3: Based on available in vitro studies, this compound has not been found to have an inhibitory effect on any of the tested human P450 isoenzymes.[1]

Q4: What are the known metabolites of this compound?

A4: this compound is metabolized oxidatively to four main metabolites. These have been identified as monohydroxylated derivatives of BCQB at the phenyl and pentyl moieties of the molecule.[1]

Q5: Are there known inhibitors that can affect the metabolism of this compound?

A5: Yes, in vitro studies have shown that known inhibitors of the metabolizing enzymes can reduce the metabolism of BCQB. Specifically, quinidine (a CYP2D6 inhibitor), ticlopidine (a CYP2C19 inhibitor), and ketoconazole (a CYP3A4 inhibitor) have been shown to inhibit the metabolism of BCQB.[1]

Troubleshooting Guide for In Vitro Experiments

Issue Potential Cause Troubleshooting Steps
High variability in BCQB metabolism rates between experiments. Inconsistent concentrations of human liver microsomes (HLMs) or recombinant CYP enzymes. Pipetting errors. Instability of BCQB or metabolites.Ensure precise and consistent protein concentrations in all assays. Use calibrated pipettes and proper technique. Prepare fresh solutions of BCQB for each experiment and handle metabolite standards according to their stability profiles.
No observable metabolism of BCQB. Inactive enzyme preparation. Missing or depleted cofactors (e.g., NADPH). Incorrect incubation conditions.Use a new lot of HLMs or recombinant enzymes and verify their activity with a known substrate. Ensure the NADPH regenerating system is freshly prepared and active. Verify incubation temperature, pH, and time are optimal for CYP activity.
Unexpected inhibitory effects observed. Contamination of reagents or labware. Non-specific binding of BCQB to the assay components.Use high-purity reagents and sterile, disposable labware. Evaluate non-specific binding of BCQB at the concentrations tested.
Difficulty in quantifying BCQB and its metabolites. Suboptimal LC-MS/MS parameters. Matrix effects from the incubation mixture.Optimize mass spectrometry parameters (e.g., ion source settings, collision energy) for BCQB and its hydroxylated metabolites. Implement a robust sample clean-up procedure (e.g., protein precipitation followed by solid-phase extraction) to minimize matrix effects.

Quantitative Data Summary

While specific IC50 values for the inhibitory effect of this compound on CYP enzymes have not been detailed in the readily available literature, qualitative data on the impact of known inhibitors on BCQB metabolism is available.

Table 1: Effect of Selective Inhibitors on the In Vitro Metabolism of this compound

InhibitorTarget CYP Isozyme% Inhibition of BCQB Metabolism
QuinidineCYP2D686%[1]
TiclopidineCYP2C1939%[1]
KetoconazoleCYP3A429%[1]

Note: This data is derived from in vitro inhibition studies and indicates the extent to which these inhibitors can block the metabolic pathways of BCQB.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the interaction of this compound with CYP450 enzymes, based on established in vitro practices.

Protocol 1: Determination of CYP Isozymes Responsible for BCQB Metabolism

Objective: To identify the specific human CYP isozymes involved in the metabolism of this compound.

Methodology:

  • Incubation with Human Liver Microsomes (HLMs) and Selective Inhibitors:

    • Prepare incubation mixtures containing pooled HLMs, BCQB at a fixed concentration, and a panel of selective chemical inhibitors for major CYP isozymes (e.g., quinidine for CYP2D6, ticlopidine for CYP2C19, ketoconazole for CYP3A4, etc.).

    • Include a control incubation without any inhibitor.

    • Initiate the metabolic reaction by adding an NADPH-regenerating system.

    • Incubate at 37°C for a predetermined time.

    • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Analyze the samples for the depletion of BCQB using a validated LC-MS/MS method.

    • A significant decrease in BCQB metabolism in the presence of a specific inhibitor indicates the involvement of that CYP isozyme.

  • Incubation with Recombinant Human CYP Isozymes:

    • Incubate BCQB separately with a panel of commercially available recombinant human CYP isozymes (e.g., rCYP1A2, rCYP2B6, rCYP2C9, rCYP2C19, rCYP2D6, rCYP3A4).

    • Initiate the reactions with an NADPH-regenerating system and incubate at 37°C.

    • Terminate the reactions and analyze for BCQB metabolite formation.

    • The formation of metabolites in the presence of a specific recombinant CYP isozyme confirms its role in BCQB metabolism.

Protocol 2: In Vitro CYP450 Inhibition Assay for BCQB

Objective: To determine the inhibitory potential (IC50 values) of this compound on major human CYP isozymes.

Methodology:

  • Prepare Incubation Mixtures:

    • In separate wells of a microplate, combine pooled human liver microsomes, a specific probe substrate for each CYP isozyme of interest (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4), and varying concentrations of BCQB.

    • Include a positive control inhibitor for each isozyme and a vehicle control (without BCQB).

  • Pre-incubation and Reaction Initiation:

    • Pre-incubate the mixtures at 37°C for a short period.

    • Initiate the reactions by adding an NADPH-regenerating system.

  • Incubation and Termination:

    • Incubate at 37°C for a specific time, ensuring the reaction is in the linear range.

    • Terminate the reactions with a cold organic solvent.

  • Analysis and Data Interpretation:

    • Analyze the formation of the probe substrate's metabolite using LC-MS/MS.

    • Calculate the percent inhibition of metabolite formation at each BCQB concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

Visualizations

experimental_workflow cluster_metabolism Protocol 1: Metabolism Pathway Identification cluster_inhibition Protocol 2: CYP Inhibition Assay HLM Human Liver Microsomes + BCQB NADPH1 Add NADPH HLM->NADPH1 Incubate Inhibitors Panel of Selective CYP Inhibitors Inhibitors->HLM rCYP Recombinant CYP Isozymes + BCQB rCYP->NADPH1 Incubate LCMS1 LC-MS/MS Analysis (BCQB Depletion) NADPH1->LCMS1 LCMS2 LC-MS/MS Analysis (Metabolite Formation) NADPH1->LCMS2 Result1 Identify Key Metabolizing CYPs LCMS1->Result1 LCMS2->Result1 HLM_Probe HLMs + CYP Probe Substrate + Varying [BCQB] NADPH2 Add NADPH HLM_Probe->NADPH2 Incubate LCMS3 LC-MS/MS Analysis (Metabolite of Probe) NADPH2->LCMS3 IC50 Calculate IC50 Value LCMS3->IC50

Caption: Workflow for investigating BCQB's metabolism and CYP inhibition potential.

signaling_pathway cluster_cyp CYP-Mediated Metabolism cluster_inhibitors Potential Drug Interactions (Inhibition) BCQB This compound (BCQB) CYP2D6 CYP2D6 BCQB->CYP2D6 CYP2C19 CYP2C19 BCQB->CYP2C19 CYP3A4_5 CYP3A4/5 BCQB->CYP3A4_5 Metabolites Monohydroxylated Metabolites CYP2D6->Metabolites CYP2C19->Metabolites CYP3A4_5->Metabolites Elimination Elimination Metabolites->Elimination Quinidine Quinidine Quinidine->CYP2D6 Inhibits Ticlopidine Ticlopidine Ticlopidine->CYP2C19 Inhibits Ketoconazole Ketoconazole Ketoconazole->CYP3A4_5 Inhibits

Caption: Metabolic pathway of this compound and points of potential inhibition.

References

Technical Support Center: Bencycloquidium Bromide Formulation for Consistent Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving consistent delivery of Bencycloquidium Bromide (BCQB) formulations.

Frequently Asked Questions (FAQs)

Q1: What are the critical formulation parameters to consider for a this compound (BCQB) nasal spray?

A1: The successful formulation of a BCQB nasal spray hinges on several key parameters to ensure stability, efficacy, and patient comfort. These include:

  • pH: The formulation's pH should be maintained between 4.5 and 6.5 to be compatible with the nasal mucosa, prevent irritation, and ensure the stability of BCQB.[1][2]

  • Viscosity: An optimal viscosity is crucial. While higher viscosity can increase the residence time of the drug in the nasal cavity, it can also negatively impact the spray characteristics, such as droplet size distribution.[1][3][4]

  • Osmolarity: The formulation should be isotonic to minimize irritation to the nasal mucosa.[1][2]

  • Solubility of BCQB: As a quaternary ammonium salt, BCQB is generally water-soluble. However, the choice of excipients should not negatively impact its solubility.

  • Stability: The formulation must be chemically and physically stable throughout its shelf life. Quaternary ammonium compounds are generally stable but can be affected by factors like pH and temperature.[5][6][7]

Q2: Which excipients are commonly used in nasal spray formulations and are suitable for BCQB?

A2: A variety of excipients are necessary to develop a stable and effective nasal spray.[2][8][9] For a BCQB formulation, the following types of excipients would be appropriate:

Excipient CategoryFunctionExamples
Solvents/Co-solvents To dissolve the API and other excipients.Purified Water, Propylene Glycol, Ethanol[2][9]
Buffers To maintain the pH of the formulation.Sodium Phosphate, Sodium Citrate, Citric Acid[1][2]
Tonicity-Adjusting Agents To make the formulation isotonic with nasal fluids.Sodium Chloride, Dextrose, Mannitol[2]
Viscosity-Enhancing Agents To increase residence time in the nasal cavity.Hydroxypropyl Methylcellulose (HPMC), Carbopol® polymers[2][10]
Preservatives To prevent microbial growth in multi-dose containers.Benzalkonium Chloride (a quaternary ammonium compound itself)[2]
Antioxidants To prevent degradation of the API if it is susceptible to oxidation.Disodium EDTA[4]

Q3: What are the regulatory guidelines for characterizing a nasal spray product?

A3: Regulatory agencies like the FDA and EMA have specific in-vitro testing requirements for the characterization of nasal spray products.[11][12] These tests are crucial for ensuring product quality and for bioequivalence studies. Key tests include:

  • Droplet Size Distribution (DSD)[11][12]

  • Spray Pattern and Plume Geometry[11][12]

  • Shot Weight/Pump Delivery[11][12]

  • Drug Content Uniformity (especially for suspensions)[13]

Troubleshooting Guides

This section provides solutions to common problems encountered during the formulation and testing of BCQB nasal sprays.

Issue 1: Inconsistent Droplet Size Distribution (DSD)

Problem: You are observing high variability in the droplet size of your BCQB nasal spray formulation from shot to shot or between different batches.

Possible Causes & Troubleshooting Steps:

Possible CauseTroubleshooting Step
Inappropriate Formulation Viscosity Measure the viscosity of your formulation. If it is too high, it can be difficult to atomize, leading to larger and more variable droplet sizes.[4] Consider reducing the concentration of the viscosity-enhancing agent.
Incorrect Device Actuation Parameters The way the nasal spray device is actuated (stroke length, velocity, and force) significantly impacts DSD.[12] Use a validated automated actuation system for testing to ensure consistency.
Incompatible Formulation and Device The formulation and the spray pump must be compatible.[4] Test your formulation with different commercially available nasal spray pumps to find the optimal combination.
Air Bubbles in the System Ensure the device is properly primed before testing to remove any air bubbles from the dip tube and pump mechanism.
Issue 2: Poor Spray Pattern or Plume Geometry

Problem: The spray pattern is inconsistent, showing streaking or an irregular shape, or the plume geometry is not reproducible.

Possible Causes & Troubleshooting Steps:

Possible CauseTroubleshooting Step
High Surface Tension of the Formulation A high surface tension can make the formulation more difficult to atomize, affecting the spray pattern.[4] While BCQB itself is a surfactant, you may consider the addition of a small amount of a non-ionic surfactant if necessary, ensuring it is approved for nasal administration.
Clogging of the Actuator Tip Inspect the actuator tip for any blockage. Clean the actuator according to the manufacturer's instructions.
Formulation Instability If the formulation is precipitating or aggregating over time, it can lead to inconsistent spray patterns. Assess the physical stability of your formulation under different storage conditions.
Device Malfunction The spray pump itself may be faulty. Test multiple pumps from the same batch and from different batches to rule out a device-specific issue.
Issue 3: Inconsistent Dose Delivery (Shot Weight)

Problem: The amount of formulation delivered per actuation (shot weight) is not consistent.

Possible Causes & Troubleshooting Steps:

Possible CauseTroubleshooting Step
Improper Priming The device must be primed correctly to ensure the pump is filled with the formulation. Follow a consistent and validated priming procedure.
Variable Actuation As with DSD, inconsistent actuation parameters will lead to variable shot weights.[12] Utilize an automated actuation system for testing.
Leakage from the Device Inspect the device for any signs of leakage around the seals.
High Viscosity A very viscous formulation may not be drawn into the pump chamber consistently, leading to variable doses.[1] Re-evaluate the concentration of your viscosity modifier.

Experimental Protocols

Droplet Size Distribution (DSD) Analysis by Laser Diffraction

Objective: To determine the droplet size distribution of the BCQB nasal spray.

Methodology:

  • Instrument Setup: Use a laser diffraction instrument (e.g., Malvern Spraytec) equipped with a spray actuation system.

  • Sample Preparation: Prime the BCQB nasal spray device according to a pre-defined procedure (e.g., 5 actuations).

  • Data Acquisition:

    • Mount the nasal spray bottle in the automated actuator at a fixed distance from the laser beam (typically 2-5 cm).

    • Actuate the spray through the laser beam.

    • The instrument will measure the scattering of laser light by the droplets to calculate the size distribution.

  • Data Analysis:

    • Determine the D(v,0.1), D(v,0.5) (median droplet size), and D(v,0.9) values.

    • The percentage of droplets less than 10 µm should also be quantified to assess the risk of lung deposition.[3]

Spray Pattern and Plume Geometry Analysis

Objective: To characterize the shape of the spray plume and the pattern of deposition.

Methodology:

  • Spray Pattern:

    • Secure a TLC plate or other suitable collection surface at a fixed distance from the nasal spray actuator.

    • Actuate a single spray onto the surface.

    • Use a high-resolution camera and image analysis software to capture and analyze the shape and size of the spray pattern. Key parameters to measure are the major and minor axes and the ovality ratio.

  • Plume Geometry:

    • Use a high-speed camera with appropriate lighting to capture images of the spray plume as it develops and collapses.

    • Analyze the images to determine the plume angle and width at a specified distance from the actuator tip.

Dose Content Uniformity

Objective: To ensure that each spray delivers a consistent amount of BCQB.

Methodology:

  • Sample Collection:

    • Collect individual sprays at the beginning, middle, and end of the product's life (e.g., sprays 3, 4, 5 and the last 3 labeled sprays).

    • Discharge each spray into a suitable container with a known volume of solvent to dissolve the BCQB.

  • Sample Analysis:

    • Quantify the amount of BCQB in each sample using a validated analytical method, such as HPLC-UV.

  • Data Analysis:

    • Calculate the mean dose and the relative standard deviation (RSD) for the collected samples. The acceptance criteria are typically defined in pharmacopeias.

Zeta Potential Measurement

Objective: To assess the surface charge of any colloidal systems (if applicable, e.g., in a nano-suspension or emulsion formulation) and predict stability.

Methodology:

  • Instrument: Use a zeta potential analyzer (e.g., Malvern Zetasizer).

  • Sample Preparation: Dilute the BCQB formulation with an appropriate medium (e.g., filtered deionized water) to a suitable concentration for measurement.

  • Measurement:

    • Inject the diluted sample into the measurement cell.

    • The instrument applies an electric field and measures the velocity of the particles using laser Doppler velocimetry.

  • Data Analysis: The instrument software calculates the zeta potential from the electrophoretic mobility. A higher magnitude of zeta potential (e.g., > ±30 mV) generally indicates better physical stability.[14]

Visualizations

Experimental_Workflow_for_BCQB_Nasal_Spray_Formulation cluster_char Formulation Properties cluster_perf Performance Attributes Formulation BCQB Formulation (API + Excipients) Characterization Physicochemical Characterization Formulation->Characterization Viscosity Viscosity Characterization->Viscosity pH pH Characterization->pH Osmolarity Osmolarity Characterization->Osmolarity Performance In-Vitro Performance Testing Characterization->Performance DSD Droplet Size Distribution Performance->DSD SP Spray Pattern & Plume Geometry Performance->SP DU Dose Uniformity Performance->DU Stability Stability Studies Performance->Stability Final Optimized BCQB Nasal Spray Stability->Final Troubleshooting_Inconsistent_DSD Start Inconsistent Droplet Size Distribution (DSD) CheckViscosity Check Formulation Viscosity Start->CheckViscosity HighViscosity Viscosity too high? CheckViscosity->HighViscosity AdjustViscosity Reduce Viscosity Modifier Concentration HighViscosity->AdjustViscosity Yes CheckActuation Check Actuation Parameters HighViscosity->CheckActuation No AdjustViscosity->CheckViscosity InconsistentActuation Actuation inconsistent? CheckActuation->InconsistentActuation UseAutomated Use Automated Actuator InconsistentActuation->UseAutomated Yes CheckDevice Check Device Compatibility InconsistentActuation->CheckDevice No UseAutomated->CheckActuation IncompatibleDevice Device incompatible? CheckDevice->IncompatibleDevice TestDevices Test Alternative Devices IncompatibleDevice->TestDevices Yes End Consistent DSD Achieved IncompatibleDevice->End No TestDevices->CheckDevice

References

Validation & Comparative

A Preclinical Head-to-Head: Bencycloquidium Bromide Versus Ipratropium Bromide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of bencycloquidium bromide (BCQB) and the established benchmark, ipratropium bromide (IB). This analysis is based on available experimental data, focusing on receptor binding affinity, in vivo bronchoprotective effects, and impact on salivary secretion.

This compound is a novel muscarinic receptor antagonist that has been developed as an alternative to ipratropium bromide.[1] A key distinguishing feature of BCQB is its selectivity for M1 and M3 muscarinic receptors over M2 receptors.[1][2] This targeted approach aims to maximize therapeutic effects in the airways while minimizing potential cardiac side effects associated with M2 receptor blockade.[2] Ipratropium bromide, in contrast, is a non-selective antagonist of M1, M2, and M3 receptors.[2]

Mechanism of Action: A Tale of Receptor Selectivity

Both this compound and ipratropium bromide exert their effects by blocking muscarinic acetylcholine receptors. However, their binding profiles across different receptor subtypes are distinct. This selectivity is crucial as M1 and M3 receptors are primarily involved in bronchoconstriction and mucus secretion in the airways, while M2 receptors play a significant role in regulating cardiac function.

Below is a diagram illustrating the differential signaling pathways targeted by BCQB and IB.

cluster_BCQB This compound (BCQB) cluster_IB Ipratropium Bromide (IB) BCQB BCQB M1_BCQB M1 Receptor BCQB->M1_BCQB High Affinity M3_BCQB M3 Receptor BCQB->M3_BCQB High Affinity Reduced_Broncho_BCQB Reduced Bronchoconstriction M1_BCQB->Reduced_Broncho_BCQB Reduced_Mucus_BCQB Reduced Mucus Secretion M3_BCQB->Reduced_Mucus_BCQB IB IB M1_IB M1 Receptor IB->M1_IB Non-selective M2_IB M2 Receptor IB->M2_IB Non-selective M3_IB M3 Receptor IB->M3_IB Non-selective Reduced_Broncho_IB Reduced Bronchoconstriction M1_IB->Reduced_Broncho_IB Cardiac_Effects_IB Potential Cardiac Side Effects M2_IB->Cardiac_Effects_IB Reduced_Mucus_IB Reduced Mucus Secretion M3_IB->Reduced_Mucus_IB

Figure 1. Differential Receptor Targeting

Quantitative Comparison of Receptor Binding Affinity

The binding affinities of this compound and ipratropium bromide for muscarinic M1, M2, and M3 receptors have been determined in preclinical studies. The data, presented as pKi and IC50 values, highlight the differences in their receptor selectivity profiles.

CompoundReceptor SubtypepKiIC50 (nM)Selectivity (M3 vs. M2)
This compound M17.86[3]-10-fold
M27.21[3]-
M38.21[3]-
Ipratropium Bromide M1-2.9Non-selective
M2-2.0
M3-1.7

Table 1. Receptor Binding Affinity Profile.

In Vitro Functional Antagonism

Functional assays in isolated guinea pig tissues provide further insight into the antagonistic potency of these compounds at different muscarinic receptor-mediated responses.

CompoundTissue (Primary Receptor)pA2
This compound Trachea (M3)8.85[3]
Ileum (M3)8.71[3]
Urinary Bladder (M3)8.57[3]
Right Atrium (M2)8.19[3]

Table 2. Functional Antagonism in Guinea Pig Tissues.

In Vivo Efficacy: Bronchoprotective Effects

Preclinical studies in guinea pigs have evaluated the ability of this compound and ipratropium bromide to protect against methacholine-induced bronchoconstriction. While direct comparative ED50 values from a single study are not available, existing data indicates that both compounds are effective.

A study by Jiang et al. (2011) demonstrated that this compound, administered via intratracheal instillation or inhalation, provides dose-dependent protection against methacholine-induced bronchoconstriction in guinea pigs.[3] The study also noted that the inhibitory activity of both BCQB and ipratropium was short-lasting.[3]

cluster_workflow Bronchoprotective Effect Workflow start Guinea Pig Model challenge Methacholine Challenge start->challenge treatment Administer BCQB or IB challenge->treatment measurement Measure Airway Resistance treatment->measurement analysis Determine ED50 measurement->analysis

Figure 2. In Vivo Bronchoprotection Workflow

Effects on Salivary Secretion: A Measure of Systemic Anticholinergic Activity

The inhibition of pilocarpine-induced salivation in rats is a common preclinical model to assess the potential for dry mouth, a common side effect of anticholinergic drugs. While direct comparative data for this compound and ipratropium bromide is limited, the higher selectivity of BCQB for M1/M3 over M2 receptors suggests a potentially lower impact on salivary glands, which also express M3 receptors.

Experimental Protocols

Receptor Binding Assays
  • Methodology: Competition binding studies were performed using Chinese hamster ovary (CHO) cell membranes expressing human M1, M2, or M3 muscarinic receptors.[3] The radioligand [3H]-N-methylscopolamine ([3H]-NMS) was used to label the receptors. Various concentrations of this compound were incubated with the cell membranes and the radioligand. The concentration of the drug that inhibits 50% of the specific binding of the radioligand (IC50) was determined, and the Ki (inhibitory constant) was calculated using the Cheng-Prusoff equation. pKi is the negative logarithm of the Ki.

In Vitro Functional Assays (Organ Bath Studies)
  • Methodology: Isolated guinea pig tissues (trachea, ileum, urinary bladder, and right atrium) were mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2.[3] Contractions (or changes in heart rate for the atrium) were induced by cumulative addition of methacholine. The antagonistic effect of this compound was determined by adding increasing concentrations of the antagonist to the organ bath prior to the methacholine concentration-response curve. The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve, was calculated using a Schild plot analysis.[3]

In Vivo Bronchoprotective Effect (Methacholine-Induced Bronchoconstriction in Guinea Pigs)
  • Methodology: Male Dunkin-Hartley guinea pigs were anesthetized and mechanically ventilated.[3] Bronchoconstriction was induced by an intravenous infusion of methacholine. Airway resistance was measured. This compound or ipratropium bromide was administered either by intratracheal instillation or inhalation prior to the methacholine challenge. The protective effect of the antagonist was quantified as the percentage inhibition of the increase in airway resistance induced by methacholine.

Inhibition of Pilocarpine-Induced Salivation in Rats
  • Methodology: Male Wistar rats were anesthetized. Saliva secretion was stimulated by a subcutaneous injection of pilocarpine. Pre-weighed cotton balls were placed in the rats' mouths to collect saliva over a specific period. The amount of saliva was determined by the change in weight of the cotton balls. To test the inhibitory effect of the antagonists, this compound or ipratropium bromide would be administered prior to the pilocarpine injection. The percentage inhibition of salivation would then be calculated by comparing the saliva production in treated versus control groups.

Summary and Future Directions

The preclinical data currently available suggests that this compound is a potent muscarinic antagonist with a distinct selectivity profile favoring M1 and M3 receptors over the M2 subtype. This translates to a potentially improved safety profile, particularly concerning cardiovascular effects, when compared to the non-selective antagonist ipratropium bromide. While both compounds demonstrate efficacy in preclinical models of bronchoconstriction, a direct quantitative comparison of their in vivo potency (ED50) and a head-to-head comparison of their effects on salivation are needed to provide a more complete picture of their relative therapeutic indices. Further preclinical and clinical investigations are warranted to fully elucidate the clinical implications of this compound's receptor selectivity.

References

A Comparative Guide: Bencycloquidium Bromide and Tiotropium in Airway Hyperresponsiveness

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Bencycloquidium bromide and tiotropium, two muscarinic receptor antagonists investigated for their potential in managing airway hyperresponsiveness, a key feature of asthma and chronic obstructive pulmonary disease (COPD). This document synthesizes available preclinical and clinical data to offer an objective overview of their mechanisms of action, efficacy, and experimental backing.

Introduction

Airway hyperresponsiveness (AHR) is an exaggerated bronchoconstrictor response to a wide variety of stimuli. It is a hallmark of asthma and is also present in a significant proportion of patients with COPD. The parasympathetic nervous system, through the release of acetylcholine (ACh), plays a crucial role in regulating airway smooth muscle tone and mucus secretion. Muscarinic acetylcholine receptors (M1-M5) are the primary targets for ACh in the airways. M3 receptors, located on airway smooth muscle and submucosal glands, are the main mediators of bronchoconstriction and mucus secretion. M1 receptors are found in parasympathetic ganglia and facilitate neurotransmission, while M2 receptors are autoreceptors on postganglionic nerve endings that provide a negative feedback mechanism, inhibiting further ACh release.

This compound is a novel, potent, and selective antagonist of M1 and M3 muscarinic receptors. In contrast, tiotropium is a long-acting muscarinic antagonist (LAMA) with high affinity for M1, M2, and M3 receptors, but it exhibits kinetic selectivity for M3 receptors due to its slow dissociation from them.[1] This difference in receptor selectivity forms the basis for comparing their potential therapeutic effects and side-effect profiles in the context of airway hyperresponsiveness.

Mechanism of Action and Signaling Pathways

Both this compound and tiotropium exert their effects by competitively inhibiting the binding of acetylcholine to muscarinic receptors in the airways. However, their receptor selectivity profiles differ.

This compound: As a selective M1 and M3 receptor antagonist, this compound is hypothesized to have a dual effect. By blocking M3 receptors on airway smooth muscle, it directly inhibits bronchoconstriction. Simultaneously, its antagonism of M1 receptors in parasympathetic ganglia may reduce cholinergic nerve transmission, further contributing to bronchodilation.

Tiotropium: Tiotropium is a non-selective muscarinic antagonist in terms of binding affinity but is considered functionally M3-selective.[2][3] It binds with high affinity to M1, M2, and M3 receptors.[1] Its long duration of action is attributed to its very slow dissociation from M3 receptors, leading to sustained bronchodilation.[1] While it also blocks the presynaptic M2 autoreceptors, which could potentially increase acetylcholine release, its prolonged M3 blockade is the dominant effect.

Below are diagrams illustrating the proposed signaling pathways.

G cluster_0 This compound Signaling Pathway ACh Acetylcholine M1 M1 Receptor (Ganglion) ACh->M1 Binds M3 M3 Receptor (Smooth Muscle) ACh->M3 Binds Neuron Cholinergic Neuron M1->Neuron Activates SmoothMuscle Airway Smooth Muscle M3->SmoothMuscle Activates BCQB Bencycloquidium Bromide BCQB->M1 Blocks BCQB->M3 Blocks Neuron->ACh Releases Bronchoconstriction Bronchoconstriction SmoothMuscle->Bronchoconstriction Contracts

This compound Signaling Pathway

G cluster_1 Tiotropium Signaling Pathway ACh Acetylcholine M2 M2 Autoreceptor (Nerve Terminal) ACh->M2 Binds M3_T M3 Receptor (Smooth Muscle) ACh->M3_T Binds Neuron_T Cholinergic Neuron M2->Neuron_T Inhibits ACh Release (Feedback) SmoothMuscle_T Airway Smooth Muscle M3_T->SmoothMuscle_T Activates Tio Tiotropium Tio->M2 Blocks (Fast Off) Tio->M3_T Blocks (Slow Off) Neuron_T->ACh Releases Bronchodilation Bronchodilation SmoothMuscle_T->Bronchodilation Relaxes

Tiotropium Signaling Pathway

Preclinical Data on Airway Hyperresponsiveness

This compound

A key preclinical study investigated the effects of this compound in a murine model of asthma.

Table 1: Effects of this compound in an Ovalbumin-Induced Murine Asthma Model

ParameterControl GroupOVA-Sensitized GroupOVA + this compound (low dose)OVA + this compound (high dose)
Airway Hyperresponsiveness (Penh)
- Methacholine (50 mg/mL)1.5 ± 0.24.8 ± 0.63.2 ± 0.42.1 ± 0.3
Inflammatory Cells in BALF (x10^4)
- Total Cells8.5 ± 1.245.3 ± 5.130.1 ± 3.818.7 ± 2.5
- Eosinophils0.1 ± 0.0528.6 ± 3.215.4 ± 2.18.2 ± 1.5
Cytokine mRNA Expression (Fold Change)
- IL-41.05.23.11.8
- IL-51.06.84.22.5
- IFN-γ1.00.40.81.2
Airway Remodeling
- Goblet Cell HyperplasiaMinimalSevereModerateMild
- Subepithelial FibrosisMinimalSevereModerateMild
*Statistically significant difference compared to the OVA-sensitized group (p < 0.05). Data are presented as mean ± SEM.
Source: Adapted from Cao R, et al. Eur J Pharmacol. 2011.[4]

Experimental Protocol: Murine Model of Allergic Airway Inflammation [4]

  • Animals: Male BALB/c mice.

  • Sensitization: Mice were sensitized by intraperitoneal injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide in saline on days 0 and 14.

  • Challenge: From day 21 to 27, mice were challenged with 1% OVA aerosol for 30 minutes daily.

  • Treatment: this compound (0.1 mg/kg and 1 mg/kg) was administered via inhalation 30 minutes before each OVA challenge.

  • Airway Hyperresponsiveness Assessment: 24 hours after the final challenge, AHR to inhaled methacholine was assessed using a whole-body plethysmograph.

  • Bronchoalveolar Lavage (BAL): Lungs were lavaged to collect bronchoalveolar lavage fluid (BALF) for cell counting and differentiation.

  • Histology: Lung tissues were fixed, sectioned, and stained with hematoxylin and eosin (H&E) for inflammation and periodic acid-Schiff (PAS) for mucus production.

  • Gene Expression Analysis: mRNA levels of cytokines in lung tissue were measured by real-time quantitative PCR.

G cluster_2 Experimental Workflow: Murine Asthma Model Sensitization Sensitization (OVA IP, Day 0 & 14) Challenge Aerosol Challenge (OVA, Day 21-27) Sensitization->Challenge Treatment Treatment (this compound or Vehicle Inhalation) Challenge->Treatment AHR AHR Measurement (Methacholine) Treatment->AHR BAL Bronchoalveolar Lavage (BAL) AHR->BAL Histology Lung Histology BAL->Histology PCR RT-qPCR Histology->PCR

Murine Asthma Model Workflow
Tiotropium

Tiotropium has been extensively studied in various preclinical models of airway disease. One study investigated its non-bronchodilating mechanisms in preventing airway hyperreactivity.

Table 2: Effects of Tiotropium in a Guinea-Pig Model of Allergic Asthma

ParameterSensitized ControlAntigen-ChallengedAntigen-Challenged + Tiotropium
Vagally-Mediated Bronchoconstriction (% increase from baseline) 150 ± 20280 ± 35160 ± 25
Bronchoconstriction to IV ACh (% increase from baseline) 220 ± 30230 ± 28110 ± 15
Eosinophil Infiltration (cells/mm²) in Lung Parenchyma 10 ± 285 ± 1225 ± 5
*Statistically significant difference compared to the sensitized control group (p < 0.05).
Statistically significant difference compared to the antigen-challenged group (p < 0.05). Data are presented as mean ± SEM.
Source: Adapted from Kistemaker et al. Br J Pharmacol. 2011.

Experimental Protocol: Guinea-Pig Model of Allergic Asthma

  • Animals: Male Dunkin-Hartley guinea pigs.

  • Sensitization: Guinea pigs were actively sensitized with an intraperitoneal injection of ovalbumin.

  • Challenge: Animals were challenged with an aerosol of ovalbumin.

  • Treatment: Tiotropium (1 µg/kg) was administered intravenously 30 minutes before the antigen challenge.

  • Airway Reactivity Measurement: 24 hours after the challenge, animals were anesthetized, and vagally-mediated and intravenous acetylcholine (ACh)-induced bronchoconstriction were measured.

  • Inflammatory Cell Infiltration: Lung tissue was processed for histology to quantify eosinophil infiltration.

Clinical Data

Direct head-to-head clinical trials comparing this compound and tiotropium in airway hyperresponsiveness are not currently available. This compound is primarily approved for allergic rhinitis in some regions.[5] Tiotropium, on the other hand, is a well-established treatment for COPD and as an add-on therapy for asthma.[3]

This compound

Clinical trials for this compound have predominantly focused on its efficacy in allergic rhinitis. While rhinitis and asthma often coexist and share pathophysiological features, direct clinical evidence for its effect on lower airway hyperresponsiveness is limited.

Tiotropium

Numerous clinical trials have demonstrated the efficacy of tiotropium in improving lung function and reducing exacerbations in patients with COPD and asthma.[6] A Cochrane review comparing tiotropium to the shorter-acting anticholinergic ipratropium in COPD patients found that tiotropium was associated with improved lung function, fewer exacerbations, and improved quality of life.[6] In asthma, tiotropium is used as an add-on therapy for patients who are not well-controlled on inhaled corticosteroids and long-acting beta-agonists.

Table 3: Tiotropium versus Ipratropium in Moderate to Severe COPD (1-year study)

OutcomeTiotropium (18 µg once daily)Ipratropium (40 µg four times daily)
Change in Trough FEV1 (L) from baseline +0.13-0.01
Patients with ≥1 Exacerbation (%) 27.935.3
Hospitalizations for COPD (%) 10.114.5
Quality of Life (SGRQ total score change) -2.7+0.9
Source: Adapted from Vincken et al. Eur Respir J. 2002.

Summary and Future Directions

This compound and tiotropium are both muscarinic antagonists with potential benefits in airway hyperresponsiveness. Their primary difference lies in their receptor selectivity and the extent of clinical development.

Table 4: Comparative Summary

FeatureThis compoundTiotropium
Mechanism of Action Selective M1 and M3 receptor antagonistLong-acting muscarinic antagonist with kinetic selectivity for M3 receptors[1]
Preclinical Evidence in AHR Reduces AHR, inflammation, and remodeling in a murine asthma model[4]Prevents AHR through non-bronchodilating, anti-inflammatory mechanisms in a guinea-pig model; reduces inflammation in various models[7]
Clinical Evidence in AHR Limited; primarily studied in allergic rhinitis[5]Extensive evidence in COPD and as an add-on for asthma, showing improved lung function and reduced exacerbations[6]
Receptor Selectivity Selective for M1 and M3High affinity for M1, M2, and M3; functionally M3 selective[1]
Potential Advantages Dual M1/M3 blockade may offer enhanced reduction of cholinergic tone.Long-acting, once-daily dosing with a well-established efficacy and safety profile.[3]
Potential Disadvantages Limited clinical data for lower airway diseases.Potential for side effects associated with M2 receptor blockade, although functionally minimized.

Future Directions:

Direct comparative preclinical and clinical studies are needed to definitively assess the relative efficacy and safety of this compound and tiotropium in treating airway hyperresponsiveness. Investigating the clinical relevance of this compound's dual M1/M3 antagonism in asthma and COPD would be a valuable next step. For tiotropium, further research into its anti-inflammatory and anti-remodeling effects could uncover new therapeutic applications.

Disclaimer: This guide is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice.

References

A Comparative Guide to the Efficacy of Bencycloquidium Bromide and Mometasone Furoate Combination Therapy in Allergic Rhinitis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the management of persistent allergic rhinitis (AR) presents an ongoing challenge, particularly in patients whose symptoms are inadequately controlled by monotherapy. This guide provides a detailed comparison of a combination therapy, Bencycloquidium Bromide and Mometasone Furoate, against its constituent monotherapies and other alternatives. The information is supported by clinical trial data, detailed experimental protocols, and mechanistic diagrams to offer a comprehensive overview for scientific evaluation.

Mechanism of Action: A Dual-Pronged Approach

The combination of this compound (BCQB) and Mometasone Furoate (MFNS) leverages two distinct and complementary signaling pathways to manage the complex pathophysiology of allergic rhinitis.

  • This compound (BCQB): A novel selective antagonist of muscarinic M1 and M3 receptors.[1][2][3] In the nasal mucosa, cholinergic nerve stimulation leads to the release of acetylcholine, which binds to these receptors on submucosal glands and blood vessels. BCQB blocks this interaction, directly inhibiting glandular secretions (rhinorrhea) and reducing vasodilation that contributes to congestion.[4][5]

  • Mometasone Furoate (MFNS): A potent synthetic corticosteroid that acts as a glucocorticoid receptor (GR) agonist.[6][7] Upon binding to the cytoplasmic GR, the complex translocates to the nucleus.[8] There, it modulates gene expression by upregulating anti-inflammatory proteins and, crucially, downregulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[8][9] This action suppresses the recruitment and activation of key inflammatory cells such as eosinophils, mast cells, and lymphocytes, addressing the underlying inflammation of AR.[7]

The synergistic potential of this combination lies in its ability to simultaneously block the neurally-mediated symptoms (rhinorrhea via BCQB) and suppress the broad inflammatory cascade (via MFNS).

G cluster_0 Cholinergic Pathway (Nasal Mucosa) cluster_1 Glucocorticoid Pathway (Inflammatory & Epithelial Cells) ACh Acetylcholine M1M3 Muscarinic M1/M3 Receptors ACh->M1M3 Binds Gland Submucosal Gland M1M3->Gland Vessel Blood Vessel M1M3->Vessel Rhinorrhea Rhinorrhea Gland->Rhinorrhea Secretion Congestion Vasodilation (Congestion) Vessel->Congestion Dilation BCQB Bencycloquidium Bromide BCQB->M1M3 Blocks MFNS Mometasone Furoate GR Glucocorticoid Receptor (GR) MFNS->GR Binds Complex MFNS-GR Complex GR->Complex Nucleus Nucleus Complex->Nucleus Translocates ProInflam Pro-inflammatory Genes (Cytokines, Chemokines) Nucleus->ProInflam Downregulates AntiInflam Anti-inflammatory Proteins Nucleus->AntiInflam Upregulates Inflammation Inflammation (Eosinophils, etc.) ProInflam->Inflammation AntiInflam->Inflammation G cluster_0 Treatment Phase (4 Weeks) start Screening & Enrollment (N=450) Moderate-to-Severe Persistent AR rand Randomization (1:1:1) start->rand groupA Group A: BCQB Alone (1 spray/nostril, 4x/day) rand->groupA groupB Group B: MFNS Alone (2 sprays/nostril, 1x/day) rand->groupB groupC Group C: BCQB + MFNS (Combination Dosing) rand->groupC assess Efficacy & Safety Assessment - Daily TNSS & Symptom Scores - RQLQ Scores - Inflammatory Markers - Adverse Events groupA->assess groupB->assess groupC->assess end End of Study (Statistical Analysis & Comparison) assess->end

References

A Head-to-Head Comparison of Bencycloquidium Bromide and Other Anticholinergic Agents

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed, data-driven comparison of Bencycloquidium Bromide (BCQB), a novel anticholinergic agent, with other established drugs in its class. It is intended for researchers, scientists, and drug development professionals interested in the pharmacology of muscarinic receptor antagonists. The comparison focuses on receptor binding selectivity, preclinical and clinical efficacy, and the experimental methodologies used for their evaluation.

Introduction and Mechanism of Action

Anticholinergic drugs function by competitively antagonizing the action of acetylcholine at muscarinic receptors. These receptors are critical in mediating smooth muscle contraction, glandular secretion, and heart rate.[1] There are five subtypes (M1-M5), with the M3 receptor being the primary mediator of detrusor muscle contraction in the bladder and smooth muscle contraction in the airways.[2][3] The M1 receptor is involved in processes like gastric acid secretion, while the M2 receptor plays a significant role in cardiac function.[4][5]

Consequently, selectivity for the M3 receptor over M2 is a key objective in developing anticholinergics for overactive bladder (OAB) or respiratory conditions to maximize efficacy while minimizing cardiovascular side effects.[5] this compound is a novel, potent, and selective muscarinic M1/M3 receptor antagonist developed for treating conditions like allergic rhinitis.[5][6][7] This guide compares its pharmacological profile to that of other widely used anticholinergics, including oxybutynin, tolterodine, solifenacin, and darifenacin, which are staples in OAB therapy.[8][9]

M3 Muscarinic Receptor Signaling Pathway

The binding of acetylcholine to the M3 receptor, a G-protein coupled receptor (GPCR), activates the Gq protein. This initiates a signaling cascade involving Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which ultimately leads to smooth muscle contraction. Anticholinergic drugs block the initial step of this pathway.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M3R M3 Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 into DAG DAG PLC->DAG Cleaves PIP2 into PIP2 PIP2 SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to IP3 Receptor Ca Ca²⁺ SR->Ca Releases SMC Smooth Muscle Contraction Ca->SMC Triggers Binding_Assay_Workflow start Start prep Prepare Membranes (CHO cells expressing hM1-hM5) start->prep incubate Incubate: 1. Membranes 2. Radioligand ([³H]NMS) 3. Unlabeled Test Compound prep->incubate filter Rapid Filtration (Separates bound from free ligand) incubate->filter wash Wash Filters filter->wash count Liquid Scintillation Counting (Measures bound radioactivity) wash->count analyze Data Analysis (Calculate IC₅₀ and Ki values) count->analyze end End analyze->end Cystometry_Workflow start Start anesthesia Anesthetize Animal (e.g., Rat) start->anesthesia surgery Surgical Procedure: Expose bladder, implant catheter in dome, externalize. anesthesia->surgery recovery Recovery Period (For chronic studies) surgery->recovery setup Connect Catheter to: 1. Pressure Transducer 2. Infusion Pump recovery->setup infusion Infuse Saline at Constant Rate Administer Test Drug/Vehicle setup->infusion record Continuously Record: - Intravesical Pressure - Micturition Volume/Frequency infusion->record analyze Analyze Cystometrogram: - Bladder Capacity - Micturition Pressure - Contraction Intervals record->analyze end End analyze->end

References

A Comparative Analysis of Bencycloquidium Bromide and Standard Therapies for Excessive Secretions

Author: BenchChem Technical Support Team. Date: November 2025

A note on the scope of this guide: Initial searches for clinical trials of Bencycloquidium Bromide (BCQB) for the treatment of sialorrhea (excessive drooling) did not yield any results. The available clinical data for BCQB focuses on its application in treating allergic rhinitis, specifically targeting rhinorrhea (runny nose). Both conditions, however, stem from an overproduction of bodily fluids and are mediated by similar physiological pathways. This guide, therefore, presents a comparative analysis of BCQB's performance in treating rhinorrhea against established therapies for sialorrhea, offering insights into its potential application for managing excessive secretions.

Overview of this compound

This compound is a novel, potent, and selective antagonist of M1 and M3 muscarinic receptors.[1][2][3] Its mechanism of action involves blocking acetylcholine, a neurotransmitter responsible for stimulating secretions from glands, including those in the nasal passages and salivary glands.[2][4] By inhibiting these receptors, BCQB effectively reduces the production of excess fluid.[2]

Comparative Efficacy of Treatments

The following tables summarize the quantitative data from clinical trials of this compound for rhinorrhea and other established treatments for sialorrhea.

Table 1: Efficacy of this compound in Allergic Rhinitis

Study Dosage Primary Endpoint Result
Phase III Multicenter Trial[5]90 μg per nostril, four times dailyChange in Visual Analog Scale (VAS) for rhinorrheaBCQB group showed a 72.32% reduction from baseline, compared to 31.03% in the placebo group (P < 0.001).[5]
Observational StudyNot specifiedTotal Nasal Symptom Score (TNSS) and VAS for rhinorrheaSignificant decrease in both TNSS and VAS scores from day 0 to day 14.

Table 2: Efficacy of Sialorrhea Treatments

Drug Study Design Dosage Primary Endpoint Result
Glycopyrrolate Double-blind, crossover trial[6]Mean highest tolerated dose: 0.11 mg/kgMean modified Teacher's Drooling Scale (mTDS) scoreReduced from 6.33 with placebo to 1.85 with glycopyrrolate (P < 0.001).[6]
Glycopyrrolate Parallel study[6]0.02 mg/kg per dose, three times dailyImprovement in mean mTDS score14 of 20 patients on glycopyrrolate showed improvement compared to 3 on placebo.[6]
Scopolamine Crossover, double-blind trial[7][8][9]Transdermal patchVisual Analog Scale (VAS) for sialorrhea severityNo significant difference between scopolamine and placebo.[7][8][9]
Botulinum Toxin A Double-blind, placebo-controlled[10]75 MU per parotid glandSaliva reductionApproximately 50% reduction in saliva.[10]
Botulinum Toxin B Double-blind, placebo-controlled[11]Not specifiedDrooling Severity and Frequency Scale (DSFS)Significant improvement in DSFS scores compared to placebo.[11]

Safety and Tolerability Profile

Table 3: Adverse Events Associated with this compound in Allergic Rhinitis Trials

Study Reported Adverse Events Severity
Phase III Multicenter Trial[5]Incidence of adverse reactions was similar to placebo.Most reactions were mild and did not require treatment.[5]
Observational StudyInfrequent adverse reactions.No serious adverse events occurred.
First-in-human study[1]No serious adverse events.All adverse events were mild and of limited duration.[1]

Table 4: Common Adverse Events Associated with Sialorrhea Treatments

Drug Common Adverse Events
Glycopyrrolate Dry mouth (9%-41%), constipation (9%-39%), behavioral changes (18%-36%).[6]
Scopolamine Side effects can be intolerable, leading to discontinuation.[12]
Botulinum Toxin Dry mouth, worsened gait, diarrhea, neck pain (mild).[11]

Experimental Protocols

This compound (Phase III Allergic Rhinitis Trial)[5]
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase III clinical trial.

  • Participants: 720 patients with persistent allergic rhinitis were enrolled from 15 hospitals.

  • Intervention: Patients were randomly assigned to receive either this compound nasal spray (90 μg per nostril, four times daily) or a placebo for 4 weeks.

  • Outcome Measures: The primary outcome was the change from baseline in the Visual Analog Scale (VAS) for rhinorrhea. Other symptoms like sneezing, nasal congestion, and itching were also assessed.

Glycopyrrolate (Double-Blind, Crossover Trial)[7]
  • Study Design: A double-blind, crossover trial.

  • Participants: 27 patients aged 4-19 years with sialorrhea.

  • Intervention: Patients received either glycopyrrolate or a placebo, with the dose of glycopyrrolate titrated to the highest tolerated dose.

  • Outcome Measures: The primary outcome was the mean drooling score, as measured by the modified Teacher's Drooling Scale (mTDS).

Botulinum Toxin A (Dose-Finding Study)[11]
  • Study Design: A single-center, prospective, double-blind, placebo-controlled dose-finding study.

  • Participants: 32 patients with sialorrhea.

  • Intervention: Patients received one of three different doses of Botulinum Toxin A (18.75, 37.5, or 75 MU per parotid gland) or a placebo.

  • Outcome Measures: The primary endpoint was the reduction in saliva production.

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at the M1 and M3 muscarinic acetylcholine receptors. In the context of glands that produce secretions, acetylcholine is the primary neurotransmitter that stimulates fluid production. By blocking these receptors, BCQB prevents acetylcholine from binding and initiating the intracellular signaling cascade that leads to secretion.

Bencycloquidium_Bromide_Mechanism cluster_pre Presynaptic Neuron cluster_post Salivary/Nasal Gland Cell ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds PLC Phospholipase C (PLC) M3R->PLC Activates BCQB Bencycloquidium Bromide BCQB->M3R Blocks IP3_DAG IP3 & DAG Signaling PLC->IP3_DAG Ca_release Increased Intracellular Ca2+ IP3_DAG->Ca_release Secretion Saliva/Mucus Secretion Ca_release->Secretion Stimulates

Caption: Mechanism of this compound at the M3 Muscarinic Receptor.

Conclusion

While this compound is not yet studied for sialorrhea, its demonstrated efficacy and favorable safety profile in treating the analogous condition of rhinorrhea suggest its potential as a therapeutic option for managing excessive secretions. Its selective action on M1 and M3 receptors could offer a more targeted approach with potentially fewer side effects compared to less selective anticholinergic agents like glycopyrrolate and scopolamine. Further research, including direct clinical trials, is necessary to establish its efficacy and safety for the treatment of sialorrhea. The data presented here from rhinorrhea trials, when compared with established sialorrhea treatments, provides a preliminary basis for considering BCQB in future investigations for broader applications in managing conditions of excessive secretion.

References

Bencycloquidium Bromide: A Comparative Efficacy Analysis in Preclinical COPD Models Against Standard of Care

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of bencycloquidium bromide (BCQB), a novel muscarinic M3 receptor antagonist, with standard of care treatments for Chronic Obstructive Pulmonary Disease (COPD) in preclinical models. The data presented is derived from published experimental studies to inform research and drug development in respiratory diseases.

Mechanism of Action: Targeting the M3 Muscarinic Receptor

This compound is a selective antagonist of the muscarinic M3 receptor.[1] In the airways, acetylcholine is a key neurotransmitter that mediates bronchoconstriction and mucus secretion through its action on M3 receptors on airway smooth muscle and submucosal glands. By blocking these receptors, BCQB inhibits the effects of acetylcholine, leading to bronchodilation and potentially reduced mucus production.[1][2] This mechanism is similar to that of other long-acting muscarinic antagonists (LAMAs) like tiotropium, which are a cornerstone of COPD therapy.[3]

The signaling pathway for M3 receptor antagonists is depicted below:

cluster_pre Presynaptic Neuron cluster_post Airway Smooth Muscle Cell ACh Acetylcholine (ACh) M3 M3 Muscarinic Receptor ACh->M3 Binds to PLC Phospholipase C (PLC) M3->PLC Activates IP3 IP3 PLC->IP3 Generates Ca Increased Intracellular Ca2+ IP3->Ca Leads to Contraction Bronchoconstriction Ca->Contraction BCQB This compound (BCQB) BCQB->M3 Blocks Tiotropium Tiotropium (Standard of Care) Tiotropium->M3 Blocks cluster_workflow In Vitro Experimental Workflow start Start isolate Isolate Guinea Pig Trachea start->isolate mount Mount in Organ Bath isolate->mount contract Induce Contraction (Methacholine/Carbachol) mount->contract add_drug Add BCQB or Standard of Care contract->add_drug measure Measure Isometric Tension add_drug->measure analyze Analyze Data (pA2, Onset/Offset) measure->analyze end End analyze->end cluster_workflow Cigarette Smoke Model Experimental Workflow start Start acclimatize Acclimatize Mice start->acclimatize drug_admin Inhalation of BCQB or Vehicle acclimatize->drug_admin cs_exposure Cigarette Smoke Exposure (2h/day for 4 days) drug_admin->cs_exposure balf_collection Collect Bronchoalveolar Lavage Fluid (BALF) cs_exposure->balf_collection lung_harvest Harvest Lungs cs_exposure->lung_harvest cell_analysis Analyze Inflammatory Cells in BALF balf_collection->cell_analysis cytokine_analysis Analyze Cytokines/Chemokines in BALF and Lungs lung_harvest->cytokine_analysis end End cell_analysis->end cytokine_analysis->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bencycloquidium bromide
Reactant of Route 2
Bencycloquidium bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.